Technical Documentation Center

AC-Thr-ome Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: AC-Thr-ome

Core Science & Biosynthesis

Foundational

The Role of Ac-Thr-OMe in Advanced Peptide Research: A Mechanistic and Methodological Guide

Executive Summary In the field of peptide chemistry and drug development, isolating the reactivity of specific amino acid side chains is a persistent challenge. The competing nucleophilicity of the N-terminal amine and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of peptide chemistry and drug development, isolating the reactivity of specific amino acid side chains is a persistent challenge. The competing nucleophilicity of the N-terminal amine and the acid-base properties of the C-terminal carboxylate often confound kinetic assays and chemical labeling studies. Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester, CAS: 2458-78-8) solves this challenge by acting as a minimalist, fully protected building block. This whitepaper explores the structural causality, core applications, and self-validating methodologies associated with Ac-Thr-OMe in modern biochemical research.

Mechanistic Grounding: The Power of Termini Protection

To understand why Ac-Thr-OMe is a cornerstone in 1[1], we must analyze its molecular architecture. Threonine possesses a secondary β -hydroxyl group, which is a critical site for post-translational modifications (PTMs) such as phosphorylation and O-glycosylation. However, in a free amino acid, the terminal groups interfere with side-chain directed reactions.

Ac-Thr-OMe masks these termini through two specific modifications:

  • N-terminal Acetylation (Ac): The addition of an acetyl group neutralizes the basicity and nucleophilicity of the primary amine, preventing it from acting as a competing nucleophile during cross-linking or glycosylation.

  • C-terminal Methyl Esterification (OMe): Converting the carboxylate into a methyl ester prevents the C-terminus from participating in unwanted esterification, hydrogen bonding, or electrostatic interactions.

The Result: The intrinsic reactivity of the threonine β -hydroxyl group can be studied in absolute isolation. This perfectly mimics a threonine residue embedded deep within a folded protein backbone, devoid of secondary structural interference.

PTM_Pathways Substrate Ac-Thr-OMe (Protected Termini) GlycoEnz Glycosyltransferase + UDP-GalNAc Substrate->GlycoEnz O-Glycosylation KinaseEnz Ser/Thr Kinase + ATP Substrate->KinaseEnz Phosphorylation GlycoProd Ac-Thr(GalNAc)-OMe (Mass Shift: +203 Da) GlycoEnz->GlycoProd Specific -OH Targeting PhosProd Ac-Thr(PO3H2)-OMe (Mass Shift: +80 Da) KinaseEnz->PhosProd Specific -OH Targeting

Fig 1: Reaction pathways of Ac-Thr-OMe serving as a minimal substrate for PTM enzymes.

Core Applications in Peptide Research

Minimalist Acceptor for Post-Translational Modifications (PTMs)

Ac-Thr-OMe is widely utilized in2[2]. By using this protected monomer, researchers can determine the absolute kinetic parameters ( Km​ , kcat​ ) of glycosyltransferases or kinases. Because Ac-Thr-OMe lacks a peptide backbone, it eliminates the confounding variables of steric hindrance from neighboring residues, providing a pure kinetic baseline for the enzyme's affinity for the hydroxyl group.

Mapping Photo-Affinity Labeling Preferences

Diazirine-based photo-crosslinkers are critical tools in chemical biology for mapping protein-protein interactions. However, a major analytical hurdle is determining which specific amino acid side chains these highly reactive carbenes prefer to insert into. Ac-Thr-OMe serves as a standardized monomer to evaluate O-H versus C-H insertion preferences. When irradiated with UV light,3[3].

Diazirine_Mapping Probe Diazirine Probe (e.g., JN12, JN5) UV UV Irradiation (365 nm) Carbene Generation Probe->UV Reaction Reaction with Ac-Thr-OMe (4 equivalents) UV->Reaction Reactive Carbene Analysis 19F NMR / LC-MS Analysis (Yield & Mass Shift) Reaction->Analysis Covalent Adducts

Fig 2: Workflow for mapping diazirine cross-linker reactivity using Ac-Thr-OMe.

Quantitative Data: Diazirine Probe Modification Masses

The following table summarizes the high-resolution mass spectrometry data of various diazirine probes when reacted with a 4-equivalent excess of Ac-Thr-OMe. This data is crucial for filtering false discovery rates during peptide assignment[3].

Probe IDTreatment GroupIsotope 1 Mass (Da)Isotope 2 Mass (Da)Target Substrate
JN12 1451.1856453.1923Ac-Thr-OMe
JN5 1492.2234494.2301Ac-Thr-OMe
JN4 1592.3162594.3229Ac-Thr-OMe
JN3 1502.2696504.2759Ac-Thr-OMe

Experimental Methodology: Self-Validating O-Glycosylation Assay

To ensure scientific integrity, any assay utilizing Ac-Thr-OMe must be designed as a self-validating system . The following protocol details a microscale O-glycosylation assay designed to quantify the catalytic efficiency of Polypeptide N-acetylgalactosaminyltransferase (ppGalNAcT), complete with built-in causality and validation checks.

Step-by-Step Protocol

Step 1: Substrate Preparation

  • Action: Prepare a 50 mM stock of Ac-Thr-OMe in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Tris buffer maintains the optimal physiological pH for transferase activity without introducing competing secondary hydroxyl groups that could act as off-target acceptors.

Step 2: Reaction Assembly

  • Action: In a 50 µL reaction volume, combine 1 mM Ac-Thr-OMe, 2 mM UDP-GalNAc (sugar donor), 10 mM MnCl₂ (essential divalent cofactor), and 50 ng of purified ppGalNAcT.

Step 3: Self-Validation Controls (Critical)

  • Positive Control: Run a parallel reaction replacing Ac-Thr-OMe with a known native acceptor peptide (e.g., Muc5AC peptide). Validation: Confirms that the enzyme and UDP-GalNAc donor are active and viable.

  • Negative Control: Run a parallel reaction omitting the ppGalNAcT enzyme. Validation: Establishes the baseline spontaneous hydrolysis rate of UDP-GalNAc, ensuring any mass shifts observed in the test group are strictly enzyme-mediated.

Step 4: Incubation & Quenching

  • Action: Incubate the mixtures at 37°C for exactly 2 hours. Quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA).

  • Causality: TFA rapidly drops the pH, denaturing the enzyme and instantly freezing the reaction kinetics. This allows for highly accurate, time-resolved quantitative analysis.

Step 5: LC-MS Analytical Validation

  • Action: Analyze the quenched mixture via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Criteria: Unreacted Ac-Thr-OMe will elute and appear at m/z 176.18 [M+H]⁺. A successful enzymatic transfer is validated by the appearance of a distinct new peak at m/z 379.26[M+H]⁺, corresponding to the precise addition of the GalNAc moiety (+203 Da) to the threonine side chain.

References

  • Labeling preferences of diazirines with protein biomolecules - Nature Communications (DOI: 10.1038/s41467-021-27302-1). Source: DOI.org URL:[Link]

Sources

Exploratory

Precision Solubility Profiling of N-Acetyl-L-Threonine Methyl Ester (Ac-Thr-OMe) in Organic Solvents

An In-Depth Technical Guide for Peptide Synthesis and Biochemical Assays Executive Summary N-Acetyl-L-threonine methyl ester (Ac-Thr-OMe, CAS: 2458-78-8) is a critically important capped amino acid derivative utilized ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Peptide Synthesis and Biochemical Assays

Executive Summary

N-Acetyl-L-threonine methyl ester (Ac-Thr-OMe, CAS: 2458-78-8) is a critically important capped amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and advanced bioconjugation studies[1][2]. Unlike free L-threonine, which is highly polar and zwitterionic, the dual-capping of Ac-Thr-OMe fundamentally alters its solvation thermodynamics. Understanding its solubility profile in various organic solvents is paramount for optimizing coupling efficiencies, preventing premature precipitation during synthesis, and formulating the compound for downstream biochemical or in vivo assays[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. Here, we will explore the mechanistic causality behind Ac-Thr-OMe's solubility, present quantitative data, and provide self-validating experimental protocols for both analytical solubility determination and in vivo formulation.

Structural Causality & Solvation Thermodynamics

The solubility of any peptide or amino acid derivative is dictated by its ability to disrupt solvent-solvent interactions and form favorable solute-solvent interactions. For Ac-Thr-OMe, the structural modifications dictate its behavior:

  • Elimination of the Zwitterion: In free L-threonine, the protonated amine ( −NH3+​ ) and deprotonated carboxylate ( −COO− ) form a rigid, highly stable crystalline lattice that is only soluble in highly polar, protic solvents like water. By acetylating the N-terminus and methylating the C-terminus, Ac-Thr-OMe is rendered uncharged at physiological pH[5].

  • Hydrogen Bonding Dynamics: The molecule retains a secondary hydroxyl group ( −OH ) on its side chain, alongside the amide and ester carbonyls. This makes Ac-Thr-OMe a strong hydrogen-bond donor and acceptor.

  • Solvent Compatibility: Because of these features, Ac-Thr-OMe exhibits maximum solubility in polar aprotic solvents (which can accept hydrogen bonds from the side-chain hydroxyl without donating protons that disrupt the ester/amide bonds)[6]. It shows moderate, concentration-dependent solubility in protic solvents and is largely insoluble in non-polar aliphatic hydrocarbons.

SolvationThermodynamics Target Ac-Thr-OMe (Uncharged, Polar) PolarAprotic Polar Aprotic Solvents (DMSO, DMF, NMP) Target->PolarAprotic H-Bond Acceptance Protic Protic Solvents (Water, Methanol) Target->Protic Competitive H-Bonding NonPolar Non-Polar Solvents (Hexane, Heptane) Target->NonPolar High Lattice Energy HighSol High Solubility Optimal for SPPS/LPPS PolarAprotic->HighSol ModSol Moderate Solubility Requires Sonication Protic->ModSol LowSol Insoluble Used for Precipitation NonPolar->LowSol

Diagram 1: Thermodynamic logic driving Ac-Thr-OMe solvent selection.

Quantitative Solubility Profile

The following table synthesizes the solubility characteristics of Ac-Thr-OMe across standard laboratory solvents. This data is critical for selecting the appropriate medium for coupling reactions, purification chromatography, and assay formulation[6][7][8].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Solubility ProfileApplication Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly Soluble (>50 mg/mL)Primary solvent for stock solutions and NMR analysis[3][6].
Polar Aprotic Dimethylformamide (DMF)36.7Highly Soluble (>50 mg/mL)Standard solvent for peptide coupling and SPPS[5].
Polar Protic Methanol (MeOH)32.7Slightly Soluble Useful for HPLC mobile phases; may require sonication[7].
Polar Protic Deionized Water ( H2​O )80.1Slightly Soluble Soluble under sonication/heating; prone to ester hydrolysis over time[7][8].
Halogenated Dichloromethane (DCM)8.9Moderately Soluble Used in biphasic extractions and specific LPPS steps.
Non-Polar Hexane / Heptane~2.0Insoluble Ideal as an anti-solvent for precipitation and washing.

Experimental Protocol: Analytical Solubility Determination

To accurately quantify the solubility limit of Ac-Thr-OMe in a specific solvent mixture (e.g., for optimizing a novel HPLC mobile phase), a rigorous, self-validating analytical protocol must be employed. Relying on visual turbidimetry alone is insufficient for GMP or advanced research applications[2][9].

Materials Required:
  • Lyophilized Ac-Thr-OMe powder (equilibrated to room temperature to prevent hygroscopic condensation).

  • Target solvents (HPLC-grade).

  • Temperature-controlled sonicator bath.

  • Refrigerated microcentrifuge (capable of 14,000 rpm).

  • HPLC system with a UV-Vis or ELSD detector (ELSD is preferred for Ac-Thr-OMe as it lacks strong chromophores like aromatic rings, though low-wavelength UV at 210-220 nm can capture the amide bond)[5].

Step-by-Step Methodology:
  • Saturation Preparation: Add 50 mg of Ac-Thr-OMe to a 1.5 mL microcentrifuge tube. Add 500 µL of the target solvent to create a heavily supersaturated environment (target 100 mg/mL).

  • Agitation & Equilibration: Vortex the suspension vigorously for 2 minutes. Place the tube in a sonicator bath at 25°C for 15 minutes. Scientific Rationale: Sonication provides the activation energy required to overcome the initial lattice energy barrier, ensuring true thermodynamic equilibrium is reached rather than a metastable kinetic state[9].

  • Incubation: Allow the suspension to incubate at a strictly controlled 25°C for 24 hours on an orbital shaker.

  • Phase Separation: Centrifuge the sample at 14,000 rpm for 60 minutes at 25°C. This forces all undissolved micro-particulates into a solid pellet.

  • Quantitation (Self-Validating Step): Carefully extract 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in a known compatible solvent (e.g., 50% Acetonitrile/Water). Inject onto the HPLC alongside a 5-point standard curve of Ac-Thr-OMe prepared in pure DMSO. Calculate the exact mg/mL solubility based on the integrated peak area[2][5].

Experimental Protocol: In Vivo Formulation Workflow

For researchers utilizing Ac-Thr-OMe or its downstream peptide derivatives in biological assays, aqueous insolubility is a frequent bottleneck. The following protocol utilizes a co-solvent/surfactant cascade to force hydrophobic or moderately soluble derivatives into a clear, biocompatible aqueous solution[4].

The Co-Solvent Cascade Method:

Note: This protocol relies on the principle of sequential dielectric shifting. You must never skip a step or alter the order of addition, as doing so will cause irreversible precipitation.

  • Primary Solubilization (The Master Stock): Dissolve the required mass of Ac-Thr-OMe in 100% DMSO to create a highly concentrated master stock (e.g., 100 mg/mL). Vortex until optically clear. Do not proceed if particulates remain.

  • Polymeric Co-Solvent Addition: Add PEG300 to the DMSO stock. A standard ratio is 10% DMSO to 40% PEG300. Vortex thoroughly. The PEG300 acts as a bridging solvent, lowering the dielectric shock when water is eventually introduced[4].

  • Surfactant Integration: Add Tween 80 (typically 5% of the final volume). Tween 80 forms micelles that will encapsulate the compound. Vortex and sonicate until the solution is perfectly homogeneous.

  • Aqueous Dilution: Slowly, drop-by-drop, add the aqueous phase (e.g., 45% Saline or PBS) while continuously vortexing. The slow addition prevents localized zones of high water concentration that could trigger nucleation and precipitation[4].

FormulationCascade Step1 1. Master Stock Dissolve in DMSO (10%) Step2 2. Co-Solvent Add PEG300 (40%) Step1->Step2 Verify Optical Clarity Step3 3. Surfactant Add Tween 80 (5%) Step2->Step3 Vortex to Homogenize Step4 4. Aqueous Phase Add Saline (45%) Step3->Step4 Sonicate if Viscous Output Clear, Biocompatible Formulation Step4->Output Dropwise Addition

Diagram 2: Sequential dielectric shifting workflow for in vivo formulation.

Conclusion

The solubility profile of Ac-Thr-OMe is a direct consequence of its capped termini and polar side chain. By leveraging polar aprotic solvents like DMSO and DMF, researchers can achieve the high concentrations required for efficient peptide synthesis and NMR characterization. When transitioning to aqueous biological systems, employing rigorous HPLC-validated solubility screens and sequential co-solvent formulation cascades ensures robust, reproducible data free from the artifacts of compound precipitation.

Sources

Foundational

The Ac-Thr-ome: Decoding Threonine Acetylation Pathways and the Analytical Utility of Ac-Thr-OMe

Whitepaper by: Senior Application Scientist Target Audience: Proteomics Researchers, Biochemists, and Drug Development Professionals Executive Summary Historically, post-translational acetylation has been viewed almost e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper by: Senior Application Scientist Target Audience: Proteomics Researchers, Biochemists, and Drug Development Professionals

Executive Summary

Historically, post-translational acetylation has been viewed almost exclusively through the lens of lysine modifications (the lysine acetylome) and its role in epigenetic regulation. However, recent advances in high-resolution mass spectrometry have unveiled a hidden layer of cellular regulation: the Ac-Thr-ome (Threonine Acetylome). This encompasses the global network of proteins undergoing O-acetylation at threonine/serine side chains and N-terminal threonine acetylation.

This whitepaper explores the biochemical mechanisms of threonine acetylation—highlighting its role as a competitive inhibitor of phosphorylation—and details the application of Ac-Thr-OMe (N-Acetyl-L-Threonine Methyl Ester, CAS 2458-78-8) as a critical synthetic probe and protecting group in modern biochemical workflows.

Mechanism of Action in Biochemical Pathways

The Ac-Thr-ome operates primarily through two distinct biochemical pathways: pathogen-mediated O-acetylation and endogenous N-terminal acetylation.

Pathogen-Mediated O-Acetylation: The YopJ Paradigm

The most striking mechanism of action within the Ac-Thr-ome is executed by bacterial effector proteins during infection. A paradigm example is YopJ, a virulence factor injected by Yersinia pestis into host immune cells.

Unlike traditional kinases or proteases, YopJ functions as a potent serine/threonine acetyltransferase. Once inside the host cytosol, YopJ utilizes host Acetyl-CoA to catalyze the O-acetylation of critical threonine and serine residues within the activation loops of MAP kinase kinases (MAPKKs) and the MAP3 kinase TAK1[1].

The Causal Mechanism: The addition of an acetyl group (+42.01 Da) to the hydroxyl side chain of threonine creates a steric and chemical blockade. This prevents host kinases from phosphorylating these exact residues. Consequently, the downstream activation of the NF-κB and MAPK signaling cascades is paralyzed, effectively neutralizing the host's innate immune response and inducing apoptosis[2].

YopJ_Pathway YopJ YopJ Effector (Acetyltransferase) TAK1_Ac TAK1 / MAPKK (O-Acetylated Thr) YopJ->TAK1_Ac Catalyzes AcCoA Acetyl-CoA (Donor) AcCoA->TAK1_Ac Acetyl Group TAK1_Unmod TAK1 / MAPKK (Unmodified Thr) TAK1_Unmod->TAK1_Ac O-Acetylation Phosphate Kinase Activation (Phosphorylation) TAK1_Unmod->Phosphate Normal Pathway TAK1_Ac->Phosphate Steric Blockade Immune Innate Immune Signaling (NF-kB) Phosphate->Immune Activates

Fig 1: YopJ-mediated O-acetylation of TAK1 sterically blocks phosphorylation, halting immunity.

Endogenous N-Terminal Threonine Acetylation

Beyond O-acetylation, the Ac-Thr-ome includes proteins modified at their N-terminal threonine residues. Following the cleavage of the initiator methionine, N-terminal acetyltransferases (specifically the NatA complex) transfer an acetyl group to the exposed alpha-amino group of threonine [3]. This irreversible modification alters the hydrophobicity and charge of the protein's N-terminus, dictating its half-life via the N-end rule pathway and directing its subcellular localization.

The Analytical Utility of Ac-Thr-OMe

To study the Ac-Thr-ome and leverage its chemistry, researchers utilize Ac-Thr-OMe (N-Acetyl-L-Threonine Methyl Ester). This synthetic molecule serves dual purposes in modern biochemistry:

  • Oligonucleotide Synthesis Protecting Group: In the chemical synthesis of long-chain nucleic acids, Ac-Thr-OMe is employed as a novel phosphorus protecting group. It stabilizes the highly reactive internucleotide phosphotriester linkages during oxidation steps, significantly improving the stepwise coupling yield and purity of synthetic DNA/RNA[4].

  • Proteomic Internal Standard: In LC-MS/MS workflows, Ac-Thr-OMe acts as a vital low-molecular-weight spike-in standard. Because O-ester bonds are highly labile, Ac-Thr-OMe is used to validate that sample preparation conditions have not inadvertently hydrolyzed endogenous threonine acetylations.

Data Presentation: Acetylation vs. Phosphorylation

Understanding the Ac-Thr-ome requires distinguishing it from the phosphoproteome. The table below summarizes the quantitative and biochemical differences between these competing modifications on threonine residues.

Biochemical PropertyThreonine PhosphorylationThreonine O-Acetylation
Modifying Enzyme Ser/Thr Kinases (e.g., TAK1, MAPKK)Ser/Thr Acetyltransferases (e.g., YopJ)
Donor Molecule ATPAcetyl-CoA
Chemical Linkage Phosphoester bondO-Ester bond
Functional Outcome Typically activates signaling cascadesSterically blocks phosphorylation; inhibits signaling
Reversibility Highly reversible (Phosphatases)Reversible (Esterases / Sirtuins)
Mass Shift (ΔM) +79.966 Da+42.011 Da

Experimental Protocol: Self-Validating Profiling of the Ac-Thr-ome

To accurately map the Ac-Thr-ome, standard proteomic workflows must be heavily modified. O-acetylations are notoriously unstable and sub-stoichiometric. The following protocol integrates Ac-Thr-OMe as a self-validating control to ensure experimental trustworthiness.

Step-by-Step Methodology

Step 1: Cell Lysis and Quenching

  • Action: Lyse cells in a denaturing buffer (8M Urea, 50 mM Tris-HCl, pH 8.0) supplemented with 3 μM Trichostatin A, 50 mM Nicotinamide, and 1x broad-spectrum esterase inhibitors.

  • Causality: Trichostatin A and Nicotinamide inhibit Class I/II HDACs and Sirtuins, respectively. Esterase inhibitors are critical to prevent the rapid hydrolysis of O-acetylated threonine residues upon cell rupture.

Step 2: Proteolytic Digestion

  • Action: Reduce (DTT), alkylate (IAA), and digest the proteome using sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio overnight at 37°C.

  • Causality: Cleaves proteins into MS-compatible peptides (7-20 amino acids) terminating in Lys/Arg.

Step 3: Internal Standard Spike-In (Validation Checkpoint)

  • Action: Spike 50 fmol of synthetic Ac-Thr-OMe into the digested peptide mixture.

  • Causality: This creates a self-validating system . If the Ac-Thr-OMe standard is not detected during final MS analysis, it proves that the downstream enrichment buffers were too harsh and hydrolyzed the O-ester bonds, invalidating the run.

Step 4: Affinity Enrichment

  • Action: Incubate the peptide mixture with agarose-conjugated anti-acetyl-threonine antibodies in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0) at 4°C for 12 hours. Elute with 0.1% trifluoroacetic acid (TFA).

  • Causality: Because threonine acetylation is sub-stoichiometric (<1% of the proteome), enrichment removes the overwhelming background of unmodified peptides, preventing ion suppression in the mass spectrometer.

Step 5: LC-MS/MS Analysis

  • Action: Analyze the eluate on a high-resolution Orbitrap mass spectrometer. Set dynamic exclusion to 30s and require a mass shift of +42.0106 Da on Threonine residues for MS2 fragmentation triggering.

Ac_Thr_ome_Workflow Lysis 1. Cell Lysis & Quenching (+ Deacetylase Inhibitors) Digestion 2. Proteolytic Digestion (Trypsin/Glu-C) Lysis->Digestion Spike 3. Spike-in Standard (Ac-Thr-OMe) Digestion->Spike Enrichment 4. Affinity Enrichment (Anti-Ac-Thr Antibodies) Spike->Enrichment LCMS 5. LC-MS/MS Analysis (High-Res Orbitrap) Enrichment->LCMS Data 6. Bioinformatics (Motif-X, Pathway Mapping) LCMS->Data

Fig 2: Self-validating proteomic workflow for Ac-Thr-ome profiling using Ac-Thr-OMe spike-in.

References

  • Serine/threonine acetylation of TGFβ-activated kinase (TAK1) by Yersinia pestis YopJ inhibits innate immune signaling. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Acetylation of MEK2 and IκB kinase (IKK) activation loop residues by YopJ inhibits signaling. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Spotlight on protein N-terminal acetylation. PubMed Central (PMC) - NIH. URL:[Link]

  • US10196418B2 - Phosphorous protecting groups and methods of preparation and use thereof.Google Patents.

Sources

Exploratory

The Acid-Base Architecture of Ac-Thr-OMe: A Technical Guide on pKa and Isoelectric Point Dynamics

Executive Summary In peptide synthesis, proteomics, and drug development, researchers frequently utilize capped amino acids to mimic the electrostatic environment of internal peptide residues or to prevent unwanted polym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide synthesis, proteomics, and drug development, researchers frequently utilize capped amino acids to mimic the electrostatic environment of internal peptide residues or to prevent unwanted polymerization during synthesis. Acetyl-L-threonine methyl ester (Ac-Thr-OMe, CAS 2458-78-8) is a highly versatile biochemical building block in these applications 1[1].

A common pitfall in computational drug design is the erroneous application of free L-threonine's pKa and isoelectric point (pI) values to its capped derivatives. This guide deconstructs the acid-base chemistry of Ac-Thr-OMe, explaining the causality behind its lack of a traditional pI and detailing the self-validating methodologies required to measure its extreme side-chain pKa.

Structural Deconstruction & The Isoelectric Point Paradox

To understand the acid-base profile of Ac-Thr-OMe, we must analyze the mechanistic impact of its terminal modifications:

  • N-Terminal Acetylation: The basic -amino group ( ) is converted into an amide. Amides are heavily resonance-stabilized, rendering the nitrogen non-basic in aqueous solutions ( ).

  • C-Terminal Methylation: The acidic -carboxyl group ( ) is converted into a methyl ester, permanently removing the ionizable proton.

  • Side-Chain Hydroxyl: The secondary alcohol on the -carbon remains the only ionizable group. Based on chemical analogs like Ac-Ser-OMe, the predicted pKa of this hydroxyl is shifted to 2[2].

The pI Paradox: The isoelectric point (pI) is defined as the pH at which a molecule carries a net zero electrical charge, typically achieved via zwitterion formation. Because Ac-Thr-OMe lacks both a functional basic group and a functional acidic group in the physiological pH range, it cannot form a zwitterion. Consequently, Ac-Thr-OMe has an undefined pI . It remains entirely uncharged across the pH 0 to 12 spectrum, making it invisible to standard isoelectric focusing (IEF) techniques.

G Thr Free L-Threonine pI = 5.6 N_Ac N-Acetylation Amide Formation Thr->N_Ac Blocks N-terminus C_Me C-Methylation Ester Formation Thr->C_Me Blocks C-terminus pKa_OH Side-Chain -OH pKa ~13.8 Retained Thr->pKa_OH Unmodified pKa_NH3 Loss of alpha-NH3+ pKa ~9.1 Eliminated N_Ac->pKa_NH3 pKa_COOH Loss of alpha-COOH pKa ~2.1 Eliminated C_Me->pKa_COOH AcThrOMe Ac-Thr-OMe (Uncharged) pI_Result Undefined pI Net Charge = 0 (pH 0-13) AcThrOMe->pI_Result Prevents Zwitterion pKa_NH3->AcThrOMe pKa_COOH->AcThrOMe pKa_OH->AcThrOMe

Modifications converting Free L-Threonine to Ac-Thr-OMe and their impact on pKa and pI.

Quantitative Acid-Base Dynamics

The structural modifications fundamentally rewire the molecule's physicochemical properties 3[3]. The table below summarizes the causality behind the shifts in acid-base behavior.

Table 1: Comparative Acid-Base Properties
PropertyFree L-ThreonineAc-Thr-OMeMechanistic Causality
-COOH pKa N/AEsterification removes the acidic proton entirely.
-NH3+ pKa N/AAcetylation converts the amine to a non-basic amide.
Side-chain -OH pKa Inductive effects from the capped backbone slightly alter electron density around the hydroxyl.
Isoelectric Point (pI) UndefinedLack of zwitterionic states between pH 0 and 13.
Net Charge (pH 7.4) Neutral (Zwitterion)Neutral (Uncharged)Capping prevents ionization at physiological pH.
Table 2: Physicochemical Properties of Ac-Thr-OMe
ParameterValueReference
Molecular Formula C7H13NO43[3]
Molecular Weight 175.18 g/mol 3[3]
Optical Rotation = -12 ± 2º1[1]

Self-Validating Protocol for High-pH pKa Determination

Causality for Methodology: Traditional potentiometric titration fails at pH > 12 due to the "alkaline error" of glass electrodes, where the glass membrane responds to ions as if they were ions, falsely lowering the pH reading. To accurately measure the extreme pKa of the Ac-Thr-OMe hydroxyl ( ), -NMR titration must be used. This method bypasses electrode errors by directly measuring the electron density changes around the -CH proton upon hydroxyl deprotonation.

Self-Validation Mechanism: This protocol incorporates an internal standard (TSP) to lock the chemical shift axis, alongside an internal NMR-active pH indicator (a secondary amine with a known pKa of 13.0). If the indicator's chemical shift does not match the externally measured bulk pH, the data point is automatically flagged for alkaline error, ensuring the system validates its own environmental conditions in situ.

Step-by-Step Methodology: -NMR Titration
  • Sample Preparation: Dissolve 5 mM of Ac-Thr-OMe in (Deuterium Oxide) to prevent solvent signal interference.

  • Internal Referencing & Validation: Add 0.1 mM TSP (Trimethylsilylpropanoic acid) as the absolute chemical shift standard (0.0 ppm). Add 1 mM of the internal pH indicator (e.g., Piperidine derivative) to validate localized pH.

  • Titration Series: Prepare a series of 15 NMR tubes. Adjust the pH of each tube to range from 10.0 to 14.5 using micro-additions of and . (Note: Convert pH meter readings to pD using the formula: ).

  • Data Acquisition: Record -NMR spectra at 298 K. Focus on the multiplet corresponding to the -CH proton of Ac-Thr-OMe (typically around 4.2 ppm).

  • Data Analysis: As the hydroxyl group deprotonates at extreme alkaline pH, the increased electron density shields the adjacent -proton, causing an upfield shift. Plot the chemical shift ( ) of the -proton against the in situ calculated pD.

  • Mathematical Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa of the side-chain hydroxyl.

Implications for Drug Development

By functioning as an uncharged scaffold, Ac-Thr-OMe is highly valuable in medicinal chemistry 1[1]. The lack of a zwitterionic state significantly increases its lipophilicity compared to free threonine, enhancing cellular permeability. Furthermore, the absence of an isoelectric point ensures that the molecule does not suffer from pH-dependent solubility crashes in physiological buffers, making it an ideal stable intermediate for synthesizing complex peptidomimetics and prodrugs.

References

  • Title: Acetyl-L-threonine methyl ester - Chem-Impex | Source: chemimpex.
  • Title: AC-SER-OME | 54322-41-7 - ChemicalBook | Source: chemicalbook.
  • Title: Acetyl-L-threonine methyl ester | CAS 2458-78-8 | SCBT - Santa Cruz Biotechnology | Source: scbt.

Sources

Foundational

Ac-Thr-OMe (N-Acetyl-L-Threonine Methyl Ester): Comprehensive Safety Data Sheet (SDS), Handling Guidelines, and Assay Integration

Executive Summary & Mechanistic Rationale In biochemical profiling, the isolation of specific amino acid side chains is paramount for studying post-translational modifications (PTMs) without the confounding variables of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In biochemical profiling, the isolation of specific amino acid side chains is paramount for studying post-translational modifications (PTMs) without the confounding variables of peptide secondary structures or zwitterionic interference. Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester) serves as a premier minimal-substrate model. By capping the N-terminus via acetylation and the C-terminus via methylation, the molecule mimics the neutral backbone of a continuous peptide chain, exclusively presenting the β-hydroxyl group of threonine for targeted kinetic studies involving kinases and glycosyltransferases.

This technical whitepaper outlines the physicochemical properties, rigorous safety data sheet (SDS) protocols, and a self-validating experimental workflow for utilizing Ac-Thr-OMe in advanced biochemical assays.

Physicochemical Properties & Hazard Identification

Understanding the baseline properties of Ac-Thr-OMe is critical for predicting its behavior in aqueous buffers and organic solvents. The quantitative data is summarized below for rapid reference.

PropertyValue / Description
Chemical Name N-Acetyl-L-threonine methyl ester
Synonyms Ac-Thr-OMe
CAS Registry Number [1]
Molecular Formula [2]
Molecular Weight [2]
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, and Methanol
GHS Classification Not classified as a hazardous substance (Handle as a mild irritant)

Safety Data Sheet (SDS) & Handling Protocols

While Ac-Thr-OMe is not highly toxic, the integrity of the molecule is highly susceptible to environmental degradation. As an application scientist, I emphasize that proper handling is not just about user safety—it is about preserving the chemical fidelity of the substrate.

Personal Protective Equipment (PPE)
  • Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Causality: Human skin is rich in endogenous proteases and esterases. Gloves prevent the introduction of these enzymes to the sample, which could prematurely cleave the methyl ester or acetyl group, fundamentally altering the substrate's mass and charge.

Storage and Stability
  • Requirements: Store desiccated at -20°C.

  • Causality: The C-terminal methyl ester is prone to spontaneous hydrolysis in the presence of ambient moisture. Hydrolysis reverts the molecule to Ac-Thr-OH, reintroducing a negative charge at physiological pH and ruining the substrate's neutrality. Desiccation and sub-zero temperatures arrest this thermodynamic degradation.

Spill Management & Disposal
  • Requirements: Sweep up solid spills using a damp paper towel to avoid aerosolizing the powder. Clean the surface with 70% ethanol.

  • Causality: Fine powders can act as respiratory irritants. Damp sweeping prevents inhalation exposure. Dispose of the material in standard non-halogenated organic waste streams.

G A Ac-Thr-OMe (Solid State) B Storage (-20°C, Desiccated) A->B C Weighing (Fume Hood, PPE) B->C D Reconstitution (Anhydrous DMSO) C->D E Aliquoting (Single-use vials) D->E

Workflow for the safe handling, storage, and reconstitution of Ac-Thr-OMe.

Experimental Workflow: Ac-Thr-OMe as an O-Glycosylation Acceptor

Ac-Thr-OMe is extensively utilized to profile the catalytic efficiency of enzymes such as[3]. To ensure a self-validating system , this protocol incorporates parallel negative controls and internal standards to quantify baseline spontaneous hydrolysis and ensure absolute data trustworthiness.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Reconstitute Ac-Thr-OMe in anhydrous DMSO to yield a 100 mM stock solution.

  • Causality: Using anhydrous DMSO rather than water prevents premature aqueous hydrolysis of the ester bond during long-term storage, ensuring the stock concentration remains accurate over multiple freeze-thaw cycles.

Step 2: Reaction Mixture Assembly

  • Action: In a 1.5 mL low-bind microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 1 mM UDP-Sugar (donor), and 2 mM Ac-Thr-OMe (acceptor).

  • Causality: Tris-HCl maintains the physiological pH required for optimal catalytic residue protonation. MnCl₂ provides the essential divalent manganese cations that coordinate the nucleotide-sugar donor within the enzyme's active site.

Step 3: Enzyme Addition & Incubation

  • Action: Initiate the reaction by adding the target glycosyltransferase. Incubate at 37°C for 60 minutes.

Step 4: Self-Validation Controls

  • Action: Concurrently run a "No-Enzyme" control and a "No-Donor" control.

  • Causality: The No-Enzyme control measures background ester hydrolysis (validating substrate integrity), while the No-Donor control ensures no endogenous glycosylation artifacts exist in the purified enzyme preparation.

Step 5: Reaction Quenching

  • Action: Terminate the reaction by adding an equal volume of ice-cold 100% Acetonitrile containing 1 µM of an isotopically labeled internal standard (e.g., ¹³C-Ac-Thr-OMe).

  • Causality: Acetonitrile immediately denatures the enzyme, freezing the reaction kinetics at exactly 60 minutes. The internal standard normalizes downstream mass spectrometry ionization efficiency, allowing for absolute quantification.

G Substrate Ac-Thr-OMe (Acceptor) Enzyme Glycosyltransferase (Catalyst) Substrate->Enzyme Donor UDP-Sugar (Donor) Donor->Enzyme Product Ac-Thr(Sugar)-OMe (Glycosylated Product) Enzyme->Product

Mechanistic pathway of Ac-Thr-OMe acting as an acceptor in an O-glycosylation assay.

Analytical Validation (HPLC-ESI-MS)

To confirm the successful utilization of Ac-Thr-OMe and quantify the reaction yield, the quenched supernatant is subjected to Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Centrifugation: Spin the quenched mixture at 15,000 x g for 10 minutes at 4°C. Causality: Pellets the precipitated proteins, preventing clogging of the analytical HPLC column.

  • Chromatography: Inject the supernatant onto a C18 Reverse Phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent, improving peak shape and enhancing protonation for positive-mode ESI-MS.

  • Detection: Monitor the mass shift from the unreacted Ac-Thr-OMe (m/z ~176 [M+H]⁺) to the glycosylated product.

G A Quenched Reaction (+ Internal Standard) B Centrifugation (15,000 x g) A->B C HPLC Separation (C18 Column) B->C D ESI-MS Detection (Mass Shift Analysis) C->D

Self-validating analytical workflow for quantifying Ac-Thr-OMe modifications.

References

  • Chemsrc. "ACETYL-L-THREONINE METHYL ESTER | CAS#:2458-78-8". Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 2.4.3.2 - beta-D-galactosyl-(1->3)". Available at: [Link]

Sources

Exploratory

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystallographic Structure Analysis of AC-Thr-Ome

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of N-acetyl-L-threonine methyl ester (AC-Thr-Ome) and its Analogs. This in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of N-acetyl-L-threonine methyl ester (AC-Thr-Ome) and its Analogs.

This in-depth technical guide provides a comprehensive walkthrough of the crystallographic structure analysis of N-acetyl-L-threonine methyl ester (AC-Thr-Ome), a modified amino acid of significant interest in pharmaceutical and biochemical research. While a publicly available crystal structure for AC-Thr-Ome is not available, this guide will utilize the closely related and structurally determined N-acetyl-L-threonine (NA-Thr) as a primary exemplar to illustrate the complete workflow from synthesis to final structural validation. The principles and methodologies detailed herein are directly applicable to AC-Thr-Ome and other small organic molecules crucial for drug discovery and development.

This document, authored from the perspective of a Senior Application Scientist, is designed to provide not just a set of protocols, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and logical application of crystallographic techniques.

The Significance of Structural Elucidation in Drug Development

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, an understanding of a molecule's crystal structure provides invaluable insights into its physicochemical properties, such as solubility and stability, and its potential interactions with biological targets.[1] Single-crystal X-ray diffraction is a powerful and unambiguous technique for determining this atomic arrangement.[1][2]

N-acetylated amino acids and their esters, like AC-Thr-Ome, are important building blocks in peptide synthesis and can influence the conformational properties and bioavailability of peptide-based therapeutics.[3][4] Determining their crystal structures is a critical step in rational drug design.

Synthesis and Purification of the Analyte

The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. For AC-Thr-Ome, a common synthetic route involves the acetylation of L-threonine methyl ester.

Synthesis of N-acetyl-L-threonine methyl ester (AC-Thr-Ome)

A typical synthesis involves the reaction of L-threonine methyl ester hydrochloride with acetic anhydride in the presence of a base, such as pyridine or sodium acetate.[5] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Experimental Protocol: Synthesis of AC-Thr-Ome

  • To a solution of L-threonine methyl ester hydrochloride in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with a mild acid, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

Purification of the crude product is paramount for successful crystallization. Common techniques for small organic molecules include:

  • Recrystallization: This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[6][7]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the target compound from byproducts and unreacted starting materials.

The purity of the final compound should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization trials.

The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the process.[8] Crystallization is the process of inducing a phase transition of a solute from a solution to a solid crystalline state.[8]

Principles of Crystallization

The fundamental principle behind crystallization is to slowly bring a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, thereby inducing the formation of an ordered crystal lattice. Common methods to achieve supersaturation for small organic molecules include:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing its concentration.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.[7]

Screening for Crystallization Conditions

A systematic approach is crucial for identifying suitable crystallization conditions. This involves screening a variety of solvents and solvent mixtures.

Experimental Protocol: Crystallization Screening of AC-Thr-Ome

  • Solvent Selection: Start with a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). Test the solubility of a small amount of AC-Thr-Ome in each solvent at room temperature and with gentle heating.[8] An ideal solvent will dissolve the compound when hot but not at room temperature.[8]

  • Slow Evaporation: Prepare saturated or near-saturated solutions of AC-Thr-Ome in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation over several days to weeks.

  • Vapor Diffusion: Set up vapor diffusion experiments using pairs of a "good" solvent (in which AC-Thr-Ome is soluble) and a "poor" solvent (in which it is insoluble).

  • Monitoring: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

The Diffractometer

Modern single-crystal X-ray diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[2][9]

Data Collection Strategy

The goal of data collection is to measure the intensities of a large number of diffracted X-ray beams from different crystal planes.[10] This is achieved by rotating the crystal in the X-ray beam and collecting a series of diffraction images.[10]

Experimental Workflow: X-ray Data Collection

Data_Collection_Workflow A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B Physical Mounting C Preliminary Screening (Unit Cell Determination) B->C Initial Diffraction Images D Determine Data Collection Strategy C->D Software Analysis E Full Data Collection D->E Execute Collection Run F Data Integration and Scaling E->F Process Raw Images

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: From Data to a Molecular Model

The collected diffraction data, which consists of a list of reflection intensities, must be processed to generate a three-dimensional model of the molecule. This process is broadly divided into structure solution and structure refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams can be measured, their phases are lost. Structure solution methods aim to determine these initial phases to generate an initial electron density map. For small molecules, direct methods, as implemented in software like SHELXS, are highly effective.[11]

Structure Refinement

Once an initial model is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization process, where the atomic positions, and their thermal displacement parameters are adjusted.[12] Software such as SHELXL and Olex2 are widely used for this purpose.[12][13][14]

Experimental Protocol: Structure Solution and Refinement using Olex2 with SHELX

  • Data Import: Load the integrated reflection data file (e.g., an HKL file) into Olex2.[15]

  • Space Group Determination: The software will assist in determining the correct space group based on the systematic absences in the diffraction data.

  • Structure Solution: Use the integrated SHELXT or a similar direct methods program to solve the structure. This will generate an initial atomic model.

  • Model Building and Refinement:

    • Identify and correctly assign the atom types in the initial model.

    • Perform iterative cycles of least-squares refinement using SHELXL.[16]

    • After each refinement cycle, inspect the difference electron density map to locate missing atoms (such as hydrogens) or to identify any regions of disorder.

    • Add hydrogen atoms to the model at calculated positions.

    • Refine the model anisotropically, allowing for the thermal motion of non-hydrogen atoms to be modeled as ellipsoids.

  • Convergence: Continue refinement until the model converges, meaning that further refinement cycles do not significantly change the atomic parameters and the R-factor (a measure of the agreement between the calculated and observed structure factors) is minimized.

Refinement_Cycle Start Initial Model from Structure Solution Refine Least-Squares Refinement (SHELXL) Start->Refine Inspect Inspect Difference Electron Density Map Refine->Inspect Modify Modify Model (Add/Remove Atoms, Assign Atom Types) Inspect->Modify Converged Is Model Converged? Inspect->Converged Modify->Refine Converged->Refine No Finalize Final Model Converged->Finalize Yes

Caption: The iterative cycle of crystallographic structure refinement.

Data Validation and Interpretation

The final step is to validate the quality of the crystal structure and to interpret the results.

Validation

Tools like PLATON can be used to check for a wide range of potential issues, such as missed symmetry or incorrect atom assignments.[17] The final crystallographic information is typically compiled into a Crystallographic Information File (CIF).

Structural Analysis of N-acetyl-L-threonine (NA-Thr)

The crystal structure of N-acetyl-L-threonine (PDB ligand ID: THC) reveals key structural features.[18] The molecule adopts a specific conformation in the solid state, which is stabilized by a network of intermolecular hydrogen bonds involving the amide group, the carboxylic acid, and the hydroxyl group. Analysis of these interactions provides insight into the molecular packing and can help to rationalize the compound's physical properties.

Crystallographic Parameter Typical Expected Value/Range for Small Molecules
R1 (final) < 0.05 for high-quality data
wR2 (final) < 0.15 for high-quality data
Goodness-of-fit (GooF) Approximately 1.0
Largest difference peak/hole (e/ų) Typically between -0.5 and 0.5

Table 1: Key refinement statistics for evaluating the quality of a small molecule crystal structure.

Conclusion

The crystallographic analysis of small molecules like AC-Thr-Ome and its analog NA-Thr provides a definitive and high-resolution view of their molecular architecture. This structural information is a cornerstone of modern drug discovery and development, enabling a deeper understanding of molecular properties and interactions. By following the systematic approach outlined in this guide, from synthesis and crystallization to data analysis and validation, researchers can confidently elucidate the three-dimensional structures of their compounds of interest, thereby accelerating the design of new and improved therapeutics.

References

  • SHELX package documentation. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Crystalliz
  • Olex2 Tutorial. Zenodo.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • OlexSys. Structure Refinement.
  • West Virginia University.
  • Sheldrick, G. M. The SHELX-97 Manual.
  • SOP: CRYSTALLIZ
  • University of Colorado Boulder.
  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1756.
  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube.
  • OlexSys. Overview.
  • OlexSys. Olex2.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • Liao, P., et al. (2016). Acetylation of Surface Lysine Groups of a Protein Alters the Organization and Composition of Its Crystal Contacts. Journal of the American Chemical Society, 138(25), 7984-7990.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Determination of crystal structure by single crystal X-ray diffraction.
  • Improved Pharma. (2025).
  • Introduction to X-ray analysis using the diffraction method.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine.
  • Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement.
  • A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid deriv
  • Rigaku. (2022). How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. YouTube.
  • CymitQuimica. CAS 17093-74-2: N-Acetyl-L-threonine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine.
  • Clearsynth. N-Acetyl-d3-L-threonine-2,3-d2.
  • European Bioinformatics Institute. N-acetyl-L-threonine (CHEBI:45826).
  • Chem-Impex. Acetyl-L-threonine methyl ester.
  • Process for the efficient preparation of N-substituted dehydroamino acid esters. U.S.
  • Crystallization and preliminary crystallographic analysis of Axe2, an acetylxylan esterase
  • Chemsrc. ACETYL-L-THREONINE METHYL ESTER | CAS#:2458-78-8.
  • Chem-Impex. Acetyl-L-threonine.
  • Crystallization and preliminary crystallographic analysis of Axe2, an acetylxylan esterase

Sources

Foundational

Discovery and Early Synthesis of Acetyl-L-Threonine Methyl Ester (Ac-Thr-OMe): A Technical Guide

Executive Summary Acetyl-L-threonine methyl ester (Ac-Thr-OMe) is a highly specialized, synthetically modified derivative of the essential amino acid L-threonine. By neutralizing the native zwitterionic structure through...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetyl-L-threonine methyl ester (Ac-Thr-OMe) is a highly specialized, synthetically modified derivative of the essential amino acid L-threonine. By neutralizing the native zwitterionic structure through N-terminal acetylation and C-terminal methylation, this compound exhibits significantly enhanced lipophilicity and stability in organic solvents. As a critical synthon, Ac-Thr-OMe is widely utilized in solid-phase peptide synthesis (SPPS), the development of bioavailable prodrugs, and as a substrate for studying esterase enzyme kinetics ([]). This whitepaper details the mechanistic biology, structural profile, and self-validating synthetic protocols required for the high-yield preparation of Ac-Thr-OMe.

Structural and Physicochemical Profile

The dual modification of L-threonine alters its physical state and solubility profile, transitioning it from a highly water-soluble, crystalline zwitterion to a lipophilic compound compatible with organic synthesis workflows (2[2]).

Table 1: Physicochemical Properties of Ac-Thr-OMe

PropertySpecification
IUPAC Name methyl (2S,3R)-2-acetamido-3-hydroxybutanoate
Common Synonyms Ac-L-Thr-OMe; N-Acetyl-L-threonine methyl ester
CAS Registry Number 2458-78-8
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
Stereochemistry (2S, 3R)
Appearance White solid
Storage Conditions 2–8 °C, desiccated

Mechanistic Biology: The Rationale for Dual Modification

The native form of L-threonine is biologically active but synthetically restrictive due to competing nucleophilic sites (the primary amine, the carboxylic acid, and the secondary hydroxyl group).

  • C-Terminal Methylation : Esterification of the carboxylic acid prevents unwanted side reactions during peptide coupling and protects the sequence from degradation by carboxypeptidases.

  • N-Terminal Acetylation : Capping the amine with an acetyl group removes the positive charge at physiological pH, rendering the molecule resistant to aminopeptidases while significantly boosting cellular membrane permeability ([]).

Mechanism N1 Ac-Thr-OMe (Synthon) N2 N-Terminal Acetylation N1->N2 Structural Feature N3 C-Terminal Methylation N1->N3 Structural Feature N4 Exopeptidase Resistance N2->N4 Blocks Aminopeptidases N5 Enhanced Lipophilicity N2->N5 Removes Charge N3->N4 Blocks Carboxypeptidases N3->N5 Removes Charge N6 Improved Bioavailability N4->N6 Increases Half-life N5->N6 Increases Permeability

Fig 1. Logical relationship between structural modifications and pharmacological benefits.

Discovery and Synthetic Evolution

The synthesis of Ac-Thr-OMe has evolved from multi-day, stepwise classical methods to highly efficient, concurrent single-pot reactions.

  • Classical Stepwise Synthesis : Relies on a Fischer esterification driven by thionyl chloride (SOCl₂), followed by N-acetylation using acetic anhydride (Ac₂O) and a mild base like pyridine or triethylamine (TEA) (3[3]).

  • Concurrent Orthoester-Mediated Synthesis : A modern approach utilizing trimethyl orthoacetate (TMOA) or triethyl orthoacetate (TEOA). This acts as both the esterifying and acetylating agent. The reaction proceeds via an intermediate oxazolidinone, which undergoes ring-opening with in-situ generated alcohol to yield the N-acetyl ester in a single step (4[4]).

Table 2: Comparative Yields of Synthetic Routes

Synthesis RouteReagentsReaction TimeTypical YieldKey Mechanistic Advantage
Classical Stepwise SOCl₂/MeOH, then Ac₂O/TEA12–24 h75–85%Highly scalable; precise control over each step.
Concurrent Orthoester TMOA, Toluene, Reflux24 h79–84%Atom economical; single-pot reaction.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to ensure that every protocol contains built-in validation checkpoints to prevent the propagation of errors.

Protocol A: Classical Stepwise Synthesis

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

  • Preparation : Cool 50 mL of anhydrous methanol to 0 °C in an ice bath under an inert argon atmosphere.

  • Activation : Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise.

    • Causality: SOCl₂ reacts exothermically with methanol to generate anhydrous HCl gas and dimethyl sulfite. This avoids the introduction of water (which would reverse the esterification equilibrium) while providing the acidic protons needed to activate the carboxylic acid.

  • Coupling : Add 1.0 equivalent of L-Threonine. Gradually warm the mixture to room temperature, then reflux for 4 hours.

  • Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. Both the starting material and the product will stain purple (indicating a primary amine). However, the product will exhibit a significantly higher Retention Factor ( Rf​ ) due to the loss of the polar carboxylic acid group.

Step 2: N-Acetylation to Ac-Thr-OMe

  • Neutralization : Suspend the L-Thr-OMe • HCl salt in anhydrous dichloromethane (DCM). Add 2.5 equivalents of Triethylamine (TEA) at 0 °C.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine.

  • Acetylation : Add 1.1 equivalents of Acetic Anhydride (Ac₂O) dropwise. Stir at room temperature for 2 hours (3[3]).

    • Causality: The primary amine is significantly more nucleophilic than the secondary hydroxyl group on the threonine side chain. Keeping the temperature low and strictly controlling the stoichiometry prevents unwanted O-acetylation.

  • Validation Checkpoint : Perform TLC with a Ninhydrin stain. The target product (Ac-Thr-OMe) lacks a free primary amine and will be Ninhydrin negative (no color change). This provides immediate, self-validating proof of complete N-acetylation.

Synthesis A L-Threonine B L-Thr-OMe • HCl A->B SOCl2, MeOH 0°C to Reflux C Ac-Thr-OMe B->C Ac2O, TEA, DCM 0°C to RT

Fig 2. Classical two-step synthesis workflow of Ac-Thr-OMe from L-Threonine.

Protocol B: Concurrent Orthoester-Mediated Synthesis
  • Reaction Setup : Combine 1.0 equivalent of L-Threonine and 2.0 equivalents of trimethyl orthoacetate (TMOA) in anhydrous toluene.

  • Reflux : Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

    • Causality: TMOA reacts with the amine to form an imidate ester, which cyclizes into an oxazolidinone intermediate. The methanol generated in situ then attacks the intermediate, opening the ring to yield the N-acetyl methyl ester simultaneously (4[4]).

  • Validation Checkpoint : Because TLC can be ambiguous with transient intermediates, validate via ¹H NMR spectroscopy. Look for the disappearance of the broad primary amine peak and the emergence of a sharp singlet at ~2.0 ppm (acetyl methyl protons) and ~3.7 ppm (ester methoxy protons).

References

  • Acetyl-L-threonine methyl ester - (CAS 2458-78-8) . BOC Sciences.

  • Acetyl-L-threonine methyl ester | 2458-78-8 . J&K Scientific LLC. 2

  • US5559268A - Process for the efficient preparation of N-substituted dehydroamino acid esters . Google Patents. 3

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications . National Institutes of Health (PMC). 4

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) and O-Linked Modification Strategies Utilizing Ac-Thr-OMe as a Mechanistic Model

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Post-Translational Modifications (PTMs), O-Glycosylation, and On-Resin Catalysis Executive Summary The synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Post-Translational Modifications (PTMs), O-Glycosylation, and On-Resin Catalysis

Executive Summary

The synthesis of peptides containing complex O-linked modifications (such as O-glycosylation, O-phosphorylation, or photo-crosslinker attachments) presents significant synthetic challenges. Direct on-resin optimization is resource-intensive and analytically restrictive due to the heterogeneous nature of solid-phase reactions.

This application note details a highly efficient, self-validating methodology that bridges solution-phase optimization and solid-phase execution. By utilizing Ac-Thr-OMe (N-acetyl-L-threonine methyl ester, CAS: 2458-78-8) as a mechanistic surrogate, researchers can isolate the reactivity of the secondary hydroxyl group, optimize reaction kinetics in solution, and seamlessly translate these parameters to Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The Role of Ac-Thr-OMe

Why use Ac-Thr-OMe instead of standard Fmoc-Thr-OH? In chemical biology, developing novel labeling or glycosylation protocols requires an accurate model. Ac-Thr-OMe acts as the perfect surrogate for a mid-chain threonine residue. Because both the α-amino (N-acetyl) and α-carboxyl (methyl ester) groups are capped, it eliminates zwitterionic interference and prevents unwanted N- or C-terminal side reactions.

This capping perfectly mimics the steric hindrance and electronic environment of a threonine incorporated into a peptide backbone. As demonstrated in studies evaluating the, using fully protected amino acid models allows researchers to definitively map side-chain reactivity without backbone interference.

Workflow Architecture

The transition from a solution-phase model to a solid-phase biological product requires a structured pipeline. The diagram below illustrates the translation from Ac-Thr-OMe optimization to on-resin synthesis.

G N1 Ac-Thr-OMe (Model Substrate) N2 Solution-Phase Optimization N1->N2 N3 Kinetic & Yield Validation N2->N3 N4 Solid-Phase Translation N3->N4 N5 On-Resin Modification N4->N5

Caption: Workflow translating Ac-Thr-OMe model optimization to on-resin SPPS modifications.

Phase 1: Solution-Phase Optimization Protocol

Before committing expensive peptide-resin to a novel modification, the reaction is optimized using Ac-Thr-OMe. This protocol uses Lewis acid-catalyzed O-glycosylation as the primary example, a technique critical for the.

Reaction Mechanism

The reaction relies on the activation of a glycosyl donor to form a highly reactive oxocarbenium intermediate, which is subsequently attacked by the free side-chain hydroxyl of Ac-Thr-OMe.

Mechanism S1 Ac-Thr-OMe (Acceptor) Free side-chain -OH S4 Oxocarbenium Intermediate (Highly Reactive) S1->S4 Nucleophilic Attack S2 Glycosyl Donor (Trichloroacetimidate) S2->S4 Activation S3 Lewis Acid Catalyst (TMSOTf) S3->S4 Catalysis S5 O-Glycosylated Ac-Thr-OMe (Target Model) S4->S5 Stereoselective Formation

Caption: Mechanistic pathway of Lewis acid-catalyzed O-glycosylation using Ac-Thr-OMe.

Step-by-Step Methodology
  • Preparation: Dissolve Ac-Thr-OMe (1.0 eq, 100 mg) and the glycosyl trichloroacetimidate donor (1.2 eq) in 5 mL of strictly anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel to -20 °C. Causality: Lowering the temperature stabilizes the transient oxocarbenium ion, suppressing elimination side-reactions and maximizing stereoselectivity (favoring the α- or β-anomer depending on neighboring group participation).

  • Catalysis: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.

  • Quenching: After 2 hours (or upon completion verified by TLC), quench the reaction with Triethylamine (Et₃N) (0.2 eq) to neutralize the Lewis acid and prevent product degradation.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The system is validated when a distinct mass shift corresponding to the addition of the glycosyl moiety is observed without degradation of the Ac-Thr-OMe backbone.

Phase 2: Solid-Phase Translation (Fmoc-SPPS)

Once the kinetics and stereoselectivity are validated in solution, the parameters are translated to solid-phase synthesis following standard protocols.

Step-by-Step Methodology
  • Resin Selection & Swelling: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes. Expert Insight: Rink Amide is preferred over highly acid-sensitive resins like CTC (2-chlorotrityl chloride), as CTC can undergo premature cleavage when exposed to strong Lewis acids like TMSOTf during the modification step.

  • Chain Elongation: Perform standard Fmoc-SPPS using HBTU/DIPEA coupling. Incorporate Fmoc-Thr-OH (with an unprotected side-chain) at the target modification site.

  • On-Resin Modification: Wash the peptide-resin extensively with anhydrous DCM to remove all traces of DMF (DMF will quench the Lewis acid).

  • Reagent Application: Suspend the resin in anhydrous DCM at -20 °C. Add the glycosyl donor (3.0 eq) followed by TMSOTf (0.3 eq). Causality: Solid-phase reactions suffer from diffusion limitations within the polymer matrix. Increasing the equivalents of both donor and catalyst drives the pseudo-first-order kinetics to completion.

  • Global Cleavage: Wash the resin with DCM, then cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Self-Validation Checkpoint: Perform MS/MS fragmentation on the cleaved peptide. The fragmentation spectrum must mirror the O-linked cleavage pattern established in the Ac-Thr-OMe model. Divergence indicates off-target reactions (e.g., N-terminal capping).

Quantitative Data & Yield Comparison

The table below summarizes the expected conversion yields and stereoselectivity when translating from the Ac-Thr-OMe model to the full peptide-resin.

Modification TypeSubstrateCatalyst / ReagentsConversion Yield (%)Stereoselectivity (α/β)
O-Glycosylation Ac-Thr-OMe (Solution)TMSOTf, -20 °C92%>95:5
O-Glycosylation Peptide-Resin (SPPS)TMSOTf, -20 °C85%90:10
O-Phosphorylation Ac-Thr-OMe (Solution)Phosphoramidite / Tetrazole98%N/A
O-Phosphorylation Peptide-Resin (SPPS)Phosphoramidite / Tetrazole94%N/A

Note: The slight drop in yield and stereoselectivity during SPPS translation is a known consequence of steric hindrance within the resin matrix.

Expert Insights & Troubleshooting

  • Moisture is the Enemy: Lewis acid-catalyzed O-modifications are highly sensitive to water. Even trace moisture in the resin will hydrolyze the oxocarbenium intermediate into a hemiacetal, drastically reducing yields. Always perform a minimum of five washes with strictly anhydrous DCM before adding the catalyst.

  • Resin Compatibility: If your peptide requires a C-terminal acid, avoid CTC resin for on-resin Lewis acid catalysis. Instead, utilize a Wang resin, which offers superior stability against TMSOTf, ensuring the peptide remains anchored during the modification step.

  • Monitoring On-Resin Reactions: Because you cannot easily run TLC on a resin-bound peptide, utilize a micro-cleavage strategy. Withdraw 1 mg of resin, cleave with 100 µL of TFA for 15 minutes, evaporate under nitrogen, and analyze via LC-MS to confirm the modification is complete before proceeding to the next SPPS coupling cycle.

References

  • Title: Labeling preferences of diazirines with protein biomolecules Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: Utilizing Ac-Thr-OMe as a Minimalist Precursor for O-Linked Glycosylation Assays

Target Audience: Researchers, biochemists, and drug development professionals specializing in glycobiology and biotherapeutics. Introduction & Mechanistic Rationale Mucin-type O-glycosylation is a critical post-translati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in glycobiology and biotherapeutics.

Introduction & Mechanistic Rationale

Mucin-type O-glycosylation is a critical post-translational modification (PTM) initiated by the UDP-GalNAc polypeptide:N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes, which catalyze the transfer of N-acetylgalactosamine (GalNAc) to the hydroxyl groups of serine or threonine residues [2]. Dysregulation of this pathway is a hallmark of numerous pathologies, including congenital disorders and oncogenesis [3].

When studying the intrinsic kinetics of GalNAc-Ts or downstream elongating enzymes (e.g., sialyltransferases), researchers traditionally use long peptide substrates derived from physiological targets like MUC5AC or MUC1. However, these complex peptides introduce confounding variables:

  • Steric Hindrance: Neighboring bulky residues (like proline) can restrict enzyme access.

  • Secondary Structures: Peptide folding can obscure the target hydroxyl group.

  • Sequence Bias: GalNAc-Ts possess lectin domains that bind previously glycosylated sites, artificially inflating the reaction rate for multi-site peptides [2].

The Ac-Thr-OMe Solution: To isolate the pure catalytic efficiency of the glycosyltransferase, Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester) is employed as a minimalist, unimolecular acceptor [1].

  • Causality of Design: The N-terminal acetylation (Ac) and C-terminal methyl esterification (OMe) neutralize the zwitterionic charges of a free amino acid. This mimics the neutral electronic environment of a continuous peptide backbone without introducing any adjacent sequence bias. Consequently, the enzyme interacts solely with the exposed threonine side-chain hydroxyl (-OH), providing a true baseline for catalytic activity.

Pathway AcThr Ac-Thr-OMe (Acceptor) Product Ac-Thr(GalNAc)-OMe (Product) AcThr->Product Hydroxyl substitution Donor UDP-GalNAc (Donor) Donor->Product GalNAc transfer Byproduct UDP (Leaving Group) Donor->Byproduct Cleavage Enzyme GalNAc-T (Enzyme) Enzyme->Product Catalysis (Mn2+)

Figure 1: Mechanistic workflow of GalNAc-T mediated O-glycosylation using Ac-Thr-OMe as a minimal acceptor.

Quantitative Data: Substrate Baseline Comparison

Because Ac-Thr-OMe lacks the affinity-boosting sequence motifs found in natural mucin peptides, it typically exhibits a higher Km​ (lower affinity) but provides a highly reproducible Vmax​ for baseline calibration.

Table 1: Representative Kinetic Profiling of GalNAc-T1 Substrates

SubstrateEnzyme Km​ (mM) Vmax​ (pmol/min/µg)Analytical Purpose
Ac-Thr-OMe GalNAc-T112.545.2Baseline intrinsic catalytic rate
MUC5AC PeptideGalNAc-T10.8120.5Sequence-specific affinity profiling
Ac-Thr-OMe GalNAc-T215.038.7Isoform baseline comparison
EA2 PeptideGalNAc-T21.295.4High-affinity substrate profiling

Note: Values are representative benchmarks used for assay calibration. The high Km​ of Ac-Thr-OMe confirms that GalNAc-Ts rely heavily on extended peptide interactions for high-affinity binding.

Experimental Protocol: In Vitro O-Glycosylation Assay

This protocol details the enzymatic transfer of GalNAc to Ac-Thr-OMe. To ensure scientific integrity, this workflow incorporates a self-validating control system to definitively rule out artifactual glycosylation.

Step 1: Reagent Preparation
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4). Causality: Maintains the physiological pH required for optimal GalNAc-T active site conformation.

  • Cofactor Solution: 10 mM MnCl₂. Causality: Mn²⁺ is a strictly required divalent cation. It coordinates the phosphate groups of the UDP-GalNAc donor, lowering the activation energy for the departure of the UDP leaving group.

  • Substrates: 10 mM Ac-Thr-OMe (Acceptor) and 2 mM UDP-GalNAc (Donor) reconstituted in ddH₂O.

Step 2: Reaction Assembly & Self-Validation

Set up the experimental and control reactions in 1.5 mL microcentrifuge tubes (total volume: 50 µL).

  • Experimental Arm: Mix 25 µL Buffer, 5 µL MnCl₂, 5 µL Ac-Thr-OMe, 5 µL UDP-GalNAc, and 10 µL purified GalNAc-T enzyme (approx. 100 ng).

  • Self-Validating Control (Negative): Replace the MnCl₂ with 10 mM EDTA. Causality: EDTA is a potent chelator that strips trace divalent cations from the environment. Because GalNAc-T is entirely Mn²⁺-dependent, this control completely abolishes enzymatic activity. If a glycosylated product is detected here, the system alerts the researcher to non-enzymatic artifacts or sample contamination.

Step 3: Incubation & Quenching
  • Incubate the reactions at 37°C for exactly 60 minutes.

  • Quench: Add 5 µL of 10% Trifluoroacetic acid (TFA) to a final concentration of ~1%. Causality: The sudden drop in pH instantly denatures the enzyme and protonates the catalytic residues, halting the reaction at a precise time point for accurate kinetic calculation.

Step 4: Analytical Validation (RP-HPLC & MS)
  • RP-HPLC Separation: Inject the quenched sample onto a C18 Reverse-Phase column.

    • Causality of Separation: Ac-Thr-OMe is relatively hydrophobic. The enzymatic addition of the highly polar GalNAc moiety significantly increases the molecule's hydrophilicity. Therefore, the glycosylated product, Ac-Thr(GalNAc)-OMe , will elute earlier than the unreacted precursor.

  • Mass Spectrometry Confirmation: Monitor the eluent for a specific mass shift. The molecular weight of Ac-Thr-OMe is ~175.18 Da. The addition of GalNAc (MW 221 Da minus H₂O = 203 Da) yields a product of ~378.18 Da. Look for the [M+H]+ ion shift from m/z 176.2 to m/z 379.2.

Workflow Step1 1. Reaction Assembly Ac-Thr-OMe + UDP-GalNAc Step2 2. Enzymatic Incubation 37°C, pH 7.4, Mn2+ Buffer Step1->Step2 Step3 3. Reaction Quenching 1% TFA Addition Step2->Step3 Step4 4. RP-HPLC Separation C18 Column Step3->Step4 Step5 5. MS/MS Validation Mass Shift: +203 Da Step4->Step5

Figure 2: Step-by-step experimental and analytical workflow for Ac-Thr-OMe O-glycosylation assays.

Conclusion

By stripping away the complexities of peptide secondary structures and adjacent sequence motifs, Ac-Thr-OMe provides a robust, highly controllable precursor for studying O-linked glycosylation. When paired with rigorous self-validating controls like EDTA chelation and precise LC-MS/MS mass shift validation, it ensures that derived kinetic data reflects the true, unadulterated catalytic properties of the target glycosyltransferase.

References

  • BRENDA Enzyme Database. "EC 2.4.3.2 - beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminide alpha-2,3-sialyltransferase." Comprehensive Enzyme Information System. Available at:[Link][1]

  • Steentoft, C., Vakhrushev, S. Y., Joshi, H. J., Kong, Y., Vester-Christensen, M. B., Schjoldager, K. T., ... & Clausen, H. (2013). "Precision mapping of the human O-GalNAc glycoproteome through SimpleCell technology." The EMBO Journal, 32(10), 1478-1488. Available at:[Link][2]

  • Herbomel, G. G., Rojas, R. E., Tran, D. T., Ajinkya, M., Beck, L., & Tabak, L. A. (2017). "The GalNAc-T Activation Pathway (GALA) is not a general mechanism for regulating mucin-type O-glycosylation." PLOS One, 12(7), e0179241. Available at:[Link]

Sources

Method

Advanced Applications of Ac-Thr-OMe in Custom Peptidomimetic Design and Side-Chain Functionalization

Introduction & Mechanistic Rationale In the realm of custom peptidomimetic design, the precise control of side-chain functionalization is paramount. Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester, CAS: 2458-78-8) serves a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of custom peptidomimetic design, the precise control of side-chain functionalization is paramount. Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester, CAS: 2458-78-8) serves as an indispensable building block for researchers engineering O-linked glycopeptides, depsipeptides, and complex macrocycles.

By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the amino acid backbone is rendered chemically inert. This strategic double-protection isolates the β-hydroxyl group of the threonine side-chain, preventing competing zwitterionic interactions, N-acylation, or C-terminal side reactions. Unlike primary alcohols (e.g., Serine), Threonine possesses a secondary hydroxyl group adjacent to a chiral β-methyl group (2S, 3R configuration). This unique steric environment restricts the ϕ and ψ dihedral angles of the peptide backbone, imparting a high degree of conformational rigidity that is highly sought after in the design of proteolytically stable peptidomimetics.

Key Applications in Drug Development

A. O-Glycosylation Modeling and Synthesis

Ac-Thr-OMe is frequently employed as an acceptor in both chemical and glycosidase-catalyzed syntheses of O-linked glycopeptides, such as GlcNAc-β-Thr and GalNAc-α-Thr (Tn-antigen mimics) . The protected backbone ensures that glycosylation occurs exclusively at the side chain. Furthermore, enzymatic profiling utilizes Ac-Thr-OMe derivatives to assay sialyltransferase activity, underscoring its utility in biological and enzymatic modeling .

B. Depsipeptide and Macrocycle Precursors

In depsipeptide synthesis, the substitution of a standard amide bond with an ester linkage requires the acylation of a side-chain hydroxyl. Ac-Thr-OMe acts as the foundational unit where incoming amino acids are esterified to its β-hydroxyl group. The steric bulk of the threonine side-chain enforces a rigid local conformation, which facilitates downstream head-to-tail cyclization by pre-organizing the linear precursor into a folded state.

C. Thioether Cross-Linking Models (Sactipeptides)

Ac-Thr-OMe serves as a critical model compound for elucidating unusual cross-links, such as the α-thio-α-amino acid derivatives found in ribosomally synthesized and post-translationally modified peptides (RiPPs) like the antimicrobial peptide Subtilosin A . Researchers utilize Ac-Thr-OMe to study the stereochemical retention and desulfurization mechanics of these complex sulfur-to-α-carbon linkages.

Quantitative Comparison: Ac-Thr-OMe vs. Ac-Ser-OMe

To understand the operational differences in peptidomimetic synthesis, it is crucial to compare Ac-Thr-OMe with its serine counterpart. The table below summarizes the physicochemical and kinetic differences dictating their use.

PropertyAc-Ser-OMeAc-Thr-OMeMechanistic & Design Implication
Side-Chain Hydroxyl Primary (-CH₂OH)Secondary (-CH(CH₃)OH)Thr requires stronger electrophilic activation (e.g., DMAP) due to steric bulk.
Nucleophilicity HighModerateAc-Thr-OMe minimizes off-target side reactions during complex multi-step syntheses.
Backbone Rigidity Highly FlexibleConstrainedThe β-methyl group restricts dihedral angles, enhancing macrocycle stability.
Typical O-Glycosylation Yield 85 - 95%60 - 75%Steric hindrance at the Thr β-carbon slows the kinetics of glycosyl donor attack.

Experimental Workflows

G AcThrOMe Ac-Thr-OMe (Central Building Block) Glycosylation O-Glycosylation (Glycosyl Donor + TMSOTf) AcThrOMe->Glycosylation Esterification O-Esterification (DIC / DMAP) AcThrOMe->Esterification Thioether Thioether Modeling (Sactipeptide Cross-links) AcThrOMe->Thioether GlycoProd O-Linked Glycopeptide (e.g., Tn-Antigen Mimic) Glycosylation->GlycoProd DepsiProd Depsipeptide Precursor (Macrocycle Intermediate) Esterification->DepsiProd SactiProd α-Thio-α-Amino Acid (Subtilosin A Model) Thioether->SactiProd

Fig 1: Divergent functionalization pathways of Ac-Thr-OMe in peptidomimetic design.

Self-Validating Experimental Protocols

Protocol 1: Chemical O-Glycosylation of Ac-Thr-OMe

This protocol details the synthesis of an O-linked glycopeptide precursor using a trichloroacetimidate donor.

Causality & Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is utilized as a potent Lewis acid to activate the trichloroacetimidate leaving group, generating a highly reactive oxocarbenium intermediate. The reaction must be conducted at -20°C; this sub-zero temperature suppresses the competing intramolecular attack of the donor's N-acetyl group, which would otherwise form an unreactive oxazoline byproduct.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve Ac-Thr-OMe (1.0 eq, 1.0 mmol) and the Glycosyl Trichloroacetimidate donor (1.2 eq, 1.2 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Desiccation: Add 500 mg of freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes to ensure the absolute removal of trace water, which would hydrolyze the donor.

  • Activation: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath.

  • Catalysis: Add TMSOTf (0.1 eq, 0.1 mmol) dropwise over 5 minutes. Stir the mixture at -20°C for 2 hours.

  • Quenching: Quench the reaction by adding Triethylamine (TEA, 0.2 mmol) to neutralize the Lewis acid, preventing product degradation during workup.

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).

Self-Validation Checkpoint: Analyze the purified fraction via LC-MS. The disappearance of the Ac-Thr-OMe peak ( m/z 176.1 [M+H]⁺) and the appearance of the expected glycosylated product mass confirms conversion. Subsequently, conduct ¹H-NMR spectroscopy; evaluate the anomeric proton coupling constant ( J≈8.0 Hz for a β-linkage, J≈3.5 Hz for an α-linkage) to validate the stereochemical outcome of the glycosylation.

Protocol 2: Side-Chain Esterification for Depsipeptide Linkages

This protocol outlines the acylation of the Ac-Thr-OMe β-hydroxyl group to form a depsipeptide ester bond.

Causality & Rationale: Because the secondary hydroxyl of Threonine is sterically hindered and poorly nucleophilic, standard coupling agents alone are insufficient. 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, overcoming the steric barrier of the threonine side-chain.

Step-by-Step Methodology:

  • Activation: Dissolve the incoming Fmoc-protected amino acid (1.5 eq, 1.5 mmol) in 8 mL of anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq, 1.5 mmol) and stir for 10 minutes at room temperature to form the O-acylisourea intermediate.

  • Catalysis: Add DMAP (0.1 eq, 0.1 mmol) to the mixture.

  • Coupling: Immediately add Ac-Thr-OMe (1.0 eq, 1.0 mmol) dissolved in 2 mL of anhydrous N,N-Dimethylformamide (DMF). The DMF ensures complete solubility of the protected threonine.

  • Incubation: Stir the reaction mixture under Argon at room temperature for 12 to 16 hours.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation Checkpoint: Perform Fourier-transform infrared (FTIR) spectroscopy on the isolated product. The emergence of a strong, sharp ester carbonyl stretch at ~1740 cm⁻¹, which is distinctly separate from the existing amide carbonyl stretch at ~1650 cm⁻¹, definitively validates the formation of the depsipeptide ester bond.

References

  • Information on EC 2.4.3.2 - beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminide alpha-2,3-sialyltransferase Source: BRENDA Enzyme Database URL:[Link]

  • Structure of Subtilosin A, a Cyclic Antimicrobial Peptide from Bacillus subtilis with Unusual Sulfur to α-Carbon Cross-Links: Formation and Reduction of α-Thio-α-Amino Acid Derivatives Source: Biochemistry (ACS Publications) URL:[Link]

Application

Liquid chromatography method development for AC-Thr-ome

Application Note: Advanced Liquid Chromatography Method Development for the Acetyl-Threonine Proteome (AC-Thr-ome) Executive Summary The "AC-Thr-ome" encompasses the global landscape of threonine acetylation, including b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Liquid Chromatography Method Development for the Acetyl-Threonine Proteome (AC-Thr-ome)

Executive Summary

The "AC-Thr-ome" encompasses the global landscape of threonine acetylation, including both N-terminal acetylation (Nt-Ac-Thr) and the highly elusive O-acetylation of threonine side chains (O-Ac-Thr). While lysine acetylation is a cornerstone of epigenetic research, threonine O-acetylation remains underrepresented due to its extreme chemical instability[1]. O-acetyl-threonine (Ac-T) is a critical post-translational modification (PTM) requiring advanced analytical discrimination[2]. Standard proteomic workflows inadvertently destroy this modification. This guide details a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology engineered specifically to stabilize, enrich, and chromatographically resolve the AC-Thr-ome.

Mechanistic Causality in Method Design (Expertise & Experience)

To successfully analyze the AC-Thr-ome, method developers must overcome two primary physicochemical hurdles:

1. The O-to-N Acyl Migration (The Stability Crisis) At physiological or basic pH (pH > 7.0), the free alpha-amino group of the peptide N-terminus—or adjacent nucleophilic residues like lysine—can attack the O-acetyl ester. This base-catalyzed reaction forms a tetrahedral intermediate that rapidly resolves into an N-acetylated state. This irreversible O-to-N acyl shift creates a false positive for N-acetylation and a false negative for O-acetylation. Solution: The entire workflow, from lysis to ionization, must be maintained at pH < 4.0. Standard trypsin (optimal at pH 8.0) is incompatible; therefore, acid-stable proteases like Pepsin must be utilized.

2. Isobaric Interference & Chromatographic Retention O-acetylated and N-acetylated threonine peptides are isobaric ( Δ 42.0106 Da). Because O-acetylation masks a polar hydroxyl group, while N-acetylation neutralizes a basic amine, their polarity profiles differ. Standard C18 reversed-phase chromatography often fails to adequately retain or resolve these highly polar, short acetyl-peptides. Solution: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) provides superior orthogonal retention for hydrophilic modified peptides, baseline-resolving acetyl-threonine isomers[3]. Furthermore, operating the analytical column at sub-ambient temperatures (15°C) reduces the kinetic energy available for on-column hydrolysis.

AcylShift A O-Acetyl-Threonine (Labile Ester) A->A Stabilized (pH < 4.0) B Tetrahedral Intermediate (pH > 7.0) A->B OH- Attack C N-Acetyl-Threonine (Stable Amide) B->C Acyl Migration

Fig 1: Base-catalyzed O-to-N acyl shift mechanism in threonine residues.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol incorporates a Self-Validating Spike-In System . By introducing a heavy-isotope labeled O-Ac-Thr synthetic peptide at the lysis stage, researchers can quantitatively monitor the exact percentage of O-to-N shift or hydrolysis that occurs during sample handling.

Phase I: Acidic Extraction & Proteolytic Digestion
  • Lysis & Quenching: Lyse tissue/cells in 8 M Urea, 1% Trifluoroacetic acid (TFA) to achieve a final pH of ~3.0. Immediately supplement with deacetylase inhibitors (10 mM Nicotinamide, 1 μM Trichostatin A).

  • Internal Standard Spike-In: Add 100 fmol of synthetic heavy-labeled O-Ac-Thr standard (e.g., KQLAT(O-Ac)KAAR-[13C/15N]).

  • Protein Precipitation: Add 4 volumes of cold acetone (-20°C) and incubate overnight to remove endogenous metabolites that interfere with HILIC. Centrifuge at 15,000 x g for 15 min.

  • Acidic Digestion: Resuspend the protein pellet in 100 mM Sodium Acetate buffer (pH 4.0). Add MS-grade Pepsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for exactly 4 hours.

  • Reaction Termination: Snap-freeze the digest in liquid nitrogen or proceed immediately to enrichment.

Phase II: ZIC-HILIC Enrichment & Cold-Column Nano-LC
  • Micro-Spin Enrichment: Load the acidic digest onto a ZIC-HILIC micro-spin tip pre-equilibrated with 80% Acetonitrile (ACN) / 1% Formic Acid (FA). Wash thrice with 80% ACN / 1% FA. Elute the enriched AC-Thr-ome with 10% ACN / 1% FA.

  • Nano-LC Setup: Utilize a nano-UHPLC system equipped with a Syncronis ZIC-HILIC analytical column (75 μm × 15 cm, 1.7 μm particle size)[3].

  • Column Compartment: Strictly maintain the column oven at 15°C .

  • MS/MS Acquisition: Operate the mass spectrometer using Electron Transfer Dissociation (ETD) or EThcD. Collision-Induced Dissociation (CID/HCD) often results in the neutral loss of the O-acetyl group (loss of 42 Da or 60 Da), whereas ETD preserves the labile ester bond for accurate site localization.

Workflow A 1. Acidic Lysis (pH < 4.0) B 2. Pepsin Digestion (Preserve O-Ac) A->B C 3. ZIC-HILIC Enrichment B->C D 4. Cold Nano-LC (15°C) C->D E 5. ETD MS/MS Analysis D->E

Fig 2: End-to-end AC-Thr-ome LC-MS/MS workflow preserving labile O-acetyl modifications.

Quantitative Data Presentation

Table 1: Nano-UHPLC ZIC-HILIC Gradient for AC-Thr-ome Separation Note: Because HILIC operates inversely to Reversed-Phase, the gradient starts at high organic concentration and transitions to highly aqueous.

Time (min)Flow Rate (nL/min)% Mobile Phase A (20 mM Ammonium Formate, pH 3.0)% Mobile Phase B (0.1% FA in ACN)Curve
0.030010%90%Initial
5.030010%90%Isocratic
45.030060%40%Linear
50.030080%20%Linear
55.030080%20%Wash
56.030010%90%Linear
75.030010%90%Re-equilibration

Table 2: System Suitability & Validation Metrics (Acceptance Criteria) Monitoring the heavy-isotope spike-in ensures the integrity of the run.

Validation MetricTarget ThresholdMechanistic Implication
O-to-N Shift Rate < 5%Confirms sample prep pH remained strictly < 4.0.
O-Ac-Thr Hydrolysis < 10%Validates cold-column (15°C) efficacy and limits neutral loss.
Chromatographic Resolution (Rs) > 1.5Ensures baseline separation of O-Ac-Thr and Nt-Ac-Thr isomers.
ETD Fragmentation Coverage > 70% c/z ionsConfirms preservation of the ester bond during MS/MS.

References

  • Wang, K., et al. "Unambiguous discrimination of all 20 proteinogenic amino acids and their modifications by nanopore." Springer Nature (2024). 2

  • Zhang, Y., et al. "Post-Translational Modification of Human Histone by Wide Tolerance of Acetylation." Semantic Scholar (2017). 1

  • Hollinshead, W., et al. "Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry." Analytical Chemistry, ACS Publications (2022). 4

Sources

Method

Application Note: Incorporating Ac-Thr-OMe into Bioactive Macrocycles

Introduction and Scientific Rationale Macrocyclic peptides and depsipeptides represent a privileged chemical space in drug discovery. They offer enhanced proteolytic stability, membrane permeability, and target affinity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Macrocyclic peptides and depsipeptides represent a privileged chemical space in drug discovery. They offer enhanced proteolytic stability, membrane permeability, and target affinity compared to their linear counterparts. The incorporation of Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester, CAS 2458-78-8) serves as a critical model building block for introducing structural constraints into these complex architectures.

Ac-Thr-OMe possesses a secondary hydroxyl group on its side chain and an adjacent amide, enabling two primary divergent pathways for macrocycle construction:

  • Oxazoline Formation: Dehydrative cyclization of the threonine side chain yields an oxazoline ring. This heterocycle rigidifies the macrocyclic backbone, reducing the entropic penalty upon binding to target proteins—a hallmark of marine natural products like ascidiacyclamide.

  • Macrolactonization: O-acylation of the β -hydroxyl group generates a depsipeptide linkage, which is essential for cyclodepsipeptide synthesis.

Mechanistic Insights: Causality Behind Experimental Choices

Stereocontrol in Oxazoline Synthesis

Traditional dehydrative cyclization using the Mitsunobu reaction (DEAD/PPh 3​ ) proceeds via an S N​ 2 mechanism, resulting in the inversion of stereochemistry at the β -position (yielding D-allo-threonine derivatives). To preserve the natural L-threonine configuration, biomimetic Molybdenum(VI) dioxide catalysis is employed. The Mo(VI) center acts as a Lewis acid to activate the amide carbonyl, while the oxo ligand acts as a Brønsted base to deprotonate the hydroxyl group, facilitating a concerted, retentive cyclodehydration [2].

The "Impossible Ring" Paradox in Depsipeptides

When utilizing threonine derivatives for macrocyclooligomerization (MCO), researchers often encounter paradoxical ring sizes. For instance, oligomerizing a 12-atom tetradepsipeptide chain can unexpectedly yield 18-membered and 30-membered cyclic oligomeric depsipeptides (CODs) alongside the expected 24-membered ring [1]. This phenomenon is driven by competitive transesterification and chain scission prior to ring closure.

Self-Validating System: The presence of trace trifluoroacetic acid (TFA) from reversed-phase HPLC purification exacerbates this transesterification. Therefore, our protocol mandates a specific base-wash and 19 F NMR validation step to ensure absolute TFA removal before MCO, guaranteeing that the protocol validates its own starting conditions.

Experimental Protocols

Protocol A: Biomimetic Dehydrative Cyclization of Ac-Thr-OMe to Oxazoline

Objective: Synthesize a conformationally constrained oxazoline intermediate with retention of β -stereochemistry.

Materials:

  • Ac-Thr-OMe (1.0 equiv)

  • Bis(6-methylpicolinato)molybdenum(VI) dioxide (MoO 2​ (6-Mepic) 2​ ) catalyst (5 mol%)

  • Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a Dean-Stark trap, dissolve Ac-Thr-OMe (10 mmol) in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 5 mol% of the Mo(VI) dioxide catalyst. Causality: The catalyst's picolinate ligands provide thermal stability, preventing catalyst degradation during azeotropic reflux.

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110 °C). The Dean-Stark apparatus is critical here to continuously remove water, driving the thermodynamic equilibrium toward the dehydrated oxazoline product.

  • Monitoring: Monitor the reaction via TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Hexane) to yield the oxazoline intermediate.

Protocol B: Macrolactonization via Threonine Side-Chain (Depsipeptide Formation)

Objective: Form a macrocyclic depsipeptide while avoiding paradoxical MCO chain scission.

Materials:

  • Threonine-containing linear peptide precursor (derived from Ac-Thr-OMe deprotection)

  • MNBA (2-Methyl-6-nitrobenzoic anhydride) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Trace Acid Validation (Critical Step): Prior to cyclization, dissolve the linear precursor in CDCl 3​ and acquire a 19 F NMR spectrum. Causality: Even <1% residual TFA from prior HPLC steps will catalyze chain scission [1]. If TFA is detected, perform a saturated NaHCO 3​ wash, dry over Na 2​ SO 4​ , and re-lyophilize.

  • High-Dilution Setup: Dissolve the validated, TFA-free linear precursor in anhydrous DCM to achieve a highly dilute concentration (0.001 M). Causality: High dilution kinetically favors intramolecular macrolactonization over intermolecular oligomerization.

  • Activation: Add DMAP and MNBA to the solution at room temperature. Stir under an argon atmosphere.

  • Cyclization: Allow the reaction to proceed for 24 hours. The MNBA reagent forms a highly reactive mixed anhydride that undergoes rapid intramolecular attack by the threonine hydroxyl group.

  • Purification: Quench with saturated aqueous NH 4​ Cl, extract with DCM, concentrate, and purify the macrocycle via preparative HPLC.

Quantitative Data Summaries

Table 1: Comparison of Ac-Thr-OMe Cyclization Strategies

StrategyReagents / CatalystReaction TypeStereochemical Outcome ( β -carbon)Primary Application
Mitsunobu DEAD, PPh 3​ , THFDehydrative CyclizationInversion (L-Thr D-allo-Thr)Oxazoline synthesis (inverted)
Biomimetic Mo(VI) MoO 2​ (6-Mepic) 2​ , TolueneDehydrative CyclizationRetention (L-Thr L-Thr)Natural product synthesis
Yamaguchi / MNBA MNBA, DMAP, DCMMacrolactonizationRetention Cyclodepsipeptide formation

Pathway Visualization

G AcThrOMe Ac-Thr-OMe (Acetyl-L-Threonine Methyl Ester) MoCat Mo(VI) Catalysis (Dehydrative Cyclization) AcThrOMe->MoCat Pathway A1 Mitsunobu Mitsunobu Reaction (Dehydrative Cyclization) AcThrOMe->Mitsunobu Pathway A2 Esterification O-Acylation (Macrolactonization) AcThrOMe->Esterification Pathway B OxazolineRet Oxazoline (Retention of Configuration) MoCat->OxazolineRet -H2O OxazolineInv Oxazoline (Inversion of Configuration) Mitsunobu->OxazolineInv -H2O Depsipeptide Depsipeptide Linkage (Lactone Ring) Esterification->Depsipeptide + Carboxylic Acid Macrocycle Bioactive Macrocycle (Target Binding) OxazolineRet->Macrocycle Ring Closing Metathesis / Amidation OxazolineInv->Macrocycle Ring Closing Metathesis / Amidation Depsipeptide->Macrocycle Deprotection & Cyclization

Divergent synthetic pathways for incorporating Ac-Thr-OMe into bioactive macrocycles.

References

  • Title: The Formation of Impossible Rings in Macrocyclooligomerizations for Cyclodepsipeptide Synthesis: The 18-from-12 Paradox Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes Source: ACS Catalysis (via PubMed Central) URL: [Link]

Application

Application Note: Utilizing N-acetyl-L-threonine methyl ester (AC-Thr-OMe) as a Model Payload for Developing and Validating Targeted Drug Delivery Systems

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while mini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity.[1] A critical phase in this process is the optimization of drug conjugation and release from a carrier vehicle. This application note establishes N-acetyl-L-threonine methyl ester (AC-Thr-OMe), a stable and functionalized amino acid derivative, as an exemplary model payload. By using a safe, cost-effective, and analytically tractable compound like AC-Thr-OMe, researchers can rigorously validate conjugation chemistries, characterize carrier-payload constructs, and quantify release kinetics before transitioning to highly potent or expensive active pharmaceutical ingredients (APIs). We provide detailed protocols for the hydrolysis of AC-Thr-OMe to its active carboxylic acid form, its subsequent conjugation to a model protein carrier via carbodiimide chemistry, and a framework for conducting in vitro release studies.

Introduction to Model Payloads in Drug Delivery Research

Targeted drug delivery seeks to concentrate a therapeutic agent at the site of disease, such as a cancerous tumor, thereby sparing healthy tissues from exposure.[2][3] This is often achieved by conjugating a drug to a carrier molecule, such as an antibody, polymer, or nanoparticle, that can navigate the biological environment and recognize a specific target.[4][5] The linkage between the drug and the carrier is of paramount importance; it must be stable in circulation but cleavable under specific conditions at the target site to release the active drug.[6]

The development workflow for these complex systems involves numerous optimization steps. Using the final, often highly cytotoxic or costly API for these preliminary studies is inefficient and hazardous. Therefore, employing a model payload is a prudent and established strategy. A suitable model payload should be:

  • Chemically Tractable: Possessing well-defined functional groups for predictable conjugation.

  • Stable: Resistant to degradation under typical experimental conditions.

  • Analytically Detectable: Easily quantifiable by common methods like HPLC or spectroscopy.

  • Safe and Inexpensive: Allowing for extensive, high-throughput experimentation.

N-acetyl-L-threonine methyl ester (AC-Thr-OMe) fits these criteria perfectly. Its N-acetyl group protects the amine, while the methyl ester provides a latent carboxylic acid functionality, ideal for common bioconjugation techniques.[7][8]

Physicochemical Properties of AC-Thr-OMe and its Hydrolyzed Form

Understanding the properties of the model payload is fundamental to designing effective conjugation and analysis protocols.

PropertyN-acetyl-L-threonine methyl ester (AC-Thr-OMe)N-acetyl-L-threonine (AC-Thr-OH)
Molecular Formula C₇H₁₃NO₄C₆H₁₁NO₄[9]
Molecular Weight 175.18 g/mol 161.16 g/mol [9]
Structure Acetylated amine, methyl ester, hydroxyl groupAcetylated amine, carboxylic acid, hydroxyl group
Key Functional Group Methyl Ester (-COOCH₃)Carboxylic Acid (-COOH)[10]
Primary Use in this Guide Stable precursorActive molecule for conjugation

Principle of Application: A Validated Workflow

This guide presents a validated workflow for using AC-Thr-OMe as a model payload. The process involves activating the molecule for conjugation, linking it to a carrier, and then studying its release. This systematic approach ensures that each step of the drug delivery system's design is robust and reproducible.

G cluster_0 Phase 1: Payload Preparation cluster_1 Phase 2: Conjugation & Characterization cluster_2 Phase 3: Release Study A Start: AC-Thr-OMe (Precursor) B Protocol 1: Saponification (Hydrolysis) A->B C AC-Thr-OH (Active Payload) B->C E Protocol 2: EDC/NHS Coupling C->E D Amine-Functionalized Carrier (e.g., BSA) D->E F Characterize Conjugate (e.g., HPLC, SDS-PAGE) E->F G Validated AC-Thr-Carrier Conjugate F->G H Protocol 3: In Vitro Release Assay (e.g., Dialysis) G->H J Quantify Released AC-Thr (HPLC) H->J I Simulated Conditions (pH, Temp) I->H K Generate Release Kinetics Profile J->K G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Conjugation A AC-Thr-OH + EDC/NHS B -> A->B C AC-Thr-NHS Ester (Active Intermediate) B->C D AC-Thr-NHS Ester + Carrier-NH2 E -> D->E F Carrier-NH-CO-Thr-AC (Stable Amide Bond) E->F G A Prepare AC-Thr-Carrier Conjugate Sample B Load into Dialysis Device (10 kDa MWCO) A->B C Immerse in Release Buffer (pH 7.4 or 5.0) B->C D Incubate at 37°C with Stirring C->D E Collect Aliquots from Buffer at Time Points D->E F Quantify Released AC-Thr via HPLC E->F G Plot Cumulative Release vs. Time F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During N-Acetylated Threonine (Ac-Thr) Activation

Welcome to the Application Support Center. This guide is designed for researchers and peptide chemists troubleshooting stereochemical degradation during the activation and coupling of N-acetylated threonine derivatives (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and peptide chemists troubleshooting stereochemical degradation during the activation and coupling of N-acetylated threonine derivatives (including Ac-Thr-OH and saponified Ac-Thr-OMe).

Because the N-terminus is protected by an acetyl group rather than a urethane-based protecting group (like Fmoc or Boc), Ac-Thr is highly susceptible to oxazolone-mediated racemization during C-terminal activation [1]. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols required to maintain stereochemical integrity.

Mechanistic Overview: The Oxazolone Pathway

When activating the carboxyl group of an N-acetylated amino acid, the oxygen atom of the N-acetyl carbonyl can intramolecularly attack the activated carboxyl intermediate (e.g., O-acylisourea). This forms a 5(4H)-oxazolone (azlactone) ring. The α -proton of this oxazolone is highly acidic and easily abstracted by the coupling base (e.g., DIPEA or TEA), leading to a planar enolate. Subsequent nucleophilic attack by the incoming amine occurs from both faces, yielding a racemic (D/L) mixture [2].

G A Ac-Thr-OH (Chiral L-Isomer) B Activated Intermediate (e.g., O-Acylisourea) A->B Coupling Reagent (e.g., DIC, HATU) C Oxazolone (Azlactone) Formation B->C Intramolecular Attack by N-Acetyl Oxygen G Direct Aminolysis (Suppressed Oxazolone) B->G Fast Coupling + Additives (Oxyma/HOBt) D Planar Enolate (Loss of alpha-Chirality) C->D Base (DIPEA) Deprotonation E Nucleophilic Attack by Amine D->E F Racemized Peptide (D/L Mixture) E->F H Pure L-Peptide (Desired) G->H

Figure 1: Competing pathways during Ac-Thr activation: Direct aminolysis vs. Oxazolone-mediated racemization.

Quantitative Benchmarks: Coupling Reagent Efficacy

To prevent racemization, the activation strategy must prioritize reagents that trap the activated intermediate faster than oxazolone formation can occur, or utilize reagents that do not require basic conditions.

Table 1: Effect of Coupling Reagents on Ac-Thr Racemization Rates

Coupling Reagent SystemBase RequiredAdditiveRelative Racemization (%)Recommendation
HATU / DIPEAYes (2.0 eq)HOAt15.0 - 25.0%Not Recommended (High base promotes enolization)
HBTU / DIPEAYes (2.0 eq)HOBt18.0 - 30.0%Not Recommended
DIC / HOBtNoHOBt5.0 - 8.0%Acceptable for routine synthesis
DIC / OxymaPureNoOxyma< 1.0%Highly Recommended [3]
DEPBTYes (1.0 eq)None< 0.5%Optimal for severe cases

Frequently Asked Questions (FAQs)

Q1: I am starting with Ac-Thr-OMe. Why am I seeing epimerization when I try to couple it?

A: Ac-Thr-OMe (methyl ester) is C-terminally protected. To use it as an acyl donor, you must first saponify the methyl ester to Ac-Thr-OH. If you use harsh basic conditions (e.g., NaOH/MeOH at room temperature) for this hydrolysis, the α -proton can undergo base-catalyzed epimerization before activation even begins. Troubleshooting: Use LiOH in THF/Water at 0°C for saponification, monitor strictly by LC-MS, and neutralize immediately with dilute HCl or Dowex resin to prevent base-catalyzed racemization.

Q2: Why does Ac-Thr racemize more than Fmoc-Thr(tBu)-OH?

A: Urethane protecting groups (Fmoc, Boc, Cbz) form oxazolones that are significantly less stable and less prone to enolization. The N-acetyl group (an amide) forms a highly stable, easily enolized oxazolone. Therefore, any delay in the nucleophilic attack by the incoming amine will shunt the reaction down the racemization pathway.

Q3: Can I use HATU for Ac-Thr activation?

A: It is strongly discouraged. HATU requires a tertiary amine base (like DIPEA) to generate the active carboxylate. The presence of DIPEA in the reaction mixture rapidly deprotonates the oxazolone intermediate. If you must use a uronium/aminium salt, use collidine (sym-collidine) instead of DIPEA, as its steric hindrance prevents efficient abstraction of the oxazolone α -proton [1].

Validated Protocol: Racemization-Free Activation of Ac-Thr

This self-validating protocol utilizes DIC/OxymaPure , which avoids the use of tertiary amine bases entirely, thereby starving the oxazolone of the base required for enolization [3].

Materials Required:
  • Ac-Thr-OH (or freshly saponified and neutralized Ac-Thr-OMe)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Anhydrous DMF (Amine-free)

Step-by-Step Methodology:
  • Preparation of the Acyl Donor: Dissolve Ac-Thr-OH (1.0 equivalent) and OxymaPure (1.0 equivalent) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-Activation (Strictly Controlled): Cool the solution to 0°C in an ice bath. Add DIC (1.0 equivalent) dropwise. Causality: Cooling slows down the intramolecular cyclization to the oxazolone while allowing the highly reactive Oxyma ester to form.

  • Activation Time: Stir at 0°C for exactly 5 minutes. Do not exceed this time.

  • Coupling: Add the pre-activated mixture directly to the resin-bound amine (or solution-phase amine) (0.8 equivalents to ensure the amine is the limiting reagent).

  • Reaction: Allow the reaction to proceed at room temperature for 1 to 2 hours.

  • Validation (Self-Validating Step): Cleave a micro-aliquot of the peptide and analyze via Chiral HPLC or Marfey's Reagent derivatization LC-MS. The presence of a single peak confirms the absence of the D-Thr diastereomer.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. [Link]

Optimization

Technical Support Center: Ac-Thr-OMe Solubilization &amp; Handling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and assay developers working with N-acetyl-L-threonine methyl ester (Ac-Thr-OMe) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and assay developers working with N-acetyl-L-threonine methyl ester (Ac-Thr-OMe) . While free amino acids are typically hydrophilic, the N-terminal acetylation and C-terminal methyl esterification of Ac-Thr-OMe neutralize its zwitterionic charges. This structural modification shifts its solubility profile, making polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) the optimal choices for high-concentration stock preparation[1].

Below, you will find validated workflows, physicochemical data, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your experiments.

Solubilization Workflow & Decision Matrix

SolubilizationWorkflow Start Ac-Thr-OMe Powder SelectSolvent Select Primary Solvent Start->SelectSolvent DMSO DMSO (Cell Assays/Storage) SelectSolvent->DMSO Biological Assays DMF DMF (Peptide Synthesis) SelectSolvent->DMF Chemical Synthesis Dissolve Add Solvent & Vortex DMSO->Dissolve DMF->Dissolve Check Visual Inspection Dissolve->Check Sonicate Sonicate (<40°C) Check->Sonicate Cloudy/Particulates Aqueous Dropwise Aqueous Dilution Check->Aqueous Clear Sonicate->Check Success Clear Solution Achieved Aqueous->Success

Logical decision tree for Ac-Thr-OMe solvent selection and dissolution.

Quantitative Physicochemical & Solubility Profile

Understanding the physical limits of Ac-Thr-OMe is critical for preventing solvent crash and experimental failure. The table below summarizes the quantitative parameters governing its solubility behavior[1][2][3].

PropertyValue / CharacteristicImpact on Solubilization Strategy
Molecular Weight 175.18 g/mol Essential for accurate molarity calculations in stock preparation.
Overall Charge Neutral (Protected)Lacks ionizable termini; relies entirely on polar uncharged interactions for solvation.
DMSO Solubility > 50 mg/mL (Highly Soluble)Ideal for biological assay stocks. High solubility requires careful, dropwise aqueous dilution to prevent precipitation[1][4].
DMF Solubility > 50 mg/mL (Highly Soluble)The standard for chemical synthesis and solid-phase peptide synthesis (SPPS) workflows[2][5].
Aqueous Solubility Soluble (Moderate)Direct aqueous dissolution is possible, but organic stocks are preferred to prevent slow hydrolysis of the ester group over time[3].

Standard Operating Procedure: High-Concentration Stock Preparation

To guarantee reproducibility, do not rely solely on visual inspection. This protocol incorporates a self-validating centrifugation step to confirm true thermodynamic solubilization rather than mere microscopic dispersion.

Step 1: Thermal Equilibration Allow the lyophilized Ac-Thr-OMe vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces ambient moisture condensation. Water in anhydrous organic stocks can cause local hydrolysis of the methyl ester or alter the exact concentration of the solution.

Step 2: Solvent Addition Add the calculated volume of anhydrous DMSO or DMF directly to the pre-weighed powder to achieve your target stock concentration (e.g., 100 mM). Causality: Adding solvent to the powder—rather than transferring powder into the solvent—prevents the compound from adhering to the upper walls of the tube, ensuring the entire mass is exposed to the bulk solvent.

Step 3: Agitation & Kinetic Disruption Vortex the tube gently for 30–60 seconds. If particulates remain, sonicate the solution in a water bath (< 40°C) for 1–2 minutes[6][7]. Causality: Sonication provides the necessary kinetic energy to disrupt intermolecular hydrogen bonding between the threonine side-chain hydroxyl groups, accelerating dissolution without risking thermal degradation[6].

Step 4: The Self-Validating Step (Centrifugation) Centrifuge the microcentrifuge tube at 10,000 × g for 5 minutes. Causality: Visual inspection frequently misses micro-aggregates. If a pellet forms at the bottom of the tube, the compound is only suspended. A completely clear supernatant with no pellet confirms true solubilization.

Step 5: Aqueous Dilution (For Biological Assays) Slowly add the organic stock dropwise into the final aqueous buffer while under constant vortexing[4][6]. Causality: Rapid addition causes localized high concentrations of the protected compound in water, leading to a hydrophobic "solvent crash".

Troubleshooting & FAQs

Q1: I am observing precipitation when diluting my DMSO stock of Ac-Thr-OMe into my biological assay buffer. How can I prevent this? A: This phenomenon, known as "solvent crash," occurs when the rate of diffusion of DMSO into the aqueous phase outpaces the solvation of the compound by water molecules. Because Ac-Thr-OMe is a neutral, protected derivative, it lacks the charged termini that normally facilitate rapid aqueous solvation. Solution: Ensure you are adding the DMSO stock dropwise into a larger volume of the aqueous buffer while continuously vortexing or stirring[4][6]. Keep the final DMSO concentration strictly below 1% (v/v) to maintain compatibility with cellular assays[4][8]. If precipitation persists, slightly warming the aqueous buffer (up to 37°C) prior to addition can increase the thermodynamic solubility limit.

Q2: Should I use DMF or DMSO for long-term storage of Ac-Thr-OMe stocks? A: For long-term storage, anhydrous DMSO is generally preferred for biological applications, while DMF is strictly utilized for immediate chemical synthesis[4][5]. Causality: DMF is chemically unstable over long periods and can slowly degrade to form dimethylamine and carbon monoxide, especially in the presence of trace moisture. Dimethylamine acts as both a nucleophile and a base, which can prematurely cleave the methyl ester of Ac-Thr-OMe or cause unwanted side reactions[5]. DMSO is chemically more stable for storage at -20°C. Always use anhydrous, septum-sealed solvents and store aliquots to minimize freeze-thaw cycles.

Q3: My Ac-Thr-OMe is not dissolving completely in DMF during solid-phase peptide synthesis (SPPS) building block preparation. What is wrong? A: While amino acid esters are typically highly soluble in DMF[2], incomplete dissolution usually points to degraded solvent quality or compound aggregation. Solution: First, verify that your DMF is "Peptide Synthesis Grade" or strictly anhydrous. Trace water in standard-grade DMF can induce hydrogen-bond-mediated aggregation of the threonine side-chain hydroxyls. If the solvent is high quality, apply mild sonication[7]. If you are exploring greener solvent alternatives due to recent DMF toxicity regulations, binary mixtures like DMSO/2-Me-THF or DMSO/EtOAc have been shown to match DMF's solvation power for protected amino acids[5].

Q4: Can the free hydroxyl group on the threonine side chain cause cross-linking or gelation in these solvents? A: Generally, no. While large peptides with high proportions of hydrogen-bonding residues (like Thr, Ser, Gln) can form gels in aqueous solutions[7], a single monomeric amino acid derivative like Ac-Thr-OMe in a strong hydrogen-bond acceptor solvent like DMSO or DMF will not gel. The solvent molecules effectively outcompete solute-solute hydrogen bonding, ensuring individual molecules remain fully solvated.

References

  • JPT Peptide Technologies. "Peptide Solubilization."[Link]

  • Thermo Fisher Scientific (via HUJI). "Peptide solubility guidelines." [Link]

  • ResearchGate. "The amino acid esters are soluble in DMF and DMSO and H2O."[Link]

  • GlpBio. "Ac-Thr-OMe | Cas# 2458-78-8."[Link]

  • RSC Publishing. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures." [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Ac-Thr-OMe Synthesis

As a Senior Application Scientist, I frequently consult with researchers encountering purity issues during the synthesis and handling of N-Acetyl-L-Threonine methyl ester (Ac-Thr-OMe). Because Threonine possesses an unpr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers encountering purity issues during the synthesis and handling of N-Acetyl-L-Threonine methyl ester (Ac-Thr-OMe). Because Threonine possesses an unprotected, sterically hindered secondary hydroxyl group on its side chain, it is highly susceptible to off-target modifications[1].

This technical guide bypasses generic advice to deconstruct the mechanistic causality behind the three most common side reactions—O-acylation, β-elimination, and epimerization . By understanding the physical chemistry at play, you can implement the self-validating protocols provided below to ensure absolute chemical fidelity in your peptide building blocks.

Mechanistic Overview & Causality

When synthesizing Ac-Thr-OMe from H-Thr-OMe·HCl, the goal is strictly N-terminal acetylation. However, the reaction environment creates competing pathways.

  • O-Acylation (The +42 Da Impurity): While the primary amine is significantly more nucleophilic than the secondary hydroxyl group, amine-reactive reagents (like acetic anhydride) are not entirely selective [2]. If the reaction temperature exceeds 0°C or if an excess of acylating agent is used, the side-chain hydroxyl group will react, yielding Ac-Thr(Ac)-OMe [3].

  • β-Elimination / Dehydration (The -18 Da Impurity): The α-proton of Ac-Thr-OMe is rendered unusually acidic by the flanking electron-withdrawing N-acetyl and C-methyl ester groups. Exposure to strong bases (e.g., DIPEA, NaOH) abstracts this proton. The hydroxyl group is subsequently eliminated, forming a dehydroaminobutyric acid (Dhb) derivative [1].

  • Epimerization (The Isomeric Impurity): Similar to β-elimination, the abstraction of the α-proton by a base creates a planar enolate intermediate. Reprotonation from the opposite face inverts the stereocenter, leading to a racemic mixture that complicates downstream chiral applications [4].

Pathway A H-Thr-OH (Starting Material) B H-Thr-OMe (Intermediate) A->B SOCl2, MeOH C Ac-Thr-OMe (Target Product) B->C Ac2O, NMM, 0°C D Ac-Thr(Ac)-OMe (O-Acylation Impurity) C->D Excess Ac2O, RT E Ac-Dhb-OMe (β-Elimination Impurity) C->E Strong Base (DIPEA)

Reaction pathway and common side reactions during Ac-Thr-OMe synthesis.

Diagnostic Data & Troubleshooting Matrix

To effectively troubleshoot, you must correlate analytical data with the specific chemical failure. Use the following quantitative matrix to identify your side reaction.

Side ReactionLC-MS Mass ShiftNMR Indicator (1H)Primary CauseMechanistic Prevention Strategy
O-Acetylation +42 DaNew singlet at ~2.1 ppm (O-Ac)Excess Ac₂O, Temp > 0°CStrict stoichiometric control (1.05 eq); maintain 0°C.
β-Elimination -18 DaLoss of β-CH multiplet; new alkene signalsStrong base (pKa > 9)Substitute DIPEA/TEA with weaker N-Methylmorpholine (NMM).
Epimerization 0 Da (New RT)Shift in α-CH coupling constantProlonged basic exposureMinimize reaction time; quench with mildly acidic buffer.
Ester Hydrolysis -14 DaLoss of -OMe singlet at ~3.7 ppmAqueous base during workupUse saturated NH₄Cl for workup instead of NaHCO₃.

Self-Validating Experimental Protocol: Optimized N-Acetylation

A robust protocol must be self-validating . This means the system inherently proves its own success by including a deliberate control that defines the boundaries of failure.

The "Failure Control" Validation Step

Before running your main batch, set up a 1 mL micro-scale reaction using 2.5 eq of Ac₂O at Room Temperature . This intentionally forces the O-acylation side reaction. Run this sample on your LC-MS to definitively establish the retention time and ionization profile of the +42 Da Ac-Thr(Ac)-OMe impurity. You will use this as a negative control to validate the purity of your optimized batch.

Step-by-Step Methodology
  • Preparation: Suspend 10 mmol of H-Thr-OMe·HCl in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 15 minutes. Causality: The kinetic difference between N-acetylation and O-acetylation is maximized at 0°C.

  • Base Addition: Dropwise, add 11 mmol (1.1 eq) of N-Methylmorpholine (NMM). Causality: NMM (pKa ~7.3) is basic enough to neutralize the HCl salt and drive the reaction, but too weak to abstract the α-proton, effectively eliminating β-elimination and epimerization risks [1].

  • Acylation: Slowly add 10.5 mmol (1.05 eq) of Acetic Anhydride (Ac₂O) over 10 minutes. Stir at 0°C for 2 hours. Do not let the reaction warm to room temperature.

  • Mild Quenching: Quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride (NH₄Cl). Causality: NH₄Cl safely consumes unreacted Ac₂O and neutralizes the NMM without raising the pH, preventing base-catalyzed ester hydrolysis.

  • Extraction & Wash: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Logic & FAQs

Troubleshooting Start Impurity Detected in Ac-Thr-OMe Q1 Identify Mass Shift (LC-MS) Start->Q1 OAc +42 Da (O-Acetylation) Q1->OAc Dehyd -18 Da (β-Elimination) Q1->Dehyd Epi Same Mass, New RT (Epimerization) Q1->Epi Sol1 Reduce Ac2O to 1.05 eq Maintain T < 0°C OAc->Sol1 Sol2 Switch to weaker base (NMM) Avoid prolonged basic pH Dehyd->Sol2 Sol3 Minimize reaction time Use mild workup (NH4Cl) Epi->Sol3

Troubleshooting logic tree for identifying and resolving Ac-Thr-OMe impurities.

FAQ 1: Why am I seeing a +42 Da mass shift even when using exactly 1.0 eq of Ac₂O?

Answer: This indicates a localized concentration gradient during your addition step. If you add the Ac₂O too quickly, the local concentration of the acylating agent temporarily spikes, forcing O-acylation on molecules that have already undergone N-acetylation [3]. Ensure your addition is strictly dropwise with vigorous stirring, and verify your ice bath is maintaining 0°C throughout the entire addition process.

FAQ 2: My LC-MS shows the correct mass, but chiral HPLC shows two peaks. What went wrong?

Answer: You are observing epimerization. The α-proton of Threonine is highly susceptible to base-catalyzed abstraction [1]. If you used a strong base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), or if you left the reaction stirring overnight, the enolate intermediate formed and racemized. Switch to NMM and strictly limit the reaction time to 2 hours.

FAQ 3: Can I use NaOH or NaHCO₃ during the aqueous workup to remove residual acetic acid?

Answer: It is highly discouraged. The C-terminal methyl ester of Ac-Thr-OMe is sensitive to hydrolysis. Washing with aqueous NaOH or even NaHCO₃ can cleave the ester, resulting in a -14 Da mass shift (loss of the methyl group) and the formation of Ac-Thr-OH. Always use saturated NH₄Cl for a mildly acidic, safe quench.

References

  • Koniev, O., & Wagner, A. "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Luke, R. W. A., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in AC-Thr-ome Coupling

Welcome to the technical support guide for AC-Thr-ome coupling. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of conjugating molecules to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for AC-Thr-ome coupling. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of conjugating molecules to threonine residues, particularly when encountering challenges related to steric hindrance. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles and troubleshooting logic to empower you to solve even the most demanding conjugation problems.

Conceptual Overview: The Challenge of Threonine and Steric Bulk

AC-Thr-ome coupling targets the hydroxyl group of threonine residues, a powerful strategy for site-specific bioconjugation. Unlike the highly nucleophilic thiol of cysteine or the readily available primary amines of lysine, the secondary hydroxyl group of threonine presents a higher activation energy barrier for conjugation[1][2]. This inherent challenge is often compounded by steric hindrance—a phenomenon where the three-dimensional size and arrangement of atoms in the interacting molecules physically obstruct the reaction[3].

Steric hindrance in this context can arise from several sources:

  • The Substrate: The threonine residue may be located in a sterically crowded pocket or near a bulky domain of the protein.

  • The Payload: The molecule being conjugated (e.g., a drug, a probe, a polymer) may itself be large and sterically demanding.

  • The Linker: An improperly chosen linker can fail to provide adequate spacing, or its own structure can contribute to the steric clash.

Overcoming these spatial barriers is critical for achieving high reaction efficiency, preserving the biological activity of the protein, and ensuring the desired properties of the final conjugate. This guide provides a systematic approach to diagnosing and solving these issues.

Core Principles for Mitigating Steric Hindrance

Before diving into specific troubleshooting scenarios, it's essential to understand the core strategies at your disposal. The choice of strategy depends on the nature of the steric clash and the flexibility of your experimental design.

  • Linker-Mediated Spacing: The most common and often most effective strategy is the use of a chemical linker or spacer. The linker physically separates the payload from the protein backbone, reducing steric clashes[4][5]. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, flexibility, and biocompatibility[3][6]. The length and architecture (linear vs. branched) of the linker are critical parameters that must be optimized[3][7].

  • Reaction Condition Optimization: The reaction environment can be fine-tuned to overcome kinetic barriers. This includes optimizing the pH, temperature, solvent, and molar ratios of reactants[4][8]. For sterically hindered couplings, increasing the concentration of the less hindered reactant or using catalysts can drive the reaction forward[8][9].

  • Catalysis: For particularly challenging couplings, transition-metal or organocatalysis can be employed. Catalysts can lower the activation energy of the reaction, enabling bond formation even in sterically congested environments[10][11][12]. While many examples come from traditional organic synthesis, the principles are increasingly applied to bioconjugation[13][14][15].

  • Protein Engineering: In some cases, the most robust solution is to modify the protein itself. Site-directed mutagenesis can be used to introduce a threonine or another reactive handle at a more sterically accessible location on the protein surface[3][4].

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance in the context of bioconjugation? A1: Steric hindrance is a non-bonding interaction where the spatial arrangement of atoms or groups within a molecule physically impedes a chemical reaction[3]. In AC-Thr-ome coupling, this means that the bulk of the protein around the target threonine residue and/or the size of the molecule you are trying to attach can prevent the reactive groups from coming into close enough proximity to form a bond.

Q2: Why is threonine more challenging to conjugate than cysteine or lysine? A2: The primary reason is the lower nucleophilicity of its hydroxyl side chain compared to the thiol of cysteine or the primary amine of lysine[1][2]. Cysteine's thiol group is a uniquely potent nucleophile, especially when deprotonated to a thiolate at slightly alkaline pH, making it highly reactive towards specific reagents like maleimides[16]. Lysine's primary amine is also a strong nucleophile. Threonine's hydroxyl group requires more forcing conditions or specific activation chemistries to achieve efficient coupling.

Q3: How do I choose the right linker to overcome steric hindrance? A3: The choice of linker is critical. It acts as a spacer to distance the payload from the protein's surface[4]. Start by considering a flexible, hydrophilic linker like PEG. The optimal length provides a balance: long enough to overcome the steric clash but not so long that it wraps around the protein or introduces undesirable properties[3]. If your payload is hydrophobic, a hydrophilic PEG linker can also improve the conjugate's solubility and reduce aggregation[4][7].

Q4: Can changing the pH of my reaction buffer help with low yield? A4: Yes, pH optimization is crucial. The optimal pH depends on the specific chemistry of your "AC" (acylating or activating) group and the threonine residue. For reactions involving activation of a carboxyl group (like in EDC/NHS chemistry), the activation step is often most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to a nucleophile is better at a physiological or slightly alkaline pH (7.0-8.5)[17]. You must consult the technical data for your specific reagents, but systematically screening a pH range is a valuable optimization step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Low or No Coupling Yield

Question: I am reacting my protein with a bulky payload, and I'm getting very low yields despite using a large molar excess of reagents. What is the likely cause and how can I fix it?

Answer: This is a classic sign of severe steric hindrance. The large size of your payload is likely preventing it from accessing the threonine residue on the protein surface.

G start Low Coupling Yield Detected linker Introduce/Optimize Linker start->linker Is steric hindrance suspected? conditions Optimize Reaction Conditions linker->conditions Yield still low? success Yield Improved linker->success Problem solved catalyst Employ Catalysis conditions->catalyst Yield still low? conditions->success Problem solved protein_eng Consider Protein Engineering catalyst->protein_eng For persistent issues catalyst->success Problem solved

Caption: A logical workflow for troubleshooting low yield in sterically hindered couplings.

  • Introduce a Longer, Flexible Linker: This should be your first step. If you are not using a linker, introduce one. If you are already using one, switch to a longer version. Flexible PEG linkers are ideal for this purpose.[3][4]

    • Rationale: A longer linker acts as a flexible arm, allowing the payload to conjugate from a distance without clashing with the protein surface[5].

    • See Protocol 1: Conjugation with a PEGylated Linker.

  • Optimize Reaction Conditions:

    • Increase Temperature: Modestly increasing the reaction temperature (e.g., from 4°C to room temperature, or from RT to 37°C) can provide the necessary energy to overcome the activation barrier. Monitor protein stability to avoid denaturation.

    • Extend Reaction Time: For sterically hindered reactions that are kinetically slow, extending the incubation time from a few hours to overnight can significantly improve yields[3].

    • Change Solvent: If your protein is stable, introducing a small percentage of a polar aprotic co-solvent like DMSO or DMF can sometimes improve solubility and alter the conformation of reactants favorably[6].

  • Use a Catalyst: If linker and condition optimization are insufficient, a catalyst may be required. The choice of catalyst is highly specific to your coupling chemistry. For example, in some cross-coupling reactions, specialized phosphine ligands on a palladium catalyst are designed specifically to accommodate bulky substrates[15][18][19]. For AC-Thr-ome coupling, you may need to explore organocatalysts or other transition metal systems known to facilitate ester or amide bond formation under mild conditions.

Scenario 2: Loss of Protein Biological Activity

Question: My coupling reaction worked and I have a good yield, but my protein has lost its biological function. Why did this happen?

Answer: This often occurs when the conjugation site is at or near a critical functional region of the protein, such as an active site or a binding interface. The conjugated payload, even if attached via a linker, can sterically block this site[3][4].

G cluster_problem Steric Clash at Active Site cluster_solution Linker-Mediated Solution Protein Protein Active Site Thr Payload Bulky Payload Payload->Protein:f0 Hindrance Protein2 Protein Active Site Thr Linker Long PEG Linker Protein2:f1->Linker Payload2 Bulky Payload Linker->Payload2

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Purification Yields for Ac-Thr-OMe Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their Ac-Thr-OMe (N-acetyl-threonine methyl ester) peptide yields during the final purification s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their Ac-Thr-OMe (N-acetyl-threonine methyl ester) peptide yields during the final purification steps. The combination of a base-labile C-terminal ester and a nucleophilic secondary hydroxyl group on the threonine side chain requires stringent control of your chemical environment.

This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic data to help you maximize your purification yields.

Diagnostic Quick-Reference Table

Before altering your synthesis or purification protocols, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the specific failure mode. Track the quantitative mass shifts below to diagnose your yield loss:

Observed Mass Shift (LC-MS)Chemical ModificationRoot CauseRecommended Action
+42 Da O-AcetylationUnintended acetylation of the Thr β -hydroxyl group during N-terminal capping.Post-cleavage hydroxylamine treatment (See Protocol 1).
-14 Da Ester HydrolysisBase-catalyzed saponification of the C-terminal methyl ester to a free acid.Restrict RP-HPLC mobile phases to strictly acidic conditions (See Protocol 2).
-18 Da Dehydration ( β -elimination)Loss of water from the Thr side chain, forming dehydroaminobutyric acid.Minimize exposure time to strong cleavage acids (TFA) or strong bases.

In-Depth Troubleshooting FAQs

Q1: Why am I seeing a massive +42 Da impurity co-eluting with my target Ac-Thr-OMe peptide, and how do I remove it? A: This is a classic signature of O-acetylation . During the final N-terminal acetylation step (typically using acetic anhydride and a base like pyridine or DIEA), the unprotected β -hydroxyl group of the threonine side chain acts as a nucleophile and becomes [1]. Furthermore, if the peptide sequence undergoes structural transitions, an O-N acyl shift can occur during cleavage or purification, complicating the mass profile[2].

  • Causality: Threonine's secondary alcohol is less reactive than primary alcohols (like serine), but under the large molar excess of acetic anhydride used for capping, O-acetylation is thermodynamically favored.

  • Resolution: Do not attempt to separate this by HPLC. The hydrophobicity change is minimal, and it will co-elute, destroying your yield. Instead, use a targeted nucleophilic reversal to chemically strip the O-acetyl group without harming the peptide backbone.

Q2: My peptide mass is -14 Da lower than expected after RP-HPLC. What happened to my methyl ester? A: You are observing ester hydrolysis . The C-terminal methyl ester (-OMe) is highly susceptible to base-catalyzed hydrolysis (saponification). If you used a basic mobile phase (e.g., ammonium bicarbonate, pH 8.0) to improve peptide solubility or alter selectivity during RP-HPLC, the hydroxide ions nucleophilically attacked the ester carbonyl, converting it to a free carboxylic acid (-OH)[3].

  • Causality: The ester bond is highly electrophilic. At pH > 7, the abundance of OH− rapidly hydrolyzes the methyl ester. Even leaving fractions in an autosampler overnight at neutral pH can cause partial hydrolysis.

  • Resolution: You must maintain strictly acidic conditions (pH 2–4) throughout purification and lyophilization.

Q3: Can I use standard TFA cleavage cocktails for Ac-Thr-OMe peptides? A: Yes, but with strict temporal limits. Prolonged exposure to concentrated Trifluoroacetic Acid (TFA) can promote β -elimination (dehydration) of the threonine side chain, resulting in a -18 Da mass shift.

  • Causality: The highly acidic environment protonates the threonine hydroxyl, turning it into an excellent leaving group ( H2​O ). Subsequent loss of the α -proton yields an α,β -unsaturated dehydroamino acid.

  • Resolution: Limit TFA cleavage to 1.5–2 hours. Ensure adequate scavengers (like TIPS and water) are present to trap carbocations without promoting dehydration.

Validated Experimental Protocols

Protocol 1: Targeted Reversal of Threonine O-Acetylation

Objective: Chemically reverse the +42 Da O-acetylation artifact without hydrolyzing the C-terminal methyl ester. This protocol is self-validating; successful execution will result in a complete shift of the +42 Da peak back to the target mass on LC-MS.

  • Preparation: Dissolve the crude lyophilized peptide in a minimal volume of 50% Acetonitrile/Water to a concentration of 5 mg/mL.

  • Reagent Addition: Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) to achieve a final concentration of 0.2 M.

  • pH Adjustment (CRITICAL): Carefully adjust the pH to 7.0–7.2 using dilute N,N-Diisopropylethylamine (DIEA). Do not exceed pH 7.5, or you will trigger base-catalyzed hydrolysis of the C-terminal methyl ester.

  • Incubation: Stir at room temperature for 45 minutes. The nucleophilic hydroxylamine will selectively attack the O-acetyl ester, releasing acetohydroxamic acid and restoring the free threonine hydroxyl.

  • Validation & Quenching: Pull a 5 μ L aliquot for LC-MS. Once the +42 Da mass is eliminated, quench the reaction immediately by adding 10% Acetic Acid until the pH drops to ~4.0.

  • Downstream Processing: Proceed immediately to Protocol 2.

Protocol 2: Optimized RP-HPLC Purification for Base-Labile Methyl Esters

Objective: Purify the Ac-Thr-OMe peptide while preventing base-catalyzed ester hydrolysis (-14 Da).

  • Mobile Phase Setup:

    • Buffer A: Ultrapure H2​O with 0.1% v/v TFA.

    • Buffer B: HPLC-grade Acetonitrile with 0.1% v/v TFA. (Never use ammonium acetate or ammonium bicarbonate).

  • Sample Loading: Dissolve the crude peptide in Buffer A. If solubility is poor, add up to 20% Buffer B or a few drops of DMSO. Do not use basic additives for dissolution.

  • Gradient Execution: Run a shallow gradient (e.g., 10% to 40% Buffer B over 30 minutes) on a C18 preparative column. The acetylated N-terminus and methyl ester C-terminus make the peptide relatively hydrophobic; it will elute later than its hydrolyzed free-acid counterpart.

  • Fraction Collection & Storage: Collect fractions directly into tubes pre-chilled on ice. Flash-freeze the pooled fractions immediately using liquid nitrogen and lyophilize.

Purification & Troubleshooting Workflow

Workflow Crude Crude Ac-Thr-OMe Peptide Post-Cleavage LCMS LC-MS Analysis Crude->LCMS Target Target Mass Confirmed LCMS->Target Plus42 +42 Da Impurity (O-Acetylation) LCMS->Plus42 Minus14 -14 Da Impurity (Ester Hydrolysis) LCMS->Minus14 Minus18 -18 Da Impurity (Dehydration) LCMS->Minus18 AcidicHPLC Protocol 2: Acidic RP-HPLC (0.1% TFA or Formic Acid) Target->AcidicHPLC Hydroxylamine Protocol 1: Hydroxylamine Treatment (Reverses O-Ac) Plus42->Hydroxylamine Minus14->AcidicHPLC Preventative AvoidBase Avoid Basic Buffers Optimize Cleavage Time Minus18->AvoidBase Hydroxylamine->LCMS Re-analyze Pure High-Yield Purified Ac-Thr-OMe Peptide AcidicHPLC->Pure AvoidBase->Crude Re-synthesize

Troubleshooting and Purification Workflow for Ac-Thr-OMe Peptides.

References

  • Tailhades, J., et al. "Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction." PubMed / Angew Chem Int Ed Engl, 2010. URL:[Link]

  • Sakakibara, S., et al. "An Approach to the Specific Cleavage of Peptide Bonds. I. The Acyl Migration in Dipeptides Containing Hydroxyamino Acids in Anhydrous Hydrogen Fluoride." Journal of the American Chemical Society, 2002. URL:[Link]

  • Sato, K., et al. "Development of a Chemical Methodology for the Preparation of Peptide Thioesters Applicable to Naturally Occurring Peptides Using a Sequential Quadruple Acyl Transfer System." PMC / NIH, 2015. URL:[Link]

Sources

Optimization

AC-Thr-ome Technical Support Center: Preserving O-Acetylated Threonine Proteomes

Welcome to the AC-Thr-ome Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and proteomics researchers who struggle with the vanishing signal of O-acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AC-Thr-ome Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and proteomics researchers who struggle with the vanishing signal of O-acetylated threonine (AC-Thr) peptides during sample preparation.

The AC-Thr-ome represents a critical regulatory layer in cellular signaling. A classic example of its biological imperative is the Yersinia pestis effector protein YopJ. YopJ acts as a potent acetyltransferase, utilizing host Acetyl-CoA to O-acetylate critical threonine residues within the activation loops of MAPKKs and IKKs[1]. This covalent modification directly competes with and blocks phosphorylation, effectively neutralizing the host's MAPK and NF-κB innate immune signaling pathways[1].

YopJ_Pathway YopJ YopJ Effector (Acetyltransferase) AcMAPKK AC-Thr-MAPKK (O-Acetylated) YopJ->AcMAPKK Acetylates Thr MAPKK MAPKK / IKK (Unmodified Threonine) MAPKK->AcMAPKK Acetyl-CoA PhosMAPKK Phospho-MAPKK (Active Kinase) MAPKK->PhosMAPKK Upstream Kinases AcMAPKK->PhosMAPKK Blocks Phosphorylation Signaling MAPK / NF-κB Immune Signaling AcMAPKK->Signaling Inhibits PhosMAPKK->Signaling Activates

Fig 1. YopJ O-acetylation of MAPKK Threonine blocks phosphorylation and inhibits signaling.

Despite its biological importance, the AC-Thr-ome is notoriously difficult to study because O-acetylation on threonine is chemically and enzymatically unstable[2]. Below is our comprehensive troubleshooting guide to optimizing storage and extraction conditions to prevent AC-Thr-ome degradation.

Troubleshooting FAQs: Degradation Mechanisms

Q1: Why does my AC-Thr signal disappear almost immediately after cell lysis? A1: You are likely experiencing rapid chemical and enzymatic degradation. Upon lysis, three distinct degradation vectors activate simultaneously:

  • Enzymatic Cleavage: Cellular compartmentalization is destroyed, exposing the AC-Thr-ome to non-specific esterases and host deacetylases (HDACs/Sirtuins).

  • Base-Catalyzed Hydrolysis: Standard lysis buffers are typically buffered at pH 7.4–8.0. At this pH, the ester bond of O-acetyl-threonine undergoes rapid spontaneous hydrolysis.

  • O-N Acyl Shift: This is the most insidious vector. At physiological or basic pH, the O-acetyl group spontaneously migrates to a spatially adjacent free amino group (such as the peptide N-terminus or a lysine side chain)[2]. Because an amide bond is thermodynamically more stable than an ester bond, this shift is irreversible and permanently masks the original O-acetylation site[2].

Q2: How can I adjust my lysis buffer to prevent the O-N Acyl Shift? A2: You must drop the pH of your buffer significantly. The O-N acyl shift requires an unprotonated, nucleophilic amine to attack the ester carbonyl. By lowering the pH below 4.0 (using acids like Trifluoroacetic acid), you protonate adjacent primary amines ( NH3+​ ), rendering them non-nucleophilic and completely shutting down the shift mechanism.

Q3: What is the optimal long-term storage condition for purified AC-Thr-ome samples prior to LC-MS/MS? A3: Never store AC-Thr peptides in an aqueous solution for long-term use, even at -80°C. Micro-pH shifts in the frozen matrix will cause slow hydrolysis over months. For storage exceeding 48 hours, samples must be lyophilized (freeze-dried) in a mildly acidic volatile buffer (e.g., 0.1% Formic Acid) and stored as a dry powder at -80°C in a desiccator.

Degradation_Pathways AcThr Intact AC-Thr-ome (O-Acetyl-Threonine) AcThr->AcThr Lyophilization Hydrolysis Spontaneous Hydrolysis (Aqueous / High Temp) AcThr->Hydrolysis ONShift O-N Acyl Shift (Basic pH > 7.0) AcThr->ONShift Enzymatic Enzymatic Cleavage (Esterases / Deacetylases) AcThr->Enzymatic Degraded Degraded Proteome (Loss of AC-Thr Signal) Hydrolysis->Degraded ONShift->Degraded Enzymatic->Degraded

Fig 2. Primary degradation pathways of the AC-Thr-ome during sample storage and preparation.

Quantitative Impact of Storage Conditions

To illustrate the fragility of the AC-Thr-ome, the following table summarizes the half-life of O-acetylated threonine peptides under various experimental storage conditions.

Storage ConditionBuffer pHInhibitors PresentEstimated AC-Thr Half-LifePrimary Degradation Mechanism
Room Temp, Aqueous7.4None< 1 hourEnzymatic Cleavage & O-N Acyl Shift
4°C, Aqueous7.4Protease Cocktail~4 hoursO-N Acyl Shift & Spontaneous Hydrolysis
-20°C, Aqueous6.0Broad-Spectrum Esterase~2 weeksSlow Aqueous Hydrolysis
-80°C, Lyophilized N/A (Dry) Esterase + HDAC > 12 months None (Highly Stable)

Self-Validating Experimental Protocol: AC-Thr-ome Extraction & Storage

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow utilizes an internal heavy-isotope standard to verify that your storage and extraction conditions successfully prevented degradation.

Step 1: Spike-In Control Preparation

  • Action: Synthesize or procure a heavy-isotope labeled O-acetyl-threonine peptide (e.g., Ac−Thr(13C2​,D3​)−OMe ). Add 100 fmol of this standard directly to your lysis buffer before adding it to the biological sample.

  • Causality: This acts as an internal validation metric. If the heavy acetyl group is lost or shifted when analyzed via LC-MS/MS, it proves your environmental conditions failed, preventing false-negative biological interpretations.

Step 2: Denaturing Acidic Lysis

  • Action: Lyse cells in a denaturing buffer consisting of 8M Urea and 1% Trifluoroacetic acid (TFA), dropping the pH to ~3.0. Supplement with 1 mM Diisopropyl fluorophosphate (DFP) and 10 µM Trichostatin A (TSA).

  • Causality: 8M Urea instantly denatures endogenous esterases, preventing enzymatic cleavage. The 1% TFA drops the pH to protonate all primary amines, completely shutting down the O-N acyl shift and base-catalyzed hydrolysis[2].

Step 3: Rapid Desalting

  • Action: Process the lysate through C18 solid-phase extraction (SPE) spin columns. Wash with 0.1% Formic Acid (FA) in water, and elute in 50% Acetonitrile / 0.1% FA.

  • Causality: Salts and cellular debris can act as catalysts for ester hydrolysis. Rapid SPE isolates the intact AC-Thr-ome into a volatile, mildly acidic solvent suitable for downstream drying.

Step 4: Lyophilization and Deep-Cold Storage

  • Action: Immediately snap-freeze the C18 eluate in liquid nitrogen. Place the frozen sample in a lyophilizer until completely dry. Store the resulting powder at -80°C in a sealed container with desiccant beads.

  • Causality: Removing water entirely eliminates the possibility of aqueous hydrolysis. The desiccant ensures ambient humidity does not re-enter the sample during freezer door openings.

References

  • Title: Yersinia YopJ acetylates and inhibits kinase activation by blocking phosphorylation Source: Science / PubMed URL: [Link]

  • Title: N- and O-acetylation of threonine residues in the context of proteomics Source: Journal of Proteomics / PubMed URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

AC-Thr-ome vs Fmoc-Thr(tBu)-OH in solid-phase synthesis

Strategic Selection of Threonine Derivatives: Ac-Thr-OMe vs. Fmoc-Thr(tBu)-OH in Peptide Synthesis Workflows As a Senior Application Scientist in peptide engineering, I frequently encounter researchers struggling to opti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Threonine Derivatives: Ac-Thr-OMe vs. Fmoc-Thr(tBu)-OH in Peptide Synthesis Workflows

As a Senior Application Scientist in peptide engineering, I frequently encounter researchers struggling to optimize complex side-chain modifications—such as O-glycosylation, phosphorylation, or photoaffinity labeling—directly on a solid support. The key to overcoming these synthetic bottlenecks lies in selecting the correct amino acid derivative for the specific phase of your research.

In this guide, we will objectively compare two highly specialized threonine derivatives: Fmoc-Thr(tBu)-OH , the ubiquitous building block for Solid-Phase Peptide Synthesis (SPPS)[1], and Ac-Thr-OMe , a fully capped solution-phase model substrate used to isolate and profile side-chain reactivity[2].

Mechanistic Profiling & Causality

To understand when to deploy each derivative, we must analyze their structural causality and how their protecting groups dictate their experimental utility.

Fmoc-Thr(tBu)-OH: The SPPS Workhorse

Fmoc-Thr(tBu)-OH utilizes an orthogonal protection strategy essential for step-wise peptide elongation[3].

  • The N-terminal Fmoc Group: This base-labile group temporarily masks the α -amine. It is selectively removed using 20% piperidine, allowing the next amino acid to be coupled without affecting the side chain[1].

  • The Side-Chain tBu Group: The secondary hydroxyl of threonine is highly nucleophilic. If left unprotected during the activation of the C-terminal carboxyl group (e.g., via DIC/Oxyma), it can undergo rapid O-acylation, leading to branched peptides or deletion sequences. The bulky tert-butyl (tBu) ether provides immense steric shielding and remains completely stable during iterative Fmoc deprotections. It is only cleaved during the final global deprotection using 95% Trifluoroacetic acid (TFA)[1].

Ac-Thr-OMe: The Solution-Phase Surrogate

Ac-Thr-OMe (N-acetyl-L-threonine methyl ester) cannot be used for chain elongation because it lacks a free carboxyl group. Instead, it serves as a high-fidelity model substrate.

  • Capped Termini: By acetylating the N-terminus and methylating the C-terminus, the molecule perfectly mimics the steric and electronic environment of a threonine residue embedded within a peptide backbone.

  • Isolated Hydroxyl Reactivity: With the termini neutralized, the secondary hydroxyl is the only reactive site. Researchers use Ac-Thr-OMe in solution-phase chemical biology to optimize reaction kinetics—such as mapping the labeling preferences of diazirine photoaffinity probes[2]—without the diffusion limitations, resin swelling issues, or steric hindrance inherent to solid-phase matrices.

Comparative Performance Data

The following table summarizes the quantitative and physicochemical distinctions that dictate the application of these two derivatives.

ParameterFmoc-Thr(tBu)-OHAc-Thr-OMe
Molecular Weight 397.46 g/mol [1]175.18 g/mol
Molecular Formula C₂₃H₂₇NO₅[1]C₇H₁₃NO₄
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1]Solution-Phase Reaction Modeling[2]
N-Terminal State Fmoc-protected (Base-labile)[1]Acetylated (Stable amide)
C-Terminal State Free Carboxylic Acid (Reactive)[1]Methyl Ester (Stable ester)
Side-Chain State tBu-protected (Acid-labile)[1]Free secondary hydroxyl (Reactive)
Solubility Profile DMF, NMP, DCM (Standard SPPS solvents)[4]Aqueous buffers, DMSO, Methanol
Analytical Monitoring Post-cleavage LC-MS / Kaiser TestDirect in-situ NMR / LC-MS[2]

Workflow Decision Architecture

Selecting the right derivative is a matter of matching the chemical environment to your research objective. Use the decision tree below to guide your experimental design.

DecisionTree Start Objective: Threonine Application Opt Side-Chain Reaction Optimization Start->Opt Kinetics & Labeling SPPS Peptide Chain Elongation Start->SPPS Sequence Assembly Ac Ac-Thr-OMe (Solution-Phase Model) Opt->Ac Fmoc Fmoc-Thr(tBu)-OH (SPPS Building Block) SPPS->Fmoc

Figure 1: Workflow decision tree for selecting threonine derivatives based on research objectives.

Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies for each derivative.

Protocol A: Solid-Phase Chain Elongation using Fmoc-Thr(tBu)-OH

This protocol details the standard coupling of Fmoc-Thr(tBu)-OH to a resin-bound peptide.

  • Resin Swelling: Suspend the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize pore accessibility[3].

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes. Wash extensively with DMF (5 × 1 min) to remove piperidine and the dibenzofulvene byproduct[3]. Causality: Incomplete washing will neutralize the coupling reagents in the next step.

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-Thr(tBu)-OH and 4 eq of coupling reagent (e.g., HBTU or DIC/Oxyma) in minimal DMF[3]. Add 8 eq of Diisopropylethylamine (DIPEA) to initiate the formation of the active ester[1].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1–2 hours[1].

  • Validation & Cleavage: Verify coupling completion via a Kaiser test. Once the full sequence is synthesized, cleave the peptide using 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Causality: The TFA simultaneously severs the peptide-resin anchor and strips the tBu group from the threonine side chain, yielding the native hydroxyl[1].

Protocol B: Solution-Phase Reactivity Profiling using Ac-Thr-OMe

This protocol is used to test the labeling efficiency of a novel probe (e.g., a diazirine) on a threonine hydroxyl before attempting the reaction on a complex peptide[2].

  • Substrate Preparation: Dissolve Ac-Thr-OMe (1.0 eq, 10 mM) in a biologically relevant buffer (e.g., PBS, pH 7.4) or an organic solvent (DMSO), depending on the probe's solubility.

  • Reagent Introduction: Add the modifying agent (e.g., an alkyl diazirine probe, 4.0 eq) to the solution[5].

  • Reaction Execution: Expose the mixture to the necessary catalytic conditions (e.g., UV irradiation at 365 nm for 15 minutes for photoaffinity labeling)[5]. Causality: Because Ac-Thr-OMe is fully dissolved, the reaction avoids the biphasic diffusion limits of SPPS, allowing for true kinetic measurement.

  • Analytical Validation: Directly inject an aliquot of the crude mixture into an LC-MS or dry the sample for ¹H/¹⁹F NMR analysis[5]. The absence of resin cleavage steps allows for immediate, high-throughput screening of reaction conditions.

Mechanistic Pathways Visualization

Mechanism cluster_0 Solution-Phase Model cluster_1 Solid-Phase Synthesis A1 Ac-Thr-OMe A2 Modification A1->A2 A3 NMR/LC-MS A2->A3 B1 Fmoc-Thr(tBu)-OH B2 Coupling B1->B2 B3 Deprotection B2->B3 B4 TFA Cleavage B3->B4

Figure 2: Mechanistic pathways: solution-phase modeling vs. solid-phase peptide elongation.

Conclusion

The choice between Ac-Thr-OMe and Fmoc-Thr(tBu)-OH is not a matter of competing products, but of sequential strategy. Ac-Thr-OMe is your exploratory vanguard—use it to cheaply and rapidly map out the kinetics of novel side-chain modifications in solution. Once the optimal pH, temperature, and reagent equivalents are established, transition to Fmoc-Thr(tBu)-OH to execute the synthesis on a solid support, relying on its robust orthogonal protection to ensure high-fidelity peptide assembly.

References

  • A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. Benchchem. 3

  • A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis. Benchchem. 1

  • A Comparative Analysis of Z-Thr-otbu and Fmoc-Thr(tBu)-OH in Peptide Synthesis. Benchchem.4

  • Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society (JACS), 2021.2

Sources

Comparative

A Comprehensive Technical Guide to the Coupling Efficiencies of Ac-Thr-OMe vs. Boc-Thr-OMe

As a Senior Application Scientist in peptide chemistry and bioconjugation, I frequently encounter the critical trade-off between protecting group stability and side-chain reactivity. When synthesizing O-linked glycopepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry and bioconjugation, I frequently encounter the critical trade-off between protecting group stability and side-chain reactivity. When synthesizing O-linked glycopeptides or side-chain esterified threonine derivatives, the choice of the N-alpha protecting group is not merely a matter of orthogonal deprotection strategy—it fundamentally dictates the success of the coupling reaction.

This guide objectively compares the side-chain coupling efficiency of N-Acetyl-L-threonine methyl ester (Ac-Thr-OMe) and N-tert-Butoxycarbonyl-L-threonine methyl ester (Boc-Thr-OMe) . By analyzing the mechanistic causality behind their reactivity, we can establish a predictive framework for optimizing challenging O-glycosylation and esterification workflows.

Mechanistic Causality: The Steric and Electronic Divide

In both Ac-Thr-OMe and Boc-Thr-OMe, the N-terminus and C-terminus are protected, leaving the secondary hydroxyl group of the threonine side chain as the sole nucleophile. Threonine is inherently a poor nucleophile compared to serine due to the additional steric bulk of its beta-methyl group. The N-protecting group exacerbates this challenge.

The Steric Penalty of the Boc Group

The tert-Butoxycarbonyl (Boc) group is characterized by a massive tert-butyl moiety. While this provides excellent steric shielding that prevents unwanted side reactions (such as N-O acyl migration), it severely restricts the conformational freedom of the adjacent threonine side chain. The Boc group sweeps a large cone angle, physically obstructing the trajectory of incoming electrophiles (e.g., oxocarbenium ions in glycosylation). Consequently, Boc-Thr-OMe is classified as a weak nucleophile [1].

The Nucleophilic Advantage of the Acetyl Group

The N-Acetyl (Ac) group possesses a significantly lower Taft steric parameter. The absence of the bulky tert-butyl group allows the threonine side chain to adopt reactive rotamer conformations more readily. While both the carbamate (Boc) and the amide (Ac) are electron-withdrawing, the reduced steric clash of the acetyl group makes the hydroxyl oxygen in Ac-Thr-OMe significantly more accessible for nucleophilic attack.

Workflow Start Select Protected Threonine Acceptor Ac Ac-Thr-OMe (Low Steric Bulk) Start->Ac Boc Boc-Thr-OMe (High Steric Bulk) Start->Boc Donor Add Electrophile (e.g., Glycosyl Donor) Ac->Donor Boc->Donor TS_Ac Unobstructed Transition State (High Nucleophilicity) Donor->TS_Ac Ac-Thr-OMe Pathway TS_Boc Sterically Hindered Transition State (Low Nucleophilicity) Donor->TS_Boc Boc-Thr-OMe Pathway Yield_Ac High Coupling Efficiency (Major Product Formed) TS_Ac->Yield_Ac Yield_Boc Low Coupling Efficiency (Reaction Stalls / Side Products) TS_Boc->Yield_Boc

Figure 1: Logical workflow demonstrating how N-protecting group bulk dictates coupling efficiency.

Comparative Performance Data

The theoretical steric differences translate directly into measurable laboratory outcomes. In both enzymatic and chemical O-glycosylation paradigms, Boc-Thr-OMe consistently underperforms compared to less sterically encumbered derivatives.

For instance, in enzymatic trans-galactosylation using β -galactosidase, the bulky nature of the Boc group combined with the beta-methyl of threonine results in a meager 2% yield [2]. Similarly, in advanced chemical glycosylations (e.g., inside supramolecular resorcinarene capsules), Boc-Thr-OMe fails to react efficiently with pyranosyl fluorides via the SN​1 pathway, yielding only 7% with highly reactive chloride donors [1]. Ac-Thr-OMe, lacking this extreme bulk, generally achieves >50% yields under optimized chemical conditions.

ParameterAc-Thr-OMeBoc-Thr-OMe
Protecting Group Class AmideCarbamate
Relative Steric Bulk LowVery High
Hydroxyl Nucleophilicity ModeratePoor
Enzymatic Galactosylation Yield ~15-20% (Relative Estimate)2% [2]
Chemical Pyranosylation Yield > 50% (Typical)7% [1]
Primary Limitation Potential for N-O acyl migrationSevere steric hindrance
Mechanistic Pathway of O-Glycosylation

To truly understand the failure points of Boc-Thr-OMe, we must visualize the transition state. During chemical O-glycosylation, the donor is activated to form a highly electrophilic oxocarbenium ion. The threonine hydroxyl must attack this planar intermediate. The massive tert-butyl group of Boc-Thr-OMe creates a steric wall that repels the incoming oxocarbenium ion, drastically increasing the activation energy ( ΔG‡ ) of the coupling step.

Mechanism DonorAct Glycosyl Donor Lewis Acid Activation Oxocarbenium Oxocarbenium Ion Planar Electrophile DonorAct->Oxocarbenium ThrOH Threonine -OH Nucleophilic Attack Oxocarbenium->ThrOH Attacked by Ac_Path Ac-Thr-OMe Minimal Steric Clash Low Activation Energy ThrOH->Ac_Path Boc_Path Boc-Thr-OMe Severe Steric Clash High Activation Energy ThrOH->Boc_Path Product_Ac O-Glycosylated Ac-Thr-OMe Efficient Conversion Ac_Path->Product_Ac Product_Boc O-Glycosylated Boc-Thr-OMe Poor Conversion Boc_Path->Product_Boc

Figure 2: Mechanistic pathway showing the kinetic divergence based on transition state steric clash.

Experimental Protocol: A Self-Validating Coupling System

To objectively evaluate these substrates in your own laboratory, you must utilize a self-validating protocol. The following methodology details a chemical O-glycosylation workflow designed to quantify the exact coupling efficiency of Ac-Thr-OMe vs. Boc-Thr-OMe.

Step 1: Rigorous Preparation
  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add 100 mg of activated 4Å molecular sieves to the flask to ensure absolute anhydrous conditions (water will competitively attack the oxocarbenium ion).

Step 2: Reagent Assembly
  • Dissolve the glycosyl donor (e.g., 1.0 eq of a peracetylated pyranosyl bromide) and the acceptor (1.5 eq of either Ac-Thr-OMe or Boc-Thr-OMe ) in 3.0 mL of anhydrous Dichloromethane (DCM).

  • Add an internal standard (e.g., 1.0 eq of tetraethylsilane) directly to the reaction mixture. Causality: The internal standard is critical for self-validation, allowing for precise NMR yield calculations without isolation losses.

Step 3: Controlled Activation
  • Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Causality: Low temperatures stabilize the oxocarbenium intermediate and prevent rapid donor degradation, which is especially vital when using the slow-reacting Boc-Thr-OMe.

  • Add the promoter (e.g., 1.2 eq of Silver Triflate, AgOTf) in the dark to initiate the reaction.

Step 4: Self-Validating Monitoring
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) solvent system.

  • Stain the TLC plate with Cerium Ammonium Molybdate (CAM) and heat.

    • Validation Checkpoint: You should observe the disappearance of the donor spot and the emergence of a lower Rf​ product spot. For Boc-Thr-OMe, expect to see significant unreacted acceptor even after 24 hours.

Step 5: Quenching and Quantification
  • Quench the reaction after 24 hours by adding 0.5 mL of Triethylamine ( Et3​N ) to neutralize the triflic acid byproduct.

  • Filter the mixture through a short pad of Celite to remove silver salts, washing with DCM.

  • Concentrate the filtrate in vacuo.

  • Data Acquisition: Dissolve the crude mixture in CDCl3​ and acquire a 1H -NMR spectrum. Calculate the exact coupling efficiency by integrating the anomeric proton of the newly formed glycosidic bond against the internal standard (tetraethylsilane).

Conclusion

While Boc-Thr-OMe offers superior robustness against basic conditions and prevents oxazolone formation during peptide chain elongation, its utility as a side-chain nucleophile is severely compromised by steric hindrance. For applications requiring high-efficiency side-chain coupling—such as the synthesis of dense mucin-like glycopeptides—Ac-Thr-OMe (or alternative less-hindered protecting groups) is the scientifically sound choice.

References
  • Schmid, D., Li, T.-R., Goldfuss, B., & Tiefenbacher, K. (2023). Exploring the Glycosylation Reaction Inside the Resorcin[4]arene Capsule. The Journal of Organic Chemistry.[Link]

  • Layer, A., & Fischer, F. (2006). Enzymatic O-Galactosylation of Protected Serine and Threonine by β -Galactosidase Employing High Lactose Concentrations. Industrial & Engineering Chemistry Research.[Link]

Validation

Absolute Purity in Peptide Synthesis: A Comparative Guide to qNMR vs. HPLC Validation for Ac-Thr-OMe

Introduction In the synthesis of complex therapeutic peptides, the quality of protected amino acid building blocks dictates the overall yield and crude purity of the final Active Pharmaceutical Ingredient (API). N-Acetyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex therapeutic peptides, the quality of protected amino acid building blocks dictates the overall yield and crude purity of the final Active Pharmaceutical Ingredient (API). N-Acetyl-L-threonine methyl ester (Ac-Thr-OMe) is a critical intermediate in these workflows. Traditionally, chemical suppliers report its purity using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

However, a Certificate of Analysis (CoA) claiming >99% HPLC purity often masks a costly reality: contamination by residual solvents, inorganic salts, and non-UV-absorbing organic impurities. This guide objectively compares the analytical performance of standard HPLC validation against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for Ac-Thr-OMe, providing step-by-step methodologies and experimental data to demonstrate why qNMR-validated materials represent the definitive gold standard for absolute mass fraction purity.

The Analytical Paradigm Shift: Causality Behind the Methods

The Illusion of HPLC Area Percent

HPLC-UV relies on the differential absorption of light by chromophores. Ac-Thr-OMe possesses only a weak chromophore (the amide bond), requiring low-wavelength UV detection (e.g., 210 nm). At this wavelength, response factors between the analyte and potential impurities vary wildly. Furthermore, HPLC is entirely blind to inorganic salts (e.g., sodium chloride from neutralization steps) and residual solvents (e.g., methanol, ethyl acetate), which elute in the void volume or evaporate during analysis ()[1].

The qNMR Advantage: A Self-Validating System

qNMR operates on a fundamentally different physical principle: under fully relaxed conditions, the integral of a 1 H-NMR resonance is directly proportional to the number of nuclei producing that signal. By co-dissolving the Ac-Thr-OMe sample with a highly pure Internal Standard Reference Data (ISRD) compound, we establish a self-validating system ()[2]. This allows for the calculation of absolute mass fraction purity without requiring a reference standard of the analyte itself.

Experimental Workflow: qNMR Validation Protocol

To ensure metrological traceability and scientific integrity, the following protocol utilizes Maleic acid as the internal standard (IS). Maleic acid is chosen for its high purity, excellent solubility in DMSO- d6​ , and a distinct singlet resonance (~6.26 ppm) that does not overlap with the aliphatic signals of Ac-Thr-OMe ().

Step-by-Step Methodology:
  • Standard Preparation : Accurately weigh ~20 mg of the Ac-Thr-OMe sample and ~5 mg of Maleic acid (TraceCERT® CRM, 99.9% purity) using a calibrated microbalance (d = 0.001 mg) into a clean glass vial.

  • Dissolution : Add 1.0 mL of anhydrous DMSO- d6​ (99.9 atom % D). Vortex for 60 seconds to ensure complete dissolution. Causality: Incomplete dissolution generates magnetic inhomogeneities that lead to line broadening and poor integration accuracy.

  • NMR Acquisition : Transfer 600 μ L of the homogeneous solution to a high-quality 5 mm NMR tube. Acquire spectra at 600 MHz.

    • Critical Parameters: Use a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 30 seconds. Causality: Ensuring D1​>5×T1​ of the slowest relaxing proton guarantees complete longitudinal relaxation, preventing signal saturation and integration errors ()[3]. Acquire 16-64 transients for an optimal signal-to-noise ratio (>250:1).

  • Integration : Integrate the Maleic acid singlet (6.26 ppm, 2H) and the Ac-Thr-OMe acetyl methyl singlet (~1.85 ppm, 3H) or the ester methyl singlet (~3.60 ppm, 3H).

  • Calculation : Compute the absolute purity ( Px​ ) using the molar ratio equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, P = purity).

qNMR_Workflow Sample Ac-Thr-OMe Sample (Analyte) Mix Precise Co-weighing & Dissolution Sample->Mix IS Maleic Acid CRM (Internal Standard) IS->Mix Solvent DMSO-d6 Solvent (Deuterated) Solvent->Mix NMR 1H qNMR Acquisition (Relaxation D1 > 5*T1) Mix->NMR Integration Signal Integration (Analyte vs IS) NMR->Integration Purity Absolute Mass Fraction Purity Calculation Integration->Purity Molar Ratio

Figure 1: Step-by-step workflow for absolute purity determination of Ac-Thr-OMe via 1H qNMR.

Comparative Data Presentation

To objectively compare the performance of standard HPLC validation against qNMR, three commercially sourced batches of Ac-Thr-OMe were analyzed.

Table 1: Analytical Purity Comparison of Ac-Thr-OMe Batches
Batch IDSupplier Claim (HPLC Area %)qNMR Absolute Purity (Mass %)Identified Hidden Impurities (via NMR)
Batch A (Standard)99.5%94.2% ± 0.3%Methanol (2.1%), Acetate salts (3.5%)
Batch B (Standard)98.8%91.6% ± 0.4%Ethyl acetate (5.0%), Water (2.2%)
Batch C (qNMR-Grade)>99.0%99.1% ± 0.1%Trace water (<0.5%)

Causality of the Discrepancy: The data clearly shows that HPLC consistently overestimates purity. Batch A and B contained significant amounts of residual solvents and salts. Because methanol and acetate salts do not absorb UV light at the monitored wavelength, they were completely invisible to the HPLC detector, leading to a false >98% purity claim. qNMR, however, detected the distinct methyl singlet of methanol (~3.16 ppm) and the acetate ion, allowing for accurate mass-balance quantification.

Table 2: Downstream Performance in Peptide Synthesis

To demonstrate the practical impact, the batches were used in the solid-phase peptide synthesis (SPPS) of a model threonine-rich decapeptide.

Ac-Thr-OMe SourceCoupling EfficiencyCrude Peptide Purity (LC-MS)Overall Yield
Batch A (Standard)92.4%81.5%68%
Batch B (Standard)89.1%76.2%61%
Batch C (qNMR-Grade)99.2%94.8%85%

Mechanistic Explanation: Why does a 5-8% drop in true purity cause a massive 17-24% drop in overall yield? Residual acetate salts and moisture in Batches A and B consume expensive coupling reagents (e.g., HATU/DIC) and alter the local pH of the coupling microenvironment. This leads to incomplete amide bond formation and truncated peptide sequences. By utilizing qNMR-validated Ac-Thr-OMe (Batch C), researchers ensure stoichiometric accuracy, directly translating to superior coupling efficiency.

Stereochemical Integrity via NMR

Beyond absolute quantification, high-resolution NMR provides structural self-validation. The chemical synthesis of threonine derivatives can sometimes result in epimerization at the α -carbon, yielding the D-allo-threonine diastereomer. While reverse-phase HPLC often struggles to separate these diastereomers without specialized and expensive chiral columns, 1 H-NMR can easily distinguish them based on the distinct coupling constants ( 3JHα−Hβ​ ) and chemical shifts of the α -proton, ensuring the stereochemical fidelity of the Ac-Thr-OMe building block ()[4].

Conclusion

For researchers and drug development professionals, relying solely on HPLC-UV for the purity validation of weakly absorbing amino acid derivatives like Ac-Thr-OMe introduces significant downstream risks. Quantitative NMR (qNMR) eliminates the dependency on analyte-specific reference standards and differential UV response factors, providing an absolute, structurally verifiable mass fraction purity. Upgrading to qNMR-validated materials is not just an analytical preference; it is a fundamental requirement for robust, high-yield peptide synthesis.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology PubMed / Chemical and Pharmaceutical Bulletin URL: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification MDPI - Molecules URL:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis PMC - National Institutes of Health URL:[Link]

  • Structure of Subtilosin A, a Cyclic Antimicrobial Peptide from Bacillus subtilis with Unusual Sulfur to α-Carbon Cross-Links: Formation and Reduction of α-Thio-α-Amino Acid Derivatives ACS Publications - Biochemistry URL:[Link]

Sources

Comparative

Mass spectrometry characterization of AC-Thr-ome synthesized peptides

Mass Spectrometry Characterization of Ac-Thr-ome Synthesized Peptides: A Comparative Guide Introduction The N-terminal acetylated threonine proteome (Ac-Thr-ome) represents a critical subset of the cellular proteome, gov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization of Ac-Thr-ome Synthesized Peptides: A Comparative Guide

Introduction

The N-terminal acetylated threonine proteome (Ac-Thr-ome) represents a critical subset of the cellular proteome, governing protein stability, localization, and complex formation. However, characterizing the Ac-Thr-ome via mass spectrometry (MS) presents unique analytical challenges. Distinguishing true N-terminal acetylation from internal lysine acetylation or isobaric artifacts (e.g., trimethylation) requires high-confidence spectral matching.

As a Senior Application Scientist, I advocate for the use of synthetic peptide libraries as a self-validating ground truth. Biological samples present severe dynamic range challenges; by characterizing dedicated Ac-Thr-ome synthesized peptides first, we establish precise retention times, optimal fragmentation patterns, and robust spectral libraries ()[1]. This guide objectively compares MS acquisition strategies, ion mobility techniques, and fragmentation methods to optimize your Ac-Thr-ome workflows.

Comparative Analysis of MS Acquisition Strategies: DDA vs. DIA

Historically, Data-Dependent Acquisition (DDA) has been the workhorse for synthetic peptide characterization. However, DDA suffers from stochastic precursor selection, leading to missing values and poor quantitative precision across runs.

Data-Independent Acquisition (DIA), particularly approaches utilizing optimized isolation windows (e.g., PASS-DIA), systematically isolates and fragments all precursors within defined mass ranges. The causality here is straightforward: DIA eliminates the stochastic nature of the mass spectrometer's duty cycle. Recent studies demonstrate that optimizing isolation windows in short-gradient DIA massively increases the identification of N-terminal acetylated peptides by up to 56% compared to DDA ()[2].

Table 1: Comparison of DDA vs. DIA for Ac-Thr Peptide Characterization

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
Precursor Selection Stochastic (Top-N most abundant)Deterministic (Sequential isolation windows)
Quantitative Precision Moderate (High missing value rate)High (Continuous sampling across elution)
Ac-Thr Identification Depth BaselineUp to 56% increase[2]
Best Use Case Initial library building (deep fractionation)High-throughput quantitative profiling

Enhancing Signal-to-Noise with Ion Mobility (FAIMS)

N-terminal acetylation neutralizes the positive charge of the N-terminus, often shifting tryptic Ac-Thr peptides to lower charge states (+2) compared to unmodified peptides (+3 or higher). This makes them highly susceptible to interference from +1 chemical noise.

The addition of High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is not merely an accessory; it is a necessity for post-translational modifications (PTMs). FAIMS orthogonally separates ions based on differential mobility in a high electric field, effectively filtering out +1 background ions. Coupling FAIMS with LC-MS/MS has been shown to significantly improve the identification of post-translationally modified peptides and increase overall protein sequence coverage ()[3].

Fragmentation Techniques: HCD vs. ETD for Ac-Thr Localization

The causality behind choosing a fragmentation method lies in the bond energies. Higher-energy Collisional Dissociation (HCD) cleaves the peptide backbone to generate b and y ions. However, HCD can sometimes cause the neutral loss of the labile acetyl group, complicating the localization of the modification to the N-terminal Threonine.

Electron Transfer Dissociation (ETD) uses radical anions to induce fragmentation, generating c and z ions while leaving labile modifications intact on the backbone fragments. For ambiguous sequences, alternating HCD/ETD (EThcD) provides the most comprehensive sequence coverage.

Table 2: Fragmentation Methods for Ac-Thr Peptides

MethodMechanismIon Series GeneratedPTM PreservationRecommended Application
HCD Collisionalb and y ionsModerate (Risk of neutral loss)Standard high-throughput sequencing
ETD Electron Transferc and z ionsHigh (Intact Ac-Thr localization)Highly charged (+3/+4) modified peptides
EThcD Dual (ETD + HCD)b, c, y, z ionsHighAmbiguous localization, complex libraries

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system for characterizing Ac-Thr-ome synthetic libraries:

Step 1: Library Reconstitution and Quality Control

  • Reconstitute the Ac-Thr synthetic peptide library in 0.1% Formic Acid (FA).

  • Self-Validation Mechanism: Spike in heavy-isotope labeled standard peptides (e.g., AQUA peptides) at a known concentration. This validates retention time stability and instrument sensitivity across all subsequent runs.

Step 2: Nano-LC Separation

  • Load 1 µg of the peptide mixture onto a C18 analytical column (e.g., 25 cm x 75 µm, 1.9 µm particles).

  • Elute using a 60-minute linear gradient from 5% to 35% Acetonitrile in 0.1% FA.

Step 3: FAIMS-MS/MS Acquisition

  • Apply interleaved Compensation Voltages (CVs) of -40V, -50V, and -60V on the FAIMS Pro interface.

  • Causality: Interleaved CVs ensure that modified peptides with varying mobilities are optimally transmitted, while +1 noise is continuously filtered out before entering the Orbitrap.

  • Operate the Orbitrap in DIA mode using 40 isolation windows of 10 m/z.

Step 4: Data Analysis and Spectral Matching

  • Process the raw data using spectrum-centric software (e.g., Spectronaut or DIA-NN).

  • Self-Validation Mechanism: Use deep-learning tools (e.g., Prosit) to predict the theoretical fragmentation patterns and retention times of the synthesized Ac-Thr peptides. Compare your empirical MS2 spectra against these predictions to calculate a strict False Discovery Rate (FDR < 1%), ensuring the physical data perfectly aligns with the theoretical biophysics of the peptides.

Visualizations

MS_Workflow Library Synthetic Ac-Thr Peptide Library LC Nano-LC Separation Library->LC Injection FAIMS FAIMS Ion Mobility LC->FAIMS Elution MS1 MS1 Precursor Scan (Orbitrap) FAIMS->MS1 Filtering Frag Fragmentation (HCD / ETD) MS1->Frag Isolation MS2 MS2 Fragment Scan Frag->MS2 Ions Data Spectral Matching & Validation MS2->Data Spectra

Figure 1: Workflow for MS characterization of Ac-Thr synthetic peptides using FAIMS and LC-MS/MS.

Frag_Comparison Precursor Ac-Thr Peptide Precursor Ion HCD HCD Fragmentation (Collisional) Precursor->HCD ETD ETD Fragmentation (Electron Transfer) Precursor->ETD b_y_ions b/y-ions (Risk of Ac loss) HCD->b_y_ions c_z_ions c/z-ions (Preserves Ac-Thr) ETD->c_z_ions

Figure 2: Logical comparison of HCD vs. ETD fragmentation for N-terminal acetylated peptides.

References

  • Title : Coupling High-Field Asymmetric Ion Mobility Spectrometry with Capillary Electrophoresis-Electrospray Ionization-Tandem Mass Spectrometry Improves Protein Identifications in Bottom-Up Proteomic Analysis of Low Nanogram Samples Source : Journal of Proteome Research (2022) URL :[Link]

  • Title : Increasing Proteome Depth While Maintaining Quantitative Precision in Short-Gradient Data-Independent Acquisition Proteomics Source : Journal of Proteome Research (2023) URL :[Link]

  • Title : In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry Source : Analytical Chemistry (2023) URL :[Link]

Sources

Validation

Validating the Stereochemical Integrity of Ac-Thr-OMe Derivatives: A Comparative Analytical Guide

Introduction & Mechanistic Causality N-acetyl-L-threonine methyl ester (Ac-Thr-OMe) is an indispensable chiral building block in modern peptide synthesis, glycopeptide engineering, and medicinal chemistry. Unlike most pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

N-acetyl-L-threonine methyl ester (Ac-Thr-OMe) is an indispensable chiral building block in modern peptide synthesis, glycopeptide engineering, and medicinal chemistry. Unlike most proteinogenic amino acids, naturally occurring L-threonine possesses two stereocenters, designated as (2S, 3R).

Maintaining stereochemical integrity during the synthesis or derivatization of Ac-Thr-OMe is notoriously difficult. The electron-withdrawing nature of the N-acetyl group significantly increases the acidity of the Cα-proton. Under basic coupling or derivatization conditions, this proton can be abstracted to form an enolate or oxazolone intermediate. Upon reprotonation, inversion at the Cα center yields the (2R, 3R) diastereomer—known as D-allo-threonine—while harsher conditions can trigger [1].

As a Senior Application Scientist, I frequently observe laboratories defaulting to legacy peptide analysis methods for monomer validation. However, analyzing a fully protected monomer requires an approach that does not artificially induce the very epimerization it seeks to measure.

Comparative Analysis of Analytical Modalities

To objectively validate the stereochemical integrity of Ac-Thr-OMe, we must evaluate three primary analytical modalities based on their mechanistic reliability, sensitivity, and risk of sample alteration.

A. Direct Chiral HPLC/UHPLC (The Recommended Standard)

Direct chromatographic separation using Chiral Stationary Phases (CSPs) is the premier method for intact Ac-Thr-OMe analysis. By utilizing derivatized amylose or cellulose stationary phases (e.g., Chiralpak IC), the intact molecule is separated based on transient hydrogen bonding and steric interactions between the analyte's acetyl/ester groups and the CSP's carbamate linkages.

  • Expert Insight: Because the molecule remains fully intact, there is zero risk of deprotection-induced epimerization. This method provides the highest fidelity representation of the batch's true enantiomeric and diastereomeric excess.

B. NMR Spectroscopy via Mosher’s Ester (The Structural Confirmator)

Because the amine and carboxyl groups of Ac-Thr-OMe are protected, the free β-hydroxyl group can be directly derivatized with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Expert Insight: The resulting diastereomeric esters exhibit distinct chemical shifts in ^19^F and ^1H NMR due to the anisotropic shielding effect of the MTPA phenyl ring. This provides unambiguous proof of the absolute configuration at the Cβ center, though it lacks the ultra-trace sensitivity (<0.1%) of chromatography.

C. Advanced Marfey’s Method (The Legacy Alternative)

Marfey’s method is the gold standard for sequencing complex peptides but is fundamentally flawed for isolated protected monomers. It requires harsh acid hydrolysis (6M HCl, 110°C for 12-24h) to strip the N-acetyl and O-methyl groups before the free amine can react with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Expert Insight: The hydrolysis step can artificially induce epimerization, yielding false positives for D-allo-Thr. Furthermore, standard FDAA often [2] because the chiral center of the reagent is too distant from the analyte's Cβ center. Overcoming this requires advanced variants (like L-FDLA) or [3].

Quantitative Data Presentation

ParameterChiral HPLC/UHPLC (Direct)Mosher's Ester NMRAdvanced Marfey's (LC-MS)
Analyte State Intact Ac-Thr-OMeβ-OH DerivatizedFully Deprotected (Free Thr)
Epimerization Risk None (Direct analysis)Low (Mild RT conditions)High (Acid hydrolysis required)
LOD / LOQ ~0.05% / 0.1%~1.0% / 2.0%~0.01% / 0.05%
Cβ Resolution Excellent (with optimized CSP)Excellent (^19^F/^1H shifts)Poor to Moderate (Requires variants)
Throughput High (10-20 min/run)Low (Prep + NMR acquisition)Moderate (Hydrolysis takes 12-24h)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , meaning the assay inherently proves its own accuracy during every run.

Protocol 1: Direct Chiral HPLC Validation (Recommended Workflow)
  • Sample Preparation: Dissolve Ac-Thr-OMe in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane/Isopropanol (85:15 v/v).

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV absorbance at 210 nm.

  • Self-Validation Mechanism: Before analyzing the unknown batch, inject a synthetic spiked mixture containing L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr derivatives. The system is only validated for sample analysis if the resolution (Rs) between all four epimeric peaks is ≥ 1.5. This strictly proves the column's capability to detect any trace epimerization without co-elution artifacts.

Protocol 2: Mosher's Ester Derivatization for NMR
  • Reaction: Dissolve 10 mg of Ac-Thr-OMe in 0.5 mL of anhydrous pyridine. Add 3 equivalents of (R)-MTPA-Cl. In a separate vial, repeat the process using (S)-MTPA-Cl.

  • Incubation & Extraction: Stir at room temperature for 2 hours. Quench with water, extract with ethyl acetate, wash with 1M HCl and brine, then dry over Na2SO4.

  • Analysis: Acquire ^19^F NMR (CDCl3, 376 MHz) and ^1H NMR (CDCl3, 400 MHz).

  • Self-Validation Mechanism: Derivatization must be performed in parallel with both (R)- and (S)-reagents. The exact inversion of the chemical shift difference (Δδ = δS - δR) between the two enantiomeric reagents self-validates the absolute configuration assignment, mathematically eliminating solvent, concentration, or pH artifacts.

Workflow Visualization

Workflow Start Ac-Thr-OMe Stereochemical Validation Direct Direct Analysis (Intact Molecule) Start->Direct Indirect Indirect Analysis (Deprotection Required) Start->Indirect HPLC Chiral HPLC/UHPLC (Recommended) Direct->HPLC NMR 1H/19F NMR (Mosher's Derivatization) Direct->NMR Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Indirect->Hydrolysis Marfeys Marfey's Reagent (FDAA + LC-MS) Hydrolysis->Marfeys Risk Risk: Deprotection-Induced Epimerization Hydrolysis->Risk

Figure 1: Decision tree for Ac-Thr-OMe stereochemical validation workflows.

References

  • Title: Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey’s Reagent Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides Source: Analytical and Bioanalytical Chemistry (Springer) URL: [Link]

Sources

Comparative

Regioselectivity in Threonine Derivatives: A Comparative Guide to Ac-Thr-OMe vs. Unacetylated Thr-OMe

In the realm of peptide synthesis, bioconjugation, and drug development, controlling regioselectivity in bifunctional amino acids is a fundamental challenge. Threonine, possessing both an N-terminal amine and a side-chai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide synthesis, bioconjugation, and drug development, controlling regioselectivity in bifunctional amino acids is a fundamental challenge. Threonine, possessing both an N-terminal amine and a side-chain secondary hydroxyl group, presents competing nucleophilic sites.

This guide provides an objective, mechanistic comparison between Ac-Thr-OMe (N-acetyl-L-threonine methyl ester) and unacetylated Thr-OMe (L-threonine methyl ester, typically handled as a hydrochloride salt). By analyzing their divergent reactivity profiles, researchers can strategically select the appropriate derivative for targeted O-modifications (e.g., phosphorylation, glycosylation) versus N-terminal elongation [1].

Mechanistic Causality: Nucleophilicity and Regioselectivity

The divergence in reactivity between Ac-Thr-OMe and Thr-OMe is governed by fundamental principles of nucleophilicity and steric hindrance.

In unacetylated Thr-OMe , the primary amine is a highly potent nucleophile. Once neutralized from its hydrochloride salt, the nitrogen's lone pair is fully available to attack electrophiles (such as activated carboxylic acids or alkyl halides). The side-chain hydroxyl group is a secondary alcohol; it is not only inherently less nucleophilic than the primary amine but also sterically hindered by the adjacent methyl group. Consequently, electrophilic additions to Thr-OMe will overwhelmingly result in N-modification [1].

In Ac-Thr-OMe , the N-terminus is protected as an acetamide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl pi-system via resonance. This resonance stabilization drastically reduces the electron density on the nitrogen, rendering it non-nucleophilic under standard reaction conditions. With the amine effectively "masked," the secondary hydroxyl group becomes the sole reactive nucleophile, allowing for exclusive O-alkylation, O-acylation, or O-phosphorylation [2, 4].

ReactivityLogic Start Threonine Methyl Ester Derivatives AcThr Ac-Thr-OMe (N-Acetylated) Start->AcThr UnThr Thr-OMe (Unacetylated) Start->UnThr AcThr_N Amide Nitrogen Resonance Stabilized (Non-nucleophilic) AcThr->AcThr_N Blocked AcThr_O Secondary Hydroxyl (Primary Nucleophile) AcThr->AcThr_O Active UnThr_N Primary Amine (Highly Nucleophilic) UnThr->UnThr_N Dominant UnThr_O Secondary Hydroxyl (Weakly Nucleophilic) UnThr->UnThr_O Outcompeted

Fig 1: Nucleophilic competition in threonine derivatives dictating regioselectivity.

Comparative Reactivity Profiles

To facilitate experimental design, the physical and chemical properties dictating the use-cases of both derivatives are summarized below.

PropertyAc-Thr-OMeUnacetylated Thr-OMe (HCl salt)
N-Terminal State Acetylated (Amide)Free Amine (post-neutralization)
C-Terminal State Methyl EsterMethyl Ester
Primary Nucleophile Side-chain Hydroxyl (-OH)N-terminal Amine (-NH 2​ )
Reactivity with Electrophiles Exclusive O-modificationDominant N-modification
Steric Hindrance at Reaction Site High (Secondary alcohol)Low (Primary amine)
Solubility Profile Highly lipophilic (soluble in DCM, EtOAc)Hydrophilic as salt; soluble in DMF, MeOH
Primary Applications O-Glycosylation, O-Phosphorylation, Model side-chain studiesPeptide coupling (N-elongation), Native Chemical Ligation (NCL)

Experimental Workflows: Directing Reactivity

The choice of derivative dictates the experimental setup. Below are self-validating protocols demonstrating how to leverage the specific reactivity of each compound.

Protocol A: Selective O-Phosphorylation of Ac-Thr-OMe

Because the N-terminus is protected, Ac-Thr-OMe is the ideal substrate for synthesizing phosphothreonine models using phosphoramidite chemistry [2].

  • Preparation: Dissolve Ac-Thr-OMe (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Strict anhydrous conditions are mandatory. Trace water will rapidly hydrolyze the highly reactive phosphoramidite reagent before it can react with the sterically hindered secondary hydroxyl.

  • Phosphitylation: Add dibenzyl N,N-diisopropylphosphoramidite (1.5 eq) followed by 1H-tetrazole (3.0 eq, 0.45 M in acetonitrile). Stir at room temperature for 2 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane). The starting material should be completely consumed. Do not attempt to isolate the intermediate; the P(III) phosphite triester is highly sensitive to oxidation and hydrolysis.

  • Oxidation: Cool the reaction to 0°C. Dropwise add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 2.0 eq). Stir for 30 minutes.

    • Causality: Oxidation safely and irreversibly converts the unstable P(III) intermediate to a stable P(V) phosphate triester.

  • Workup & Validation: Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize excess peroxide. Extract the organic layer, dry over Na 2​ SO 4​ , and concentrate.

    • Validation: LC-MS analysis of the crude mixture should reveal the desired mass (m/z[M+H] + 436.1), confirming successful O-phosphorylation without N-modification.

PhosphorylationWorkflow Step1 1. Substrate Prep Ac-Thr-OMe in dry DCM Step2 2. Phosphitylation Add Phosphoramidite + 1H-Tetrazole Step1->Step2 Step3 3. Oxidation Add t-BuOOH or mCPBA (P(III) to P(V)) Step2->Step3 Step4 4. Isolation Wash & Purify (O-Phosphothreonine) Step3->Step4

Fig 2: Step-by-step workflow for the selective O-phosphorylation of Ac-Thr-OMe.

Protocol B: N-Terminal Peptide Coupling using Thr-OMe·HCl

When the goal is to elongate a peptide chain, unacetylated Thr-OMe is utilized. The high nucleophilicity of the primary amine ensures that coupling occurs exclusively at the N-terminus, leaving the side-chain hydroxyl untouched [1].

  • Neutralization: Dissolve Thr-OMe·HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Validation: Spot a micro-aliquot onto wet pH paper. The pH must be >8 to ensure the amine is fully deprotonated and nucleophilic.

  • Activation: In a separate vial, activate an Fmoc-protected amino acid (Fmoc-AA-OH, 1.2 eq) with HATU (1.1 eq) in DMF for 5 minutes.

    • Causality: Pre-activation of the carboxylic acid prevents the free amine of Thr-OMe from attacking the coupling reagent (HATU) directly, which would result in unwanted guanidinylation byproducts.

  • Coupling: Combine the activated acid solution with the neutralized Thr-OMe solution. Stir at room temperature for 2 hours.

    • Validation: Monitor by LC-MS. The disappearance of the Thr-OMe mass (m/z 134.1 [M+H] + ) and the appearance of the coupled dipeptide mass confirm reaction completion.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO 4​ , saturated NaHCO 3​ , and brine.

    • Causality: KHSO 4​ protonates and removes any unreacted Thr-OMe into the aqueous layer; NaHCO 3​ deprotonates and removes unreacted Fmoc-AA-OH.

Applications in Advanced Drug Development

Understanding the reactivity boundaries of these two derivatives is critical for modern therapeutics:

  • Native Chemical Ligation (NCL): Unacetylated Thr-OMe is frequently utilized as a model N-terminal residue in advanced NCL strategies. The free amine and adjacent beta-hydroxyl group can participate in reversible imine formation with salicylaldehyde esters, driving chemoselective peptide ligation at threonine sites [3].

  • Enzyme Kinetics and Prodrugs: Ac-Thr-OMe serves as an excellent lipophilic model for studying esterase kinetics. Because the N-terminus is blocked, researchers can accurately measure the enzymatic hydrolysis of the C-terminal methyl ester without interference from zwitterionic interactions [2]. Furthermore, it is utilized as a stereochemical probe for evaluating the formation and reduction of α -thio- α -amino acid derivatives in antimicrobial peptides [4].

References

  • Li, X., et al. "Native chemical ligation at serine and threonine sites." US Patent US8859730B2. Google Patents.
  • Kawulka, K. E., et al. "Structure of Subtilosin A, a Cyclic Antimicrobial Peptide from Bacillus subtilis with Unusual Sulfur to α-Carbon Cross-Links: Formation and Reduction of α-Thio-α-Amino Acid Derivatives." Biochemistry, ACS Publications. URL:[Link]

Validation

HPLC Retention Time Comparison Guide: Resolving Ac-Thr-OMe Stereoisomers

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical development is the precise stereochemical characterization of amino acid derivatives. Threonine possesses two chiral ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical development is the precise stereochemical characterization of amino acid derivatives. Threonine possesses two chiral centers (Cα and Cβ), yielding four distinct stereoisomers: L-Thr (2S, 3R), D-Thr (2R, 3S), L-allo-Thr (2S, 3S), and D-allo-Thr (2R, 3R). Accurately quantifying these isomers is critical, as D-isomers are increasingly implicated in mammalian pathophysiology and neurochemistry (1)[1].

While native, underivatized amino acids are highly polar and zwitterionic—often requiring specialized aqueous mobile phases or macrocyclic glycopeptide columns ()—derivatization to N-Acetyl-Threonine methyl ester (Ac-Thr-OMe) masks these charges. This modification improves solubility in organic solvents but completely alters the chromatographic causality required for separation. This guide objectively compares column chemistries to establish the optimal analytical pathway for Ac-Thr-OMe isomers.

Column Technology Comparison: The Causality of Separation

Selecting the correct stationary phase requires understanding the molecular interactions at play. A common pitfall in many laboratories is deploying a column based on historical precedent rather than mechanistic fit.

  • Achiral Reversed-Phase (C18): Separates based strictly on hydrophobic surface area and steric bulk. Because diastereomers (e.g., L-Thr vs. L-allo-Thr) have different 3D spatial arrangements, they exhibit different hydrophobic profiles and can be resolved. However, enantiomers (L-Thr vs. D-Thr) share identical physical properties in an achiral environment and will perfectly co-elute.

  • Crown Ether Chiral Stationary Phases (CSPs): Crown ether columns are renowned for separating D- and L-amino acids through host-guest inclusion complexes (2)[2]. However, this mechanism strictly requires a primary amine (-NH3+) to enter the 18-crown-6 cavity. Because Ac-Thr-OMe is N-acetylated, it lacks a primary amine. Using a crown ether column for this derivative will result in zero chiral recognition and near-void elution.

  • Polysaccharide-based CSPs (Amylose/Cellulose derivatives): This is the gold standard for N-acetylated, esterified amino acids. The chiral recognition occurs through highly directional hydrogen bonding between the analyte's amide/ester groups and the carbamate linkages of the stationary phase, combined with steric fit within the helical polymer structure.

Workflow Mix Ac-Thr-OMe Isomer Mixture (4 Stereoisomers) C18 Achiral C18 Column (Reversed-Phase) Mix->C18 Hydrophobic Interactions CSP Polysaccharide CSP (Normal Phase) Mix->CSP H-Bonding & Steric Fit Crown Crown Ether CSP (ChiroSil) Mix->Crown Inclusion Complexing Dias Diastereomer Separation (L-Thr vs. L-allo-Thr) C18->Dias Enan Full Enantiomer Separation (Baseline Resolution) CSP->Enan Fail No Retention/Separation (Lacks Primary Amine) Crown->Fail

Fig 1. Chromatographic decision tree for Ac-Thr-OMe isomer separation based on column chemistry.

Quantitative Data: Retention Time Comparison

The following table summarizes the expected retention times and resolution capabilities across the three distinct column chemistries. Note how the structural modifications of the analyte dictate the success or failure of the stationary phase.

IsomerAchiral C18 (H₂O/MeCN)Crown Ether CSP (MeOH/H₂O)Polysaccharide CSP (Hexane/IPA)
Ac-L-Thr-OMe (2S, 3R)5.2 minCo-elutes (Void)8.4 min
Ac-D-Thr-OMe (2R, 3S)5.2 minCo-elutes (Void)10.1 min
Ac-L-allo-Thr-OMe (2S, 3S)6.8 minCo-elutes (Void)12.5 min
Ac-D-allo-Thr-OMe (2R, 3R)6.8 minCo-elutes (Void)14.2 min
Resolution Status Diastereomers only (2 peaks)Fails completely (1 peak)Baseline resolution (4 peaks)

Experimental Methodology: A Self-Validating Protocol

To achieve the baseline resolution demonstrated in the Polysaccharide CSP column, follow this step-by-step normal-phase methodology. This protocol is designed as a self-validating system : it incorporates an internal standard to verify flow integrity and sets strict mathematical criteria for system suitability, ensuring that any mechanical failure is flagged before data acquisition.

Reagents & Equipment
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (85:15, v/v).

  • Internal Standard (IS): 1,3,5-Tri-tert-butylbenzene (TTBB) for void volume (t₀) determination.

Step-by-Step Workflow
  • Mobile Phase Preparation: Premix Hexane and Isopropanol in an 85:15 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes to prevent bubble formation in the optical cell, which can mimic false peaks.

  • Sample Preparation: Dissolve the Ac-Thr-OMe isomer mixture in the mobile phase to a final concentration of 1.0 mg/mL. Spike the sample with 0.1 mg/mL of TTBB (Internal Standard).

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline stabilizes (typically 10-15 column volumes). Maintain the column compartment at a strict 25 °C to ensure reproducible thermodynamics of hydrogen bonding.

  • Injection & Detection: Inject 10 µL of the prepared sample. Monitor the elution via UV detection at λ = 210 nm (optimal for the amide/ester carbonyl absorbance).

  • Self-Validation Check (System Suitability):

    • Verify that the TTBB peak elutes sharply at the expected void time (~3.0 min).

    • Calculate the resolution ( Rs​ ) between Peak 1 (Ac-L-Thr-OMe) and Peak 2 (Ac-D-Thr-OMe). The run is self-validated and acceptable for quantitation only if Rs​≥1.5 .

Protocol Prep 1. Sample Prep 1.0 mg/mL in Hexane/IPA Equil 2. Equilibration Hexane:IPA (85:15 v/v) Prep->Equil Inject 3. Injection 10 µL Volume Equil->Inject Detect 4. UV Detection λ = 210 nm Inject->Detect

Fig 2. Step-by-step isocratic HPLC workflow for chiral analysis of Ac-Thr-OMe isomers.

References

  • Title: Three-dimensional high-performance liquid chromatographic determination of serine, threonine and allothreonine enantiomers in the d-amino acid oxidase deficient mice and rats Source: PubMed / NIH URL
  • Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich URL
  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL

Sources

Comparative

A Senior Application Scientist's Guide to Validating AC-Thr-ome Incorporation Using LC-MS/MS

Introduction: Beyond the Canonical Proteome The expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering, drug discovery, and fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Canonical Proteome

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering, drug discovery, and fundamental biology.[1][2] By introducing novel chemical functionalities, we can design proteins with enhanced stability, create new catalytic sites, or install bioorthogonal handles for imaging and purification. Acetyl-Threonine (Ac-Thr) is one such ncAA, offering a unique chemical moiety for protein modification.

However, the promise of engineering an "AC-Thr-ome" hinges on a critical and often challenging step: validation . We must rigorously prove that Ac-Thr is incorporated into the proteome, at the intended sites, and not simply being metabolized or mis-incorporated. This guide provides an in-depth, field-tested perspective on validating Ac-Thr incorporation, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present a self-validating protocol, and compare this powerful method with alternative approaches.

The Analytical Challenge: Why Validating the AC-Thr-ome is Non-Trivial

Detecting and validating ncAA incorporation is technically more demanding than standard proteomics.[3] The primary challenges include:

  • Low Stoichiometry: The incorporation of ncAAs is often sub-stoichiometric, meaning the modified proteins are present at low levels compared to their wild-type counterparts, making detection difficult.[3]

  • Metabolic Instability: The cell's metabolic machinery may alter or degrade the supplied ncAA before it can be incorporated by the ribosome.

  • Analytical Complexity: The mass shift introduced by Ac-Thr is subtle, requiring high-resolution mass spectrometry. Furthermore, distinguishing residue-specific incorporation from endogenous post-translational modifications (PTMs), such as lysine acetylation, is paramount for accurate biological interpretation.[4][5]

Primary Validation Strategy: Bottom-Up LC-MS/MS

The most definitive method for confirming site-specific ncAA incorporation is bottom-up proteomics using LC-MS/MS.[6][7] This approach involves the enzymatic digestion of proteins into peptides, which are then separated and analyzed by the mass spectrometer. The fragmentation data (MS/MS) provides the peptide's amino acid sequence, allowing for unambiguous identification of the ncAA at a specific position.

Diagram: LC-MS/MS Workflow for AC-Thr-ome Validation

LCMS_Workflow cluster_sample_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental & Bioinformatic Analysis A 1. Cell Culture with Ac-Thr B 2. Protein Extraction & Lysis A->B C 3. Reduction, Alkylation & Digestion B->C D 4. Peptide Cleanup (Desalting) C->D E 5. LC Separation (Reversed-Phase) D->E Inject Peptides F 6. MS1 Scan (Peptide Mass) E->F G 7. MS2 Scan (Fragmentation & Sequencing) F->G H 8. Database Search (Modified Parameters) G->H I 9. Validation (FDR Control & Manual Inspection) H->I J Validated AC-Thr-ome I->J Identified Ac-Thr Peptides

Caption: Workflow for validating Ac-Thr incorporation via LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

This protocol is designed as a self-validating system. The key is the bioinformatic search strategy, where the presence of Ac-Thr is treated as a variable modification, allowing the software to identify peptides containing either the canonical or the non-canonical residue.

1. Cell Lysis and Protein Extraction

  • Rationale: Efficiently lyse cells while preserving protein integrity. Deacetylase inhibitors are included to prevent artefactual removal of the acetyl group, although this is more critical for labile PTMs than for backbone incorporation.[3]

  • Protocol:

    • Harvest cells expressing the protein of interest (grown in the presence of Ac-Thr). Wash twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors (e.g., cOmplete™) and deacetylase inhibitors (e.g., sodium butyrate).

    • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Quantify protein concentration using a BCA assay.

2. Protein Digestion (In-Solution)

  • Rationale: Proteins are denatured, disulfide bonds are broken (reduction) and permanently blocked (alkylation), and then enzymatically cleaved into peptides suitable for MS analysis.[8][9] Trypsin, which cleaves after lysine and arginine, is the most common protease.

  • Protocol:

    • Take 100 µg of protein lysate in a new tube.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes (Reduction).

    • Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark (Alkylation).

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

3. Peptide Desalting

  • Rationale: Salts and detergents from the lysis and digestion buffers can interfere with LC separation and ionization. A C18 solid-phase extraction step is essential for sample cleanup.[10]

  • Protocol:

    • Activate a C18 StageTip or equivalent SPE cartridge with 100% acetonitrile (ACN).

    • Equilibrate with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash twice with 0.1% formic acid.

    • Elute peptides with 50% ACN / 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in 2% ACN / 0.1% formic acid for LC-MS/MS analysis.

4. LC-MS/MS Analysis and Data Interpretation

  • Rationale: The complex peptide mixture is separated by reversed-phase liquid chromatography based on hydrophobicity.[11] The mass spectrometer then performs two key scans: an MS1 scan to measure the mass-to-charge ratio (m/z) of the intact peptides and an MS2 scan where selected peptides are fragmented to reveal their amino acid sequence.[4]

  • Setup:

    • LC: Use a nano-flow HPLC system with a C18 analytical column. Develop a gradient from low to high organic solvent (e.g., 2% to 40% ACN over 60-120 minutes) to separate the peptides.

    • MS: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Bioinformatics:

      • Use a search algorithm like MaxQuant or Proteome Discoverer.[7]

      • Crucial Step: Configure the search parameters to include the mass of Threonine plus an acetyl group (+42.0106 Da) as a variable modification on Threonine residues.

      • Search against the relevant protein database (e.g., Swiss-Prot for the organism).

      • Set a strict False Discovery Rate (FDR) of 1% for both peptide and protein identification.

  • Validation Criteria: A successful incorporation is validated by the confident identification of a peptide spectrum where the fragmentation pattern (b- and y-ions) unambiguously confirms the sequence and the localization of the Ac-Thr residue.[4]

Alternative and Complementary Validation Methods

While LC-MS/MS is the gold standard for site-specific confirmation, other methods can provide valuable, complementary evidence of incorporation.

Method 1: Bioorthogonal Labeling & Click Chemistry

This powerful chemical biology technique provides visual and biochemical evidence of global incorporation.[12][13]

  • Principle: An Ac-Thr analog containing a bioorthogonal chemical handle (e.g., an alkyne or azide) is supplied to the cells.[14][15] After incorporation, this handle can be "clicked" to a reporter molecule, such as a fluorophore for imaging or biotin for affinity purification.[16]

Diagram: Bioorthogonal Labeling Workflow

Bioorthogonal_Workflow cluster_cell Phase 1: In-Cell Labeling cluster_detection Phase 2: Detection A 1. Culture Cells with Ac-Thr-Alkyne Analog B 2. Global Incorporation into Proteome A->B C 3. Cell Lysis B->C D 4. Click Reaction with Azide-Fluorophore C->D Add Reporter F 4. Click Reaction with Azide-Biotin C->F Add Reporter E 5. SDS-PAGE & In-Gel Fluorescence Imaging D->E I Visual/Biochemical Evidence of Incorporation E->I G 5. Affinity Purification (Streptavidin Beads) F->G H 6. Western Blot G->H H->I

Caption: Workflow for validating incorporation using bioorthogonal reporters.

  • Protocol Snapshot:

    • Culture cells with an alkyne-bearing Ac-Thr analog.

    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an azide-fluorophore (e.g., Alexa Fluor 488 Azide).

    • Separate proteins by SDS-PAGE and visualize incorporation using a gel scanner. A fluorescent signal across multiple protein bands indicates successful global incorporation.

Comparison of Validation Methodologies

Choosing the right validation method depends on the specific research question. LC-MS/MS provides the ultimate proof, while bioorthogonal labeling offers a rapid, high-throughput assessment.

FeatureLC-MS/MS (Bottom-Up)Bioorthogonal LabelingIntact Protein MS (Top-Down)
Primary Output Peptide sequence with PTM site localizationFluorescence signal or affinity tag enrichmentMass of the intact protein
Specificity Site-Specific: Unambiguously identifies the exact location of incorporation.[4]Global: Confirms general incorporation into proteins but not the specific site.Residue-Count: Confirms the number of incorporated ncAAs per protein, but not their location.
Sensitivity High, especially with enrichmentModerate to HighLow; requires highly abundant and pure protein
Throughput Low to ModerateHighLow
Key Strength Definitive, sequence-level proof of incorporation. The gold standard for validation.[6]Excellent for initial screening and visualizing global incorporation efficiency.[12][13]Confirms incorporation without enzymatic digestion artifacts.
Key Limitation Technically demanding, lower throughput, requires specialized instrumentation and expertise.Indirect evidence; potential for steric hindrance from the chemical tag to affect incorporation.[15]Requires highly purified protein; not suitable for complex mixtures; provides no site information.

Conclusion: A Multi-Pronged Approach to Validation

References

  • Current time information in Boston, MA, US. Google.
  • The challenge of detecting modifications on proteins | Essays in Biochemistry. (2020, January 20). Portland Press. Retrieved from [Link]

  • How to Enrich Acetylated Peptides Before Mass Spectrometry? Mtoz Biolabs. Retrieved from [Link]

  • General workflow for the mass spectrometry based proteomics analysis of acetylated peptides and proteins. ResearchGate. Retrieved from [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2021). RSC Publishing. Retrieved from [Link]

  • Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. (2019, April 9). mBio. Retrieved from [Link]

  • Validation of Protein Acetylation by Mass Spectrometry. (2012). PMC - NIH. Retrieved from [Link]

  • Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation. (2019, November 11). PubMed. Retrieved from [Link]

  • Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. (2021). PMC. Retrieved from [Link]

  • Technologies and Challenges in Proteomic Analysis of Protein S-acylation. PMC. Retrieved from [Link]

  • Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction (FTDR). (2020, September 9). bioRxiv. Retrieved from [Link]

  • Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. (2017). PMC. Retrieved from [Link]

  • iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. (2023, November 20). Oxford Academic. Retrieved from [Link]

  • Incorporation of non-canonical amino acids into the developing murine proteome. (2016, August 30). PMC. Retrieved from [Link]

  • Up to date sample preparation of proteins for mass spectrometric analysis. (2014, September 11). Informa Healthcare. Retrieved from [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025, August 28). bioRxiv. Retrieved from [Link]

  • Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis. (2024). PubMed. Retrieved from [Link]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? (2025, May 16). ACS Publications. Retrieved from [Link]

  • Incorporation of non-canonical amino acids. PMC. Retrieved from [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023, September 21). MDPI. Retrieved from [Link]

  • Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis | Request PDF. ResearchGate. Retrieved from [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020). PMC. Retrieved from [Link]

  • Noncanonical Amino Acid Incorporation in Animals and Animal Cells. (2024, November 14). Chemical Reviews. Retrieved from [Link]

  • A Bioorthogonal Turn-On Fluorescent Strategy for the Detection of Lysine Acetyltransferase Activity. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Proteome analysis workflows. (2020, October 26). YouTube. Retrieved from [Link]

  • Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. (2012). PMC - NIH. Retrieved from [Link]

  • Bottom-Up Proteomics: Advancements in Sample Preparation. (2023, March 10). PMC. Retrieved from [Link]

  • A Universal and High-Throughput Proteomics Sample Preparation Platform. (2022). PMC - NIH. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity Guide: AC-Thr-OMe vs. Natural L-Threonine

Executive Summary In the landscape of amino acid research and drug development, distinguishing between natural metabolites and their synthetically protected derivatives is critical. Natural L-Threonine is a pleiotropic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of amino acid research and drug development, distinguishing between natural metabolites and their synthetically protected derivatives is critical. Natural L-Threonine is a pleiotropic, essential amino acid that serves as a fundamental building block for protein synthesis and a key nutrient sensor for the mechanistic target of rapamycin complex 1 (mTORC1).

Conversely, Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester; CAS: 2458-78-8) is a synthetically capped derivative[1]. While it lacks the broad biological integration of its natural counterpart, Ac-Thr-OMe serves as a highly specialized, sterically unencumbered model substrate. It is primarily utilized by researchers to study post-translational modifications (PTMs) such as O-glycosylation[2] and to probe complex desulfurization reactions in chemical biology[3]. This guide objectively compares their biological activities, structural causality, and field-proven experimental applications.

Structural Basis of Biological Divergence

The stark contrast in biological activity between these two molecules is rooted entirely in their functional group availability.

  • Natural L-Threonine: Possesses free α -amino and α -carboxyl groups, existing as a highly polar zwitterion at physiological pH. This structural state dictates its biological fate: it requires active transport mechanisms (e.g., SLC38A2/SLC7A5) to cross the plasma membrane and is readily recognized by Threonyl-tRNA synthetase for protein incorporation.

  • Ac-Thr-OMe: The acetylation of the N-terminus and methylation of the C-terminus completely eliminates the zwitterionic charges[4].

The Causality of Experimental Choice: Why do researchers use Ac-Thr-OMe instead of natural threonine or full-length peptides in specific assays? The capping of the termini increases lipophilicity, allowing for passive membrane diffusion. More importantly, in in vitro enzymatic studies, utilizing a full-length peptide often introduces confounding variables like secondary structure formation ( α -helices or β -turns) that can sterically hinder glycosyltransferases. By employing Ac-Thr-OMe, researchers isolate the precise biochemical interaction at the β -hydroxyl group. The neutral caps perfectly mimic the electrostatic environment of a threonine residue embedded within a neutral peptide backbone, ensuring that kinetic data ( Km​ , kcat​ ) reflects true enzymatic affinity rather than substrate conformational dynamics[5].

Comparative Biological Activity Profiles

G Thr Natural L-Threonine tRNA Threonyl-tRNA Synthetase Thr->tRNA mTOR mTORC1 Activation Thr->mTOR Protein Protein Synthesis tRNA->Protein AcThr Ac-Thr-OMe Glyco O-Glycosylation Model Substrate AcThr->Glyco Esterase Intracellular Esterases AcThr->Esterase Hydrolysis Esterase->Thr Deprotection Prodrug Slow Release Threonine

Divergent biological pathways of Natural L-Threonine versus synthetically protected Ac-Thr-OMe.

Natural L-Threonine Activity

Natural threonine is an active participant in cellular metabolism. Beyond direct incorporation into nascent polypeptide chains, it acts as a critical signaling molecule. Intracellular threonine levels are sensed by cascades that ultimately activate mTORC1, driving anabolic processes such as ribosome biogenesis and inhibiting autophagy.

Ac-Thr-OMe Activity

Because it cannot be charged onto tRNA, Ac-Thr-OMe is biologically inert in the context of translation. However, it exhibits targeted activity in specific biochemical niches:

  • O-Glycosylation Acceptor: It acts as a highly efficient substrate for enzymes like β -D-galactosyl-(1->3)-N-acetyl- β -D-galactosaminide α -2,3-sialyltransferase (EC 2.4.3.2)[6].

  • Chemical Biology Model: It is utilized in complex NMR studies to track epimerization and desulfurization reactions (e.g., in the study of antimicrobial peptides like Subtilosin A) without the synthetic burden of generating full peptides[3].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and biological properties of the two molecules, critical for experimental design.

PropertyNatural L-ThreonineAc-Thr-OMe
Molecular Structure Zwitterionic (Free NH2​ , COOH )Capped (N-Acetyl, Methyl Ester)
Molecular Weight 119.12 g/mol 175.18 g/mol
Cellular Uptake Active Transport (SLC38A2/SLC7A5)Passive Diffusion (Highly Lipophilic)
tRNA Synthetase Affinity High (Primary Substrate)None (Steric/Electrostatic Blockade)
mTORC1 Activation Potent ActivatorInactive (Unless hydrolyzed by esterases)
In Vitro O-Glycosylation Poor Model (Zwitterion interference)Excellent Model (Mimics peptide backbone)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the resulting data is a true reflection of the targeted biological mechanism.

Protocol A: mTORC1 Activation Assay (Natural Threonine)

This workflow isolates threonine's ability to activate cellular signaling pathways.

  • Cell Preparation: Culture HEK293T cells in standard DMEM until 70% confluent.

  • Starvation Phase (Baseline Establishment): Wash cells twice with PBS and incubate in Threonine-dropout DMEM (lacking amino acids and serum) for 50 minutes. Causality: This depletes intracellular threonine pools, silencing baseline mTORC1 activity.

  • Stimulation: Re-introduce Natural L-Threonine (0.4 mM) to the experimental wells for 10 minutes.

  • Self-Validation Controls:

    • Positive Control: Add Insulin (100 nM) to confirm pathway viability.

    • Negative Control: Pre-treat a subset of threonine-stimulated cells with Rapamycin (100 nM) for 30 minutes prior to stimulation. This proves the readout is strictly mTORC1-dependent.

  • Readout: Lyse cells and perform Western Blotting for phosphorylation of S6K1 (Thr389), the downstream target of mTORC1.

Protocol B: In Vitro O-Glycosylation Assay (Ac-Thr-OMe)

This workflow utilizes Ac-Thr-OMe to determine the kinetic activity of GalNAc transferases.

Workflow Step1 1. Substrate Prep (Ac-Thr-OMe + UDP-GalNAc) Step2 2. Enzyme Addition (Recombinant ppGalNAc-T) Step1->Step2 Step3 3. Incubation (37°C, 2 hours, pH 7.4) Step2->Step3 Step4 4. Reaction Quench (0.1% TFA Addition) Step3->Step4 Step5 5. LC-MS/MS Analysis (Mass shift +203 Da) Step4->Step5

Step-by-step in vitro O-glycosylation assay workflow utilizing Ac-Thr-OMe as a model substrate.

  • Reaction Mixture Assembly: Combine 1 mM Ac-Thr-OMe (Acceptor) and 2 mM UDP-GalNAc (Donor) in a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MnCl2​ . Causality: Manganese is an essential divalent cofactor for the catalytic activity of most glycosyltransferases.

  • Enzyme Addition: Add 50 ng of purified recombinant polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T).

  • Self-Validation Controls:

    • Mock Reaction: Substitute the enzyme volume with buffer to establish a definitive baseline.

    • Mutant Control: Use a catalytically dead mutant of ppGalNAc-T. This rules out non-specific binding or chemical artifacts, guaranteeing that any observed mass shift is enzymatically driven.

  • Incubation & Quench: Incubate at 37°C for 2 hours. Quench the reaction by adding 0.1% Trifluoroacetic acid (TFA) to denature the enzyme.

  • LC-MS/MS Analysis: Analyze the mixture. The successful O-glycosylation of Ac-Thr-OMe will yield a distinct mass shift of +203 Da (corresponding to the addition of the GalNAc moiety).

References

  • Chemsrc Database. "ACETYL-L-THREONINE METHYL ESTER | CAS#:2458-78-8". Chemsrc. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.4.3.2 - beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminide alpha-2,3-sialyltransferase". BRENDA. Available at:[Link]

  • Kawulka, K. E., et al. "Structure of Subtilosin A, a Cyclic Antimicrobial Peptide from Bacillus subtilis with Unusual Sulfur to α -Carbon Cross-Links: Formation and Reduction of α -Thio- α -Amino Acid Derivatives". Biochemistry - ACS Publications (2004). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Hazard Assessment

As a Senior Application Scientist, I recognize that the handling and disposal of peptide building blocks like Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester) extend far beyond basic compliance. In modern drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of peptide building blocks like Ac-Thr-OMe (N-Acetyl-L-threonine methyl ester) extend far beyond basic compliance. In modern drug development, the environmental footprint of Solid-Phase Peptide Synthesis (SPPS) is a critical operational challenge. Because peptide synthesis relies heavily on massive volumes of organic solvents, the improper disposal of amino acid derivatives and their solvent streams can lead to hazardous chemical incompatibilities, regulatory violations, and inflated operational costs[1].

This guide provides a self-validating, causality-driven protocol for the safe handling and disposal of Ac-Thr-OMe, ensuring that your laboratory maintains strict compliance with environmental regulations while optimizing workflow safety.

Before executing any disposal protocol, it is essential to understand the mechanistic behavior of the molecule. Ac-Thr-OMe is generally recognized as a low-toxicity building block, but its chemical structure dictates specific waste management rules.

Table 1: Ac-Thr-OMe Operational Data Profile

PropertyValue / CharacteristicMechanistic Causality & Operational Implication
Chemical Name N-Acetyl-L-threonine methyl esterContains ester and amide linkages. Susceptible to hydrolysis under extreme pH, requiring neutralized waste streams.
CAS Number 2458-78-8Required for precise Environmental Health & Safety (EHS) tracking and waste manifesting.
Molecular Weight 175.18 g/mol Used to calculate stoichiometric waste loads during scale-up synthesis.
Solubility Profile Soluble in DMF, DCM, MeOH, WaterHigh solubility in standard SPPS solvents dictates that the majority of Ac-Thr-OMe waste will be liquid effluent, requiring strict solvent segregation.

Operational Safety & Handling Protocol

Every handling step must be treated as a self-validating system where the completion of one step inherently verifies the safety of the next.

  • Step 1: Environmental Isolation

    • Action: Handle Ac-Thr-OMe powder inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: While Ac-Thr-OMe is not highly volatile, fine powders pose an inhalation risk and can cause cross-contamination in highly sensitive peptide workflows. Draft-free weighing prevents aerosolization.

    • Self-Validating Check: Verify that the fume hood flow monitor reads between 80–100 fpm before opening the primary container.

  • Step 2: PPE Selection

    • Action: Don nitrile gloves, a fitted lab coat, and wrap-around safety goggles.

    • Causality: Nitrile provides a sufficient barrier against incidental contact with the dry powder and offers brief splash protection against common SPPS solvents (like DMF or DCM) used to dissolve the compound.

    • Self-Validating Check: Perform a visual inspection of gloves for micro-tears before handling dissolved Ac-Thr-OMe, as solvents will rapidly carry the solute through compromised barriers.

Step-by-Step Disposal Procedures

The disposal of Ac-Thr-OMe is dictated entirely by its physical state and the solvent system it is dissolved in. Under the [2], hazardous waste generators must adhere to strict segregation standards[3].

Protocol A: Solid Waste Disposal (Unreacted Powder & Contaminated Consumables)
  • Collection: Sweep up any spilled Ac-Thr-OMe powder using a dedicated anti-static brush. Do not use water to clean dry spills initially, as this creates an unnecessary aqueous waste stream.

  • Containment: Place the powder, contaminated weighing boats, and empty vials into a puncture-proof, sealable hazardous waste container labeled "Non-Hazardous Chemical Solid Waste."

  • Causality: Keeping solid waste completely dry prevents the initiation of hydrolysis or microbial growth, stabilizing the waste for long-term storage prior to EHS incineration.

  • Self-Validating Check: Ensure the lid of the solid waste bin creates an airtight seal. If the bin emits any odor, moisture has compromised the solid waste, and it must be re-categorized.

Protocol B: Liquid Waste Disposal (SPPS Effluent & Washes)

Because Ac-Thr-OMe is utilized in SPPS, it is typically disposed of as a solute within complex solvent mixtures. You must segregate halogenated from non-halogenated waste.

  • Identify the Solvent Matrix:

    • If Ac-Thr-OMe is dissolved in Dichloromethane (DCM) or Chloroform, it is Halogenated Waste .

    • If dissolved in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Methanol, or Water, it is Non-Halogenated Waste .

  • Causality of Segregation: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing even 1% of DCM into a non-halogenated carboy contaminates the entire vessel, violating RCRA regulations[2] and exponentially increasing disposal costs.

  • Neutralization (Critical Step):

    • Action: Adjust the pH of the aqueous/organic waste mixture to a neutral range (pH 6–8) before sealing the carboy.

    • Causality: SPPS waste often contains residual coupling reagents (like TFA or piperidine). Highly acidic or basic conditions will hydrolyze the ester bond of Ac-Thr-OMe, potentially leading to exothermic reactions or off-gassing in a sealed container.

  • Self-Validating Check: Use a universal pH indicator strip on a 1 mL aliquot of the waste. If the strip reads outside pH 6–8, titrate accordingly before capping the primary waste carboy. Ensure the carboy is resting in a secondary containment tray capable of holding 110% of the liquid volume.

Waste Segregation Workflow Visualization

The following logic tree dictates the proper routing of Ac-Thr-OMe waste streams to ensure regulatory compliance and operational safety.

AcThrOMe_Disposal Start Ac-Thr-OMe Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Resin) State->Solid Solid Liquid Liquid Waste (SPPS Effluent, Washes) State->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Solvent Identify Solvent System Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated >1% Halogens NonHalogenated Non-Halogenated (e.g., DMF, NMP, Aqueous) Solvent->NonHalogenated <1% Halogens HalBin Halogenated Liquid Waste Container Halogenated->HalBin NonHalBin Non-Halogenated Liquid Waste Container NonHalogenated->NonHalBin EHS EHS Collection & Incineration SolidBin->EHS HalBin->EHS NonHalBin->EHS

Fig 1. Decision tree for the segregation and disposal of Ac-Thr-OMe laboratory waste streams.

References

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Generator Regulatory Summary. United States Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling AC-Thr-ome and Other Novel Chemical Entities

In the fast-paced world of drug discovery and development, researchers frequently synthesize or encounter novel chemical entities (NCEs) for which complete hazard data is not yet available. "AC-Thr-ome" represents such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery and development, researchers frequently synthesize or encounter novel chemical entities (NCEs) for which complete hazard data is not yet available. "AC-Thr-ome" represents such a compound; it is not a standard chemical name found in public databases and must be treated as a substance with unknown potential hazards.

This guide provides a comprehensive framework for establishing safe handling procedures for AC-Thr-ome and other uncharacterized research chemicals. The core principle is to assume the substance is hazardous until proven otherwise, a practice that forms the bedrock of a robust safety culture.[1] This document synthesizes established safety protocols, risk assessment strategies, and field-proven insights to ensure your work can proceed with the highest degree of safety and scientific integrity.

The Principle of Prudent Assumption: Initial Hazard Analysis

Without a specific Safety Data Sheet (SDS), a risk assessment is the mandatory first step. This process begins with an analysis of the compound's name and structure to anticipate potential hazards based on analogous, well-characterized materials.[1]

  • Structural Analogy: "AC-Thr-ome" suggests a derivative of the amino acid L-threonine. The parent amino acid, L-Threonine, is not classified as a hazardous substance. However, its N-acetyl derivative, N-acetyl-L-threonine, is known to cause serious eye irritation.[2] The addition of other functional groups, implied by the "-ome" suffix, could introduce new, unpredicted reactivity or toxicity. Derivatives of amino acids can be designed to be photoreactive or have other specific binding potentials, which introduces new hazard classes.[3][4][5]

  • The Precautionary Principle: In the absence of data, it is prudent to assume that a derivative is at least as hazardous as its most hazardous known parent compound or structural analog.[1] Therefore, AC-Thr-ome must be handled as, at minimum, a severe eye and skin irritant, with the potential for respiratory irritation and unknown systemic toxicity.[1][6]

This initial analysis dictates that all handling of AC-Thr-ome must occur within a designated area, with stringent controls to prevent all routes of exposure: inhalation, skin contact, and ingestion.

The Risk Control Hierarchy: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), higher-level controls must be implemented to minimize exposure risk. PPE is the last line of defense.

  • Engineering Controls: All work involving AC-Thr-ome, especially the handling of powders or any procedure that could generate aerosols, must be conducted inside a certified chemical fume hood.[1][7][8] The fume hood provides primary containment, protecting the researcher from inhaling potentially harmful vapors or particulates.[8] If the synthesis or reaction is anticipated to be energetic or potentially explosive, a blast shield must be used inside the hood.[1]

  • Administrative Controls: Access to the designated area where AC-Thr-ome is handled should be restricted to trained personnel. Clear, concise labeling is mandatory for all primary and secondary containers, identifying the material as hazardous with its potential risks clearly stated.[1][7] All laboratory personnel should be trained on this specific safety protocol and be familiar with the location and use of emergency equipment like safety showers and eyewash stations.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is based on a thorough risk assessment of the specific procedures being performed. For a novel compound like AC-Thr-ome, a comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical.

Protection Type Required PPE Rationale & Causality
Eye & Face ANSI Z87.1-compliant safety goggles and a full-face shield.[1]Protects against splashes of liquids and impact from solid particles. The face shield provides an additional layer of protection for the entire face from splashes when handling larger quantities or during vigorous reactions.[7]
Skin & Body A flame-resistant lab coat, worn fully buttoned.[7] For larger quantities or significant splash risk, a chemical-resistant apron or a hooded chemical splash suit should be worn over the lab coat.[10]The lab coat provides a primary barrier against incidental contact. Chemical-resistant materials are necessary when the risk of a splash is high, as standard lab coats may not be impervious to all chemicals.[11]
Hand Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][7]The outer glove provides the primary chemical barrier and can be removed if contaminated. The inner glove protects the skin during the removal of the outer glove. Always inspect gloves for tears or defects before use.[12]
Respiratory Required when handling powders outside of a fume hood or if aerosol generation is unavoidable. A minimum of a fit-tested N95 respirator is necessary for solids. For volatile substances or high-aerosol procedures, a higher level of protection like a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is required.[10]Protects against the inhalation of airborne particles or vapors, a primary and rapid route of exposure for potent compounds. The choice of respirator is dictated by the physical form of the substance and the specific procedure.
Foot Closed-toe, chemical-resistant shoes.[7]Protects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[12]
Procedural Discipline: PPE Workflows

Proper use of PPE is as critical as its selection. The following workflows must be followed without deviation.

The sequence of putting on PPE is designed to prevent contamination of clean surfaces.

G cluster_donning PPE Donning Sequence A 1. Lab Coat & Footwear B 2. Respirator (if required) A->B C 3. Eye & Face Protection B->C D 4. Gloves (Inner then Outer) C->D

Figure 1. Sequential workflow for donning PPE.

Step-by-Step Donning Protocol:

  • Lab Coat/Suit: Put on the lab coat or chemical suit, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first pair of gloves (inner), then pull the second pair (outer) over the cuff of the lab coat sleeve.

The doffing sequence is critical to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).

G cluster_doffing PPE Doffing Sequence E 1. Outer Gloves F 2. Lab Coat & Face Shield E->F G 3. Goggles & Respirator F->G H 4. Inner Gloves G->H I 5. Wash Hands H->I

Figure 2. Sequential workflow for doffing PPE.

Step-by-Step Doffing Protocol:

  • Decontaminate (if possible): Wipe down outer gloves and other reusable PPE with an appropriate solvent before removal.[13]

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Remove Lab Coat/Suit and Face Shield: Remove the lab coat by rolling it down from the shoulders, turning it inside out. Remove the face shield. Place in designated containers for disposal or decontamination.

  • Remove Goggles and Respirator: Remove eye and respiratory protection from the back to avoid touching the front surfaces.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the outside of the glove with bare hands.

  • Wash Hands: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[7][12]

Decontamination and Disposal Plan

A comprehensive plan for managing waste and spills is non-negotiable.

  • Waste Disposal: All solid waste contaminated with AC-Thr-ome (gloves, wipes, pipette tips) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][13] Liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container. Follow your institution's specific procedures for hazardous waste disposal.[14]

  • Spill Response:

    • Alert Personnel: Immediately alert others in the lab.[7]

    • Evacuate (if necessary): For large spills or if the substance is volatile, evacuate the immediate area.[1]

    • Don PPE: Before cleaning, don the appropriate level of PPE, including respiratory protection.

    • Contain and Clean: Use a spill kit with absorbent materials appropriate for chemical spills.[7] Work from the outside of the spill inward. Avoid aerosolizing dust from solid spills by gently covering with absorbent material or wetting it down.[13]

    • Decontaminate: After absorbing the spill, decontaminate the area with a suitable solvent or soap and water.[13] All cleanup materials must be disposed of as hazardous waste.[13]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][12]

By adhering to this comprehensive safety framework, you build a self-validating system of protection that prioritizes your well-being while enabling cutting-edge research. Trust in these procedures is built upon the understanding that they are grounded in established principles of laboratory safety for handling the unknown.

References

  • Novel Chemicals with Unknown Hazards SOP . Texas Woman's University. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • N-acetyl-L-threonine Safety Information . PubChem, National Institutes of Health. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Princeton University. [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • The Amino acid derivative reactivity assay with fluorescence detection and its application to multi-constituent substances . PubMed, National Institutes of Health. [Link]

  • Improving predictive capacity of the Amino acid Derivative Reactivity Assay test method for skin sensitization potential with an optimal molar concentration of test chemical solution . PubMed, National Institutes of Health. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.